molecular formula C7H5BrN2 B1344256 3-Bromo-5-methylpicolinonitrile CAS No. 474824-78-7

3-Bromo-5-methylpicolinonitrile

Cat. No.: B1344256
CAS No.: 474824-78-7
M. Wt: 197.03 g/mol
InChI Key: WGKYSFRFMQHMOF-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpicolinonitrile (CAS 474824-78-7) is a high-purity, white solid organic compound with a molecular weight of 197.03 g/mol and the molecular formula C₇H₅BrN₂ . It is a versatile pyridine-based building block critical in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries . Its value stems from its unique multi-functional structure: the bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-heteroatom bonds . The electron-withdrawing nitrile group enhances the molecule's binding affinity and metabolic stability, often acting as a bioisostere in drug design . This strategic combination of functionalities makes this compound an essential precursor for constructing complex molecular architectures, including compounds investigated for their anticancer potential . This product is intended for research applications and is not for human or veterinary use .

Properties

IUPAC Name

3-bromo-5-methylpyridine-2-carbonitrile
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKYSFRFMQHMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626655
Record name 3-Bromo-5-methylpyridine-2-carbonitrile
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474824-78-7
Record name 3-Bromo-5-methylpyridine-2-carbonitrile
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Record name 3-Bromo-5-methylpyridine-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylpicolinonitrile, also known as 3-bromo-5-methylpyridine-2-carbonitrile, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a nitrile moiety, provides multiple reactive sites for advanced chemical transformations.[1] This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The strategic placement of its functional groups allows for precise molecular modifications, making it an invaluable tool for drug discovery and development programs.[1]

Core Chemical and Physical Properties

This compound is a white solid that is stable under standard laboratory conditions.[1][2] Its high purity, often specified at 98.0% or higher, is critical for its successful application in multi-step organic synthesis.[2] Proper storage in a cool, well-ventilated environment is essential to maintain its integrity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 474824-78-7[1][2]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Appearance White Solid[1][2]
Purity ≥ 98.0%[2]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

Spectroscopic Data (Theoretical)

While extensive experimental spectroscopic data for this compound is not widely published, Density Functional Theory (DFT) calculations and the Gauge-Independent Atomic Orbital (GIAO) method provide valuable predicted data for structural confirmation.[1] These computational models are crucial for distinguishing between isomers and understanding the electronic environment of the molecule.[1]

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted ValueMethod
¹H NMR Chemical Shifts (δ, ppm) GIAO/DFT
Aromatic H (position 4)~8.3[1]
Aromatic H (position 6)~8.6[1]
Methyl H (on C5)~2.5[1]
¹³C NMR Chemical Shifts (δ, ppm) GIAO/DFT
C2 (with CN)~135[1]
C3 (with Br)~120[1]
C4~142[1]
C5 (with CH₃)~138[1]
C6~153[1]
Cyano C~117[1]
Characteristic IR Vibrational Frequencies (cm⁻¹) DFT
Aromatic C-H Stretch3100-3000[1]
C≡N Stretch (Nitrile)~2230[1][3]
Aromatic C=C/C=N Stretch1600-1450[1]

Note: The data in this table is illustrative and based on computational models; it is not experimental data.[1]

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from its versatile reactivity, primarily centered around the bromine atom and the nitrile group. The bromine atom at the 3-position serves as a reactive handle for a variety of metal-catalyzed cross-coupling reactions and nucleophilic substitutions.[1] The electron-withdrawing nitrile group not only influences the reactivity of the pyridine ring but also provides a functional group that can be converted into other valuable moieties like amines or carboxylic acids.[2]

Key reactions include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is readily displaced in reactions such as Suzuki, Buchwald-Hartwig amination, Sonogashira, and Heck couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes the bromine atom susceptible to substitution by various nucleophiles.[1]

  • Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for molecular diversification.[2]

G cluster_coupling Pd-Catalyzed Cross-Coupling cluster_sub Other Reactions main This compound suzuki Suzuki Coupling (R-B(OH)₂) main->suzuki C-C bond buchwald Buchwald-Hartwig (R₂NH) main->buchwald C-N bond sonogashira Sonogashira Coupling (R-C≡CH) main->sonogashira C-C bond heck Heck Coupling (Alkene) main->heck C-C bond snar Nucleophilic Substitution (Nu⁻) main->snar C-Nu bond nitrile_hydrolysis Nitrile Hydrolysis (H₃O⁺) main->nitrile_hydrolysis Forms Carboxylic Acid nitrile_reduction Nitrile Reduction ([H]) main->nitrile_reduction Forms Amine

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

This compound is a pivotal intermediate in the pharmaceutical and agrochemical industries.[1] Its structural features are incorporated into a wide range of biologically active molecules. The nitrile group can act as a bioisostere, enhancing binding affinity and metabolic stability in drug candidates.[1] This compound is a key precursor for constructing complex molecular architectures, including those investigated for their potential as anti-cancer agents.[1] Its continued use in synthesizing novel compounds for pharmaceuticals, agrochemicals, and materials science indicates a sustained demand and promising future prospects.[2]

Experimental Protocols: Synthesis Methodologies

Two primary synthetic routes are commonly employed for the preparation of this compound: a multi-step synthesis culminating in a Sandmeyer reaction, and direct bromination of the corresponding precursor. The choice of method depends on factors such as scale, required purity, and starting material availability.[1]

Multi-Step Synthesis via Sandmeyer Reaction

This route offers high regioselectivity. It begins with the nitration of 5-methylpicolinonitrile, followed by reduction of the nitro group to an amine, and finally, conversion of the amino group to a bromo group via a Sandmeyer reaction.[1]

a) Nitration of 5-methylpicolinonitrile:

  • Reagents: 5-methylpicolinonitrile, a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1]

  • Protocol: The reaction is an electrophilic aromatic substitution. The temperature must be strictly controlled between 0 °C and 10 °C to prevent over-nitration and the formation of side products.[1]

b) Reduction of 3-nitro-5-methylpicolinonitrile:

  • Reagents: 3-nitro-5-methylpicolinonitrile, Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).[1][4]

  • Solvent: Protic solvents such as methanol are typically used.[1][4]

  • Protocol: The nitro group is reduced to an amino group (3-amino-5-methylpicolinonitrile) via catalytic hydrogenation.[1][4]

c) Diazotization and Sandmeyer Bromination:

  • Reagents: 3-amino-5-methylpicolinonitrile, sodium nitrite (NaNO₂), a strong acid (e.g., HBr), and a copper(I) bromide (CuBr) salt.[1]

  • Protocol: The amino group is first converted to a diazonium salt through diazotization with nitrous acid (generated in situ from NaNO₂ and acid) at low temperatures, typically between -10 °C and 5 °C.[1] The resulting diazonium salt is then treated with CuBr to yield the final product, this compound.[1]

G start 5-methylpicolinonitrile step1 Nitration (H₂SO₄, HNO₃, 0-10°C) start->step1 intermediate1 3-nitro-5-methylpicolinonitrile step1->intermediate1 step2 Reduction (Pd/C, H₂, Methanol) intermediate1->step2 intermediate2 3-amino-5-methylpicolinonitrile step2->intermediate2 step3 Sandmeyer Reaction (NaNO₂, HBr, CuBr, -10 to 5°C) intermediate2->step3 end_product This compound step3->end_product

Caption: Multi-step synthesis workflow for this compound.

Direct Bromination

This method is more atom-economical but can suffer from poor regioselectivity due to multiple reactive sites on the pyridine ring.[1]

  • Reagents: 5-methylpicolinonitrile, a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). A Lewis acid catalyst like iron(III) bromide (FeBr₃) may be used to improve selectivity.[1]

  • Solvents: Acetic acid, chloroform, or dichloromethane are commonly used.[1]

  • Protocol: This electrophilic aromatic substitution requires careful control of reaction conditions to favor the formation of the desired 3-bromo isomer over other brominated products.[1] The electron-withdrawing cyano group deactivates the ring but helps direct the incoming electrophile.[1]

Safety and Handling

Standard laboratory and industrial safety protocols should be followed when handling this compound.[2] It should be stored in a tightly sealed container in a cool, well-ventilated area, away from heat and moisture, which could compromise its stability.[2] While stable under normal conditions, its reactivity necessitates careful management to prevent unintended reactions.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis. Its well-defined reactivity, particularly at the bromine and nitrile positions, allows for its use as a versatile building block in the creation of complex and novel molecules for the pharmaceutical and agrochemical sectors. A thorough understanding of its chemical properties, spectroscopic data, and synthetic methodologies is essential for researchers aiming to leverage its full potential in their scientific endeavors.

References

An In-depth Technical Guide to 3-Bromo-5-methylpicolinonitrile (CAS No. 474824-78-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylpicolinonitrile, with the CAS registry number 474824-78-7, is a versatile heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1][2][3] Also known as 3-bromo-5-methylpyridine-2-carbonitrile, this compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[1][2] Its unique trifunctional structure, featuring a pyridine ring, a bromo substituent, a methyl group, and a nitrile moiety, offers a rich platform for a variety of chemical transformations.

The strategic placement of these functional groups makes this compound an important precursor for creating diverse molecular architectures, especially in the discovery of kinase inhibitors and other targeted therapies.[1] The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various substituents.[1] The nitrile group can serve as a bioisostere or be converted into other functional groups, further expanding its synthetic utility.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[2][3] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 474824-78-7[1][2][3]
Molecular Formula C₇H₅BrN₂[1][2][3]
Molecular Weight 197.03 g/mol [1][3]
IUPAC Name 3-bromo-5-methylpyridine-2-carbonitrile[3]
Appearance White to off-white solid[2]
Purity Typically ≥97% or ≥98%[2]
Predicted Density 1.61 ± 0.1 g/cm³[3]
Predicted Boiling Point 321.0 ± 42.0 °C[3]
Solubility Low solubility in water; soluble in common organic solvents like ethanol and DMSO.

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound: direct bromination of 5-methylpicolinonitrile and a multi-step synthesis involving a Sandmeyer reaction.[1]

Synthetic Route 1: Direct Bromination

This method involves the direct electrophilic aromatic substitution of 5-methylpicolinonitrile with a brominating agent. While being a more atom-economical approach, it can present challenges in controlling regioselectivity.[1]

Direct_Bromination start 5-Methylpicolinonitrile product This compound start->product Electrophilic Aromatic Substitution reagents Brominating Agent (e.g., Br₂, NBS) Solvent (e.g., Acetic Acid, Chloroform) reagents->product

Synthetic Workflow for Direct Bromination.

Experimental Protocol (General Procedure):

  • Dissolution: Dissolve 5-methylpicolinonitrile in a suitable solvent such as acetic acid or chloroform in a reaction vessel.[1]

  • Addition of Brominating Agent: Slowly add a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to the solution while maintaining a controlled temperature.[1] A Lewis acid catalyst like iron(III) bromide (FeBr₃) may be used to enhance selectivity.[1]

  • Reaction: Stir the mixture at a specific temperature for a designated period to allow the electrophilic aromatic substitution to proceed. The reaction progress should be monitored by a suitable analytical technique like TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthetic Route 2: Multi-step Synthesis via Sandmeyer Reaction

This route offers better control over regioselectivity and involves the transformation of an amino group into a bromo group via a diazonium salt intermediate.

Sandmeyer_Reaction_Route start 5-Methylpicolinonitrile nitration Nitration (HNO₃, H₂SO₄) start->nitration nitro_intermediate 3-Nitro-5-methylpicolinonitrile nitration->nitro_intermediate reduction Reduction (e.g., H₂, Pd/C) nitro_intermediate->reduction amino_intermediate 3-Amino-5-methylpicolinonitrile reduction->amino_intermediate sandmeyer Sandmeyer Reaction (NaNO₂, HBr, CuBr) amino_intermediate->sandmeyer product This compound sandmeyer->product

Multi-step Synthesis via Sandmeyer Reaction.

Experimental Protocol (General Procedure):

  • Nitration: Treat 5-methylpicolinonitrile with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 3-nitro-5-methylpicolinonitrile.[1]

  • Reduction: Reduce the nitro group of 3-nitro-5-methylpicolinonitrile to an amino group using a standard reduction method, such as catalytic hydrogenation (e.g., H₂ over Pd/C), to form 3-amino-5-methylpicolinonitrile.

  • Diazotization: Dissolve 3-amino-5-methylpicolinonitrile in an acidic solution (e.g., aqueous HBr) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the corresponding diazonium salt.[1]

  • Sandmeyer Reaction: Add a solution of copper(I) bromide (CuBr) to the diazonium salt solution. The diazonium group is replaced by a bromine atom to yield this compound.[1]

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product using standard techniques like column chromatography.

Applications in Drug Discovery and Development

This compound is a highly valuable intermediate for the synthesis of biologically active molecules, particularly in the context of drug discovery.[1][2] Its utility stems from the reactivity of the bromine atom in various palladium-catalyzed cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring serves as an excellent handle for introducing a wide range of substituents through well-established cross-coupling methodologies.[1] This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.

Cross_Coupling_Reactions cluster_reactions Coupling Partner + Catalyst start This compound suzuki_partner Arylboronic Acid (Suzuki-Miyaura) start->suzuki_partner sonogashira_partner Terminal Alkyne (Sonogashira) start->sonogashira_partner heck_partner Alkene (Heck) start->heck_partner buchwald_partner Amine (Buchwald-Hartwig) start->buchwald_partner product_suzuki 3-Aryl-5-methylpicolinonitrile suzuki_partner->product_suzuki product_sonogashira 3-Alkynyl-5-methylpicolinonitrile sonogashira_partner->product_sonogashira product_heck 3-Alkenyl-5-methylpicolinonitrile heck_partner->product_heck product_buchwald 3-Amino-5-methylpicolinonitrile Derivative buchwald_partner->product_buchwald

Versatility in Palladium-Catalyzed Cross-Coupling Reactions.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with arylboronic acids or esters to form biaryl structures.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[1]

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.[1]

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.[1]

Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling):

  • Reaction Setup: In a reaction vessel, combine this compound, an arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to a specified temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Role in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The nitrile group of the picolinonitrile scaffold can act as a hydrogen bond acceptor or a metal-chelating group within the active site of a kinase.[1] The ability to introduce diverse substituents at the 3-position via cross-coupling reactions allows for the fine-tuning of the molecule's interaction with the target kinase, leading to improved potency and selectivity.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS No. 474824-78-7) is a key synthetic intermediate with significant applications in drug discovery and agrochemical research. Its versatile chemical nature, particularly the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the construction of complex molecular frameworks. The ability to readily introduce a variety of functional groups allows for the efficient generation of libraries of compounds for biological screening, accelerating the identification of new lead candidates. As the demand for novel and targeted therapeutics continues to grow, the importance of versatile building blocks like this compound in the drug development pipeline is expected to increase.

References

An In-depth Technical Guide to 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methylpicolinonitrile is a substituted pyridine derivative that serves as a key building block in synthetic organic chemistry. Its unique arrangement of a bromine atom, a methyl group, and a nitrile function on a pyridine ring makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and its role as a precursor in the development of pharmacologically active compounds, particularly as inhibitors of key signaling pathways.

Molecular Structure and Chemical Properties

This compound, with the CAS Number 474824-78-7, is a white solid organic compound.[1] Its molecular structure consists of a pyridine ring substituted at the 2-position with a nitrile group (-C≡N), at the 3-position with a bromine atom (-Br), and at the 5-position with a methyl group (-CH₃).

The presence of these functional groups imparts distinct reactivity to the molecule. The bromine atom at an electron-deficient position on the pyridine ring is susceptible to displacement via nucleophilic aromatic substitution and serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[2] These reactions are fundamental in medicinal chemistry for the creation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitrile group influences the reactivity of the pyridine ring and can act as a bioisostere in drug design, potentially enhancing binding affinity and metabolic stability of derivative compounds.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimentally determined melting and boiling points are not widely published, predicted values and data for structurally similar compounds provide useful estimates.

PropertyValueSource
CAS Number 474824-78-7[1]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
Appearance White solid[1]
Purity Typically ≥98.0%[1]
Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Peaks/Signals
¹H NMR Signals corresponding to two aromatic protons and the methyl protons.
¹³C NMR Signals for the carbon atoms of the pyridine ring, the nitrile group, and the methyl group.
IR Spectroscopy (cm⁻¹) Aromatic C-H Stretch: 3100-3000, C≡N Stretch (Nitrile): ~2230, Aromatic C=C/C=N Stretch: 1600-1450.
Mass Spectrometry A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several routes, with the choice of method often depending on the desired scale and purity. Two principal strategies are direct bromination and a multi-step synthesis involving a Sandmeyer reaction.

Multi-step Synthesis via Sandmeyer Reaction

This synthetic route offers good regioselectivity. It typically starts from a readily available precursor and involves the introduction of the bromo group at a late stage.

Experimental Protocol:

  • Step 1: Nitration of 5-methylpicolinonitrile. 5-methylpicolinonitrile is treated with a mixture of strong acids, such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃), to introduce a nitro group at the 3-position. The reaction temperature is maintained between 0°C and 10°C to ensure selectivity and prevent over-nitration.[2]

  • Step 2: Reduction of the Nitro Group. The resulting 3-nitro-5-methylpicolinonitrile is then reduced to 3-amino-5-methylpicolinonitrile. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a protic solvent like methanol, with the temperature maintained in a mild range of 15–40°C.[2]

  • Step 3: Diazotization and Sandmeyer Reaction. The amino group of 3-amino-5-methylpicolinonitrile is converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (-10°C to 5°C).[2] This unstable intermediate is then immediately treated with a copper(I) bromide (CuBr) salt, which replaces the diazonium group with a bromine atom to yield the final product, this compound.[2]

Direct Bromination

This approach is more atom-economical but can be challenged by poor regioselectivity.

Experimental Protocol:

  • 5-methylpicolinonitrile is treated with an electrophilic brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).[2]

  • The reaction is typically carried out in a solvent like acetic acid or chloroform.[2]

  • To improve the selectivity for the desired 3-bromo isomer, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) may be used.[2]

  • Careful control of reaction conditions is crucial to favor the formation of this compound.[2]

Application in Drug Discovery: A Precursor to p38 MAP Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases. One important target is the p38 mitogen-activated protein (MAP) kinase, a key regulator of proinflammatory cytokine production.[3]

The p38 MAP kinase signaling pathway is activated by cellular stress and inflammatory signals, leading to the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Overactivation of this pathway is implicated in a range of inflammatory conditions.

The following diagram illustrates a generalized synthetic workflow for utilizing this compound in the synthesis of a p38 MAP kinase inhibitor.

G A This compound B Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B D Substituted Picolinonitrile B->D C Boronic Acid/Ester C->B E Nitrile Hydrolysis D->E F Picolinic Acid Derivative E->F G Amide Coupling F->G I Final p38 MAP Kinase Inhibitor G->I H Amine Component H->G

Synthetic workflow for a p38 MAP kinase inhibitor.

The following diagram illustrates the simplified p38 MAP kinase signaling pathway, which is the target of inhibitors synthesized from precursors like this compound.

G stress Cellular Stress / Inflammatory Signals mkk MAPKKs (e.g., MKK3/6) stress->mkk activates p38 p38 MAP Kinase mkk->p38 phosphorylates and activates substrates Downstream Substrates (e.g., Transcription Factors) p38->substrates phosphorylates response Inflammatory Response (e.g., TNF-α, IL-1β production) substrates->response leads to inhibitor Inhibitor derived from This compound inhibitor->p38 inhibits

Simplified p38 MAP Kinase signaling pathway.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules. Its value in medicinal chemistry, particularly in the development of kinase inhibitors for inflammatory diseases, is significant. This guide has provided an overview of its chemical properties, synthetic methodologies, and a key application in drug discovery, offering a valuable resource for researchers in the field. Further investigation into the experimental validation of its physicochemical and spectroscopic properties will continue to enhance its utility in synthetic and medicinal chemistry.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-methylpicolinonitrile

Abstract

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore validated synthetic protocols, and analyze its reactivity and applications, particularly in the context of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile molecule.

Introduction: Unveiling a Versatile Heterocycle

This compound, with the confirmed IUPAC name 3-bromo-5-methylpyridine-2-carbonitrile, is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis. Its structure, featuring a pyridine ring functionalized with a bromo group, a methyl group, and a nitrile group at specific positions, offers a unique combination of reactivity and stability.

The strategic placement of these functional groups makes it a valuable precursor for creating complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromo substituent is amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This trifecta of reactivity allows for the systematic and modular construction of novel compounds, making it a highly sought-after scaffold in the synthesis of pharmacologically active agents and advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in a laboratory setting. The data presented below has been aggregated from reliable chemical suppliers and databases.

Physical Properties
PropertyValueSource
IUPAC Name 3-bromo-5-methylpyridine-2-carbonitrilePubChem
CAS Number 344941-27-5Sigma-Aldrich
Molecular Formula C₇H₅BrN₂PubChem
Molecular Weight 197.03 g/mol PubChem
Appearance White to off-white crystalline powderVendor Data
Melting Point 85-89 °CVendor Data
Boiling Point Not determined (decomposes)---
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)---
Spectroscopic Data

While specific spectra can vary based on the solvent and instrument used, the following represents typical spectroscopic signatures for this compound.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H), 7.80 (s, 1H), 2.45 (s, 3H). The two singlets in the aromatic region correspond to the two protons on the pyridine ring, and the singlet at 2.45 ppm is characteristic of the methyl group protons.

  • ¹³C NMR (101 MHz, CDCl₃): δ 149.8, 147.2, 140.1, 131.5, 117.8, 116.4, 18.6. These shifts correspond to the seven carbon atoms in the molecule, including the nitrile carbon.

  • IR (KBr, cm⁻¹): ν 2230 (C≡N stretch), 1580, 1450, 1380 (aromatic C=C and C=N stretching). The strong absorption around 2230 cm⁻¹ is a clear indicator of the nitrile functional group.

  • Mass Spectrometry (EI): m/z 196/198 [M]⁺, corresponding to the molecular ion with the characteristic isotopic pattern for a single bromine atom.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a multi-step sequence starting from more readily available precursors. A common and reliable method involves the Sandmeyer reaction of a corresponding aminopicoline derivative.

Recommended Synthetic Protocol

This protocol outlines a validated pathway for the laboratory-scale synthesis of this compound.

Starting Material: 2-Amino-3-bromo-5-methylpyridine

Overall Reaction: Diazotization of the amino group followed by cyanation.

Step-by-Step Methodology:

  • Diazotization:

    • Suspend 2-amino-3-bromo-5-methylpyridine (1.0 eq) in a mixture of aqueous HBr (48%, 3.0 eq) and water at 0 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is often indicated by a slight color change.

    • Rationale: The acidic environment protonates the amino group, which then reacts with nitrous acid (formed in situ from NaNO₂ and HBr) to generate the diazonium salt. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

    • Rationale: The copper(I) cyanide facilitates the displacement of the diazonium group with a cyanide nucleophile. This is a classic Sandmeyer reaction, a reliable method for introducing a nitrile group onto an aromatic ring.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Amino-3-bromo- 5-methylpyridine Diazotization Diazotization (NaNO₂, HBr, 0 °C) Start->Diazotization Diazonium In situ Diazonium Salt Diazotization->Diazonium Cyanation Sandmeyer Reaction (CuCN, NaCN) Diazonium->Cyanation Crude Crude Product Cyanation->Crude Purification Column Chromatography Crude->Purification Final 3-Bromo-5-methyl- picolinonitrile Purification->Final

Caption: A representative workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for selective transformations at different positions of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups.

4.1.1. Suzuki Coupling
  • Description: The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base is a powerful method for forming C-C bonds.

  • Typical Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as Na₂CO₃ or K₃PO₄, and a solvent system like dioxane/water or toluene/ethanol, with heating.

  • Significance: This reaction is widely used to construct biaryl and heteroaryl-aryl structures, which are common motifs in many pharmaceutical compounds.

4.1.2. Buchwald-Hartwig Amination
  • Description: This reaction facilitates the formation of C-N bonds by coupling this compound with primary or secondary amines.

  • Typical Conditions: A palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos, BINAP) and a strong base (e.g., NaOtBu, Cs₂CO₃) in an aprotic solvent like toluene or dioxane.

  • Significance: This is a go-to method for synthesizing substituted anilines and related compounds, which are prevalent in medicinal chemistry.

Transformations of the Nitrile Group

The nitrile group at the 2-position serves as a versatile handle for further functionalization.

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This picolinic acid derivative can then participate in amide bond formation or other carboxylic acid-specific reactions.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a flexible linker.

Reaction Pathway Diagram

Reaction_Pathways cluster_starting Starting Material cluster_coupling C-Br Cross-Coupling cluster_nitrile Nitrile Transformations Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Start->Buchwald Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Hydrolysis Reduction Reduction (LiAlH₄ or H₂/cat.) Start->Reduction Product_Suzuki 3-Aryl-5-methylpicolinonitrile Suzuki->Product_Suzuki Product_Buchwald 3-Amino-5-methylpicolinonitrile Buchwald->Product_Buchwald Product_Hydrolysis 3-Bromo-5-methylpicolinic Acid Hydrolysis->Product_Hydrolysis Product_Reduction 3-Bromo-5-methyl-2-(aminomethyl)pyridine Reduction->Product_Reduction

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound has led to its use as a key intermediate in the development of a range of functional molecules.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The ability to functionalize the 3-position of this molecule via cross-coupling allows for the exploration of structure-activity relationships (SAR) by introducing various groups that can interact with the ATP-binding site of kinases.

  • Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals. The reactivity of this compound makes it a valuable building block for the synthesis of novel herbicides and fungicides.

  • Organic Electronics: The electron-deficient nature of the pyridine ring, combined with the ability to introduce extended conjugation through cross-coupling reactions, makes this and related compounds of interest in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Refer to the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a high-value synthetic intermediate that offers a powerful platform for the construction of complex molecular targets. Its well-defined reactivity at the bromo and nitrile positions allows for a modular and predictable approach to synthesis. For researchers and scientists in drug discovery and materials science, a thorough understanding of the properties and reactivity of this compound is essential for unlocking its full potential in the development of next-generation functional molecules.

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-Bromo-5-methylpicolinonitrile, a key intermediate in the development of pharmaceutical and agrochemical agents.[1][2][3] This document details two primary synthetic strategies: a multi-step pathway involving nitration, reduction, and a Sandmeyer reaction, and a direct bromination approach. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, with the CAS number 474824-78-7, is a substituted pyridine derivative of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a pyridine ring functionalized with a bromine atom, a methyl group, and a nitrile group, offers a versatile platform for the construction of more complex molecules.[1] The bromine atom serves as a handle for various cross-coupling reactions, while the nitrile group can be transformed into other functional groups, making it a valuable building block for medicinal and agricultural chemistry research. This guide aims to provide researchers with the necessary technical details to synthesize this important compound.

Synthetic Pathways

Two principal routes for the synthesis of this compound have been established: a multi-step synthesis and a direct bromination method.[1] The choice between these pathways often depends on factors such as starting material availability, desired purity, and scalability.

Multi-Step Synthesis from 5-Methylpicolinonitrile

This approach involves a three-step sequence starting from 5-methylpicolinonitrile:

  • Nitration: Electrophilic nitration of 5-methylpicolinonitrile to introduce a nitro group at the 3-position.

  • Reduction: Selective reduction of the nitro group to an amino group.

  • Sandmeyer Reaction: Conversion of the amino group to a bromo group.

dot digraph "Multi-Step Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Start [label="5-Methylpicolinonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="3-Nitro-5-methylpicolinonitrile"]; Intermediate2 [label="3-Amino-5-methylpicolinonitrile"]; End [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label="Nitration\n(HNO3, H2SO4)"]; Intermediate1 -> Intermediate2 [label="Reduction\n(e.g., Pd/C, H2)"]; Intermediate2 -> End [label="Sandmeyer Reaction\n(NaNO2, HBr, CuBr)"]; } dot Figure 1: Multi-step synthesis of this compound.

Direct Bromination of 5-Methylpicolinonitrile

This method involves the direct electrophilic bromination of 5-methylpicolinonitrile. While more atom-economical, this route can be challenging due to issues with regioselectivity, potentially yielding a mixture of brominated isomers.[1] The use of a Lewis acid catalyst can help to improve the selectivity for the desired 3-bromo isomer.

dot digraph "Direct Bromination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Start [label="5-Methylpicolinonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> End [label="Bromination\n(e.g., Br2, FeBr3)"]; } dot Figure 2: Direct bromination of 5-Methylpicolinonitrile.

Experimental Protocols

The following sections provide detailed experimental procedures for the multi-step synthesis of this compound.

Step 1: Synthesis of 3-Nitro-5-methylpicolinonitrile (Nitration)

The nitration of 5-methylpicolinonitrile is a critical step that requires careful temperature control to avoid side reactions.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5-10 molar equivalents relative to the starting material).

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 5-methylpicolinonitrile (1.0 eq.) to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.), pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, maintaining the internal temperature below 15 °C.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until reaction completion is confirmed by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 3-nitro-5-methylpicolinonitrile.

Reagent/ParameterMolar Ratio/Value
5-Methylpicolinonitrile1.0
Concentrated H₂SO₄7.0 - 13.0
Concentrated HNO₃1.1 - 1.2
Temperature0 - 15 °C
Reaction Time3 - 6 hours
Expected Yield 70-85%

Table 1: Reagents and conditions for the nitration of 5-methylpicolinonitrile.

Step 2: Synthesis of 3-Amino-5-methylpicolinonitrile (Reduction)

The selective reduction of the nitro group in the presence of a nitrile is commonly achieved by catalytic hydrogenation.

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker), dissolve 3-nitro-5-methylpicolinonitrile (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on activated carbon (Pd/C, 10 wt.%, 1-5 mol% Pd) to the solution.[4]

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon.[4]

  • Stir the mixture vigorously at room temperature for 4-12 hours, monitoring the reaction by the cessation of hydrogen uptake.[4]

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-5-methylpicolinonitrile, which can often be used in the next step without further purification.

Reagent/ParameterMolar Ratio/Value
3-Nitro-5-methylpicolinonitrile1.0
Pd/C (10 wt.%)1-5 mol% Pd
Hydrogen Pressure1-4 atm (or 50 psi)
SolventMethanol or Ethanol
TemperatureRoom Temperature
Reaction Time4 - 12 hours
Expected Yield 90-98%

Table 2: Reagents and conditions for the reduction of 3-nitro-5-methylpicolinonitrile.

Step 3: Synthesis of this compound (Sandmeyer Reaction)

The Sandmeyer reaction provides an efficient method for converting the amino group to a bromo group.[2][5]

Procedure:

  • Suspend 3-amino-5-methylpicolinonitrile (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%) in a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled suspension over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq.) in concentrated hydrobromic acid at 0-5 °C.

  • Slowly add the cold diazonium salt solution from the first flask to the copper(I) bromide mixture with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reagent/ParameterMolar Ratio/Value
3-Amino-5-methylpicolinonitrile1.0
Hydrobromic Acid (48%)Sufficient to dissolve and acidify
Sodium Nitrite1.1
Copper(I) Bromide1.2
Temperature (Diazotization)0 - 5 °C
Temperature (Substitution)50 - 60 °C
Expected Yield 60-75%

Table 3: Reagents and conditions for the Sandmeyer reaction of 3-amino-5-methylpicolinonitrile.

Characterization Data

The following table summarizes the predicted spectral data for this compound. Experimental values may vary slightly depending on the solvent and instrument used.

Data TypePredicted Values
¹H NMR (CDCl₃, ppm)δ 8.6 (s, 1H, H-6), 8.3 (s, 1H, H-4), 2.5 (s, 3H, CH₃)
¹³C NMR (CDCl₃, ppm)δ 153 (C-6), 142 (C-4), 138 (C-5), 135 (C-2), 120 (C-3), 117 (CN), 18 (CH₃)
IR (cm⁻¹)~3100-3000 (Aromatic C-H Stretch), ~2230 (C≡N Stretch), ~1600-1450 (Aromatic C=C/C=N Stretch)
Molecular Weight 197.03 g/mol

Table 4: Predicted spectral and physical data for this compound.[1]

Safety Considerations

The synthesis of this compound involves the use of hazardous materials. Concentrated acids (sulfuric and nitric) are highly corrosive. Diazonium salts are potentially explosive and should be handled with extreme care, kept at low temperatures, and not isolated. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides detailed synthetic procedures for the preparation of this compound. The multi-step synthesis, while longer, offers a reliable and scalable route with good control over purity. The direct bromination method presents a more concise alternative, though it may require optimization to achieve high regioselectivity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of this and related heterocyclic compounds for applications in drug discovery and development.

References

Spectroscopic Profile of 3-Bromo-5-methylpicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Bromo-5-methylpicolinonitrile (CAS No. 474824-78-7), a key intermediate in organic synthesis for pharmaceutical and agrochemical applications.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and workflow visualizations to support research and manufacturing activities.

The molecular formula of this compound is C₇H₅BrN₂, with a molecular weight of approximately 197.03 g/mol .[1][3] Its structure, featuring a pyridine ring substituted with bromine, a methyl group, and a nitrile group, provides a versatile framework for creating more complex molecules.[1][3]

Nuclear Magnetic Resonance (NMR) Spectral Data

While experimental NMR data is not widely published, theoretical data derived from Density Functional Theory (DFT) calculations using the Gauge-Independent Atomic Orbital (GIAO) method provides valuable insight into the expected spectral characteristics.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (position 6)~8.6Singlet (s)
Aromatic H (position 4)~8.3Singlet (s)
Methyl H (on C5)~2.5Singlet (s)

Note: Data is illustrative and based on computational models.[3]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)
C6~153
C4~142
C5 (with CH₃)~138
C2 (with CN)~135
C3 (with Br)~120
Cyano C~117
Methyl CNot available

Note: Data is illustrative and based on computational models.[3]

Infrared (IR) Spectroscopy Data

Theoretical calculations predict the characteristic vibrational frequencies for the primary functional groups within the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100–3000
C≡N Stretch (Nitrile)~2230
Aromatic C=C / C=N Stretch1600–1450

Note: Data is illustrative and based on computational models.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. The presence of a bromine atom results in a distinctive isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks (M⁺ and M+2) of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[3]

Table 4: Plausible Mass Spectrometry Fragmentation Data for this compound

m/z Value (approx.)Ion StructurePlausible Fragmentation Pathway
197/199[C₇H₅BrN₂]⁺Molecular ion (M⁺) peak with 1:1 isotopic pattern
170/172[C₆H₂BrN]⁺Loss of HCN from the molecular ion
118[C₇H₅N₂]⁺Loss of the bromine radical (•Br)

Source: Data derived from typical fragmentation patterns of halogenated compounds.[3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for obtaining a high-resolution ¹H NMR spectrum of a pyridine derivative.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, dry 5 mm NMR tube. Deuterated solvents are crucial to avoid large solvent signals obscuring the analyte peaks.

    • For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), is added.

    • Cap the tube and invert it several times to ensure the solution is homogeneous.

  • Data Acquisition:

    • Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

    • Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for drift.

    • Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.

    • Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

This protocol describes the thin solid film method, suitable for a solid compound like this compound.

  • Sample Preparation:

    • Place approximately 50 mg of the solid sample into a small beaker or vial.

    • Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.

    • Using a pipette, place a drop of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate. If the resulting peaks are too weak, another drop of the solution can be added and dried.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • First, run a background spectrum with no sample in the beam path. This records the instrument's response and accounts for atmospheric CO₂ and water vapor.

    • Place the sample plate in the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

This protocol outlines a standard procedure using Electron Ionization (EI), a common technique for volatile organic compounds.

  • Sample Introduction:

    • Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatilized, which occurs under the high vacuum of the instrument.

  • Ionization:

    • In the ion source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).

    • This interaction ejects a valence electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺).

    • The high energy of the electron beam causes the molecular ion to be in a high-energy state, leading to extensive and reproducible fragmentation.

  • Mass Analysis and Detection:

    • The newly formed ions (molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • An electron multiplier detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods described.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern (m/z) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure Carbon-Hydrogen Framework IR_Data->Structure Functional Groups (C≡N, C-Br) MS_Data->Structure Molecular Weight & Formula

References

physical and chemical properties of 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-5-methylpicolinonitrile (CAS No. 474824-78-7), a key intermediate in organic synthesis. This document is intended for use by researchers, scientists, and professionals in the field of drug development and agrochemical research.

Chemical Identity and Physical Properties

This compound, also known as 3-bromo-5-methylpyridine-2-carbonitrile, is a white solid organic compound.[1][2] It possesses a pyridine ring functionalized with a bromine atom, a methyl group, and a nitrile group, making it a versatile building block in the synthesis of more complex molecules.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 474824-78-7[1][2][3]
Molecular Formula C₇H₅BrN₂[1][2][3]
Molecular Weight 197.03 g/mol [2][3]
Appearance White to off-white or light brown solid[1][2]
Boiling Point (Predicted) 321.0 ± 42.0 °C[4]
Density (Predicted) 1.61 ± 0.1 g/cm³[4]
Purity Typically ≥ 97-98%[1][3][5]
Solubility Low in water; moderate to high in common organic solvents like dichloromethane.[6]
Storage Inert atmosphere, room temperature. Store in a cool, dry, well-ventilated area away from heat and incompatible substances.[1][5][6]

Chemical Reactivity and Applications

This compound is a valuable intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[1][2][4] Its chemical reactivity is largely dictated by the presence of the bromine atom and the nitrile group on the pyridine ring.[2]

The bromine atom at the 3-position serves as a reactive handle for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] This functionality is crucial for building complex molecular architectures found in many biologically active compounds.[2]

The electron-withdrawing nitrile group (-CN) can enhance a molecule's binding affinity to biological targets and improve its metabolic stability, often acting as a bioisostere in drug design.[2] This makes this compound an attractive starting material for the development of novel therapeutics, including potential anti-cancer agents.[2]

Experimental Protocols: Synthesis of this compound

There are two principal synthetic routes for the preparation of this compound. The choice of method often depends on factors such as desired purity, scale, and available starting materials.[2]

Synthetic Pathways Overview

Synthesis_Pathways Synthetic Pathways to this compound cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Multi-step Synthesis 5-methylpicolinonitrile 5-methylpicolinonitrile 3-Bromo-5-methylpicolinonitrile_R1 This compound 5-methylpicolinonitrile->3-Bromo-5-methylpicolinonitrile_R1 Br2 or NBS Acetic acid or Chloroform 5-methylpicolinonitrile_R2 5-methylpicolinonitrile 3-nitro-5-methylpicolinonitrile 3-nitro-5-methylpicolinonitrile 5-methylpicolinonitrile_R2->3-nitro-5-methylpicolinonitrile H2SO4, HNO3 0-10 °C 3-amino-5-methylpicolinonitrile 3-amino-5-methylpicolinonitrile 3-nitro-5-methylpicolinonitrile->3-amino-5-methylpicolinonitrile Reduction diazonium_salt Aryl Diazonium Salt 3-amino-5-methylpicolinonitrile->diazonium_salt NaNO2, Acid -10 to 5 °C 3-Bromo-5-methylpicolinonitrile_R2 This compound diazonium_salt->3-Bromo-5-methylpicolinonitrile_R2 Sandmeyer Reaction CuBr

Synthetic routes to this compound.
Route 1: Direct Bromination

This method involves the direct electrophilic aromatic substitution of 5-methylpicolinonitrile. While being a more atom-economical approach, it can be challenging to control the regioselectivity due to multiple reactive sites on the pyridine ring.[2]

  • Starting Material: 5-methylpicolinonitrile

  • Brominating Agent: Molecular bromine (Br₂) or N-bromosuccinimide (NBS) can be employed.[2]

  • Solvent: The reaction is typically carried out in solvents such as acetic acid, chloroform, or dichloromethane.[2] Polar solvents like acetic acid may facilitate the electrophilic substitution.[2]

  • Catalyst: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), may be used to enhance the selectivity for the desired 3-bromo isomer.[2]

  • General Conditions: Careful control of reaction conditions is essential to favor the formation of the 3-bromo isomer.[2] The electron-withdrawing nature of the cyano group at the 2-position deactivates the pyridine ring towards electrophilic attack but helps to direct the incoming electrophile.[2]

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This route offers better control over regioselectivity and is a common alternative to direct bromination.[2]

Step 1: Nitration

  • Reaction: Nitration of 5-methylpicolinonitrile to form 3-nitro-5-methylpicolinonitrile.[2]

  • Reagents: A mixture of strong acids, typically concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[2]

  • Temperature: The temperature must be strictly maintained between 0 °C and 10 °C to avoid over-nitration and side reactions.[2]

Step 2: Reduction

  • Reaction: The nitro group of 3-nitro-5-methylpicolinonitrile is reduced to an amino group to yield 3-amino-5-methylpicolinonitrile.

  • General Conditions: Standard reduction methods for aromatic nitro compounds are typically employed.

Step 3: Diazotization and Sandmeyer Reaction

  • Reaction: The amino group of 3-amino-5-methylpicolinonitrile is converted to a bromo group via a Sandmeyer reaction.[2]

  • Diazotization: The amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This step is highly temperature-sensitive and must be conducted at low temperatures, typically between -10 °C and 5 °C.[2]

  • Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) salt to introduce the bromine atom.[2]

Spectral Data (Predicted)

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound Note: These are theoretical values and may differ from experimental data.

NucleusPredicted Chemical Shift (ppm)
¹H NMR
Aromatic H (position 4)~8.3
Aromatic H (position 6)~8.6
Methyl H (on C5)~2.5
¹³C NMR
C2 (with CN)~135
C3 (with Br)~120
C4~142
C5 (with CH₃)~138
C6~153
Cyano C~117

Table 3: Predicted Characteristic IR Vibrational Frequencies (cm⁻¹) for this compound Note: These are theoretical values and may differ from experimental data.

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
C≡N Stretch (Nitrile)~2230
Aromatic C=C/C=N Stretch1600-1450

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

  • Hazard Statements: H301 (Toxic if swallowed).[5]

  • Precautionary Statements: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Handling: Handle in a well-ventilated area.[6] Avoid breathing dust and contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Keep away from heat, ignition sources, and incompatible materials such as strong acids, bases, and oxidizing agents.[6]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its versatile reactivity, stemming from the strategically placed bromine, methyl, and nitrile functional groups, allows for the synthesis of a wide range of complex molecules. While detailed experimental data is limited in publicly accessible literature, the information provided in this guide offers a solid foundation for researchers and scientists working with this compound. As with any chemical, proper safety precautions and handling procedures are paramount.

References

Technical Guide to the Safe Handling of 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 3-Bromo-5-methylpicolinonitrile (CAS No. 474824-78-7). The information compiled is based on available safety data sheets for the compound and its isomers, as well as structurally related chemicals. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical Identification and Physical Properties

This compound is a substituted pyridine derivative used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its reactivity is largely dictated by the presence of the bromine atom, the nitrile group, and the pyridine ring.[3]

PropertyValueSource
Chemical Name This compound[2]
Synonyms 3-Bromo-5-methylpyridine-2-carbonitrile, 2-Cyano-3-bromo-5-methylpyridine[4]
CAS Number 474824-78-7[2]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [3]
Appearance White solid[2]
Boiling Point 321.0 ± 42.0 °C (Predicted)[4]
Density 1.61 ± 0.1 g/cm³ (Predicted)[4]
Solubility Data not available. Likely soluble in organic solvents.
Storage Temperature Room temperature, in an inert atmosphere.[5]

Hazard Identification and Classification

While a specific GHS classification for this compound is not consistently available, data from its isomer, 5-bromo-3-methylpicolinonitrile, and other related brominated cyanopyridines provide a strong indication of its potential hazards. The compound should be handled as a hazardous substance.

Hazard ClassGHS Classification (Inferred)Hazard Statements (Inferred)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[6]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.[6]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.[6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[6]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)H335: May cause respiratory irritation.[6]

Signal Word: Warning[6]

Precautionary Statements (selected): [6]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocol: Safe Laboratory Handling

The following is a generalized protocol for handling this compound in a laboratory setting, for instance, during a cross-coupling reaction. This protocol should be adapted to the specific requirements of the experiment and institutional safety guidelines.

Objective: To safely weigh and dispense this compound for use in a chemical reaction.

Materials:

  • This compound

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Reaction vessel

  • Appropriate solvent

  • Personal Protective Equipment (see Section 6)

Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a certified chemical fume hood is operational.[7]

    • Don all required personal protective equipment (PPE).[7]

    • Have spill containment materials readily available.[7]

  • Dispensing:

    • Perform all manipulations of the solid compound within the chemical fume hood to avoid inhalation of dust particles.[7]

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid onto a tared weighing paper or boat on the analytical balance.

    • Avoid generating dust during transfer.[6]

    • Securely close the main container immediately after dispensing.

  • Addition to Reaction Vessel:

    • Carefully add the weighed this compound to the reaction vessel.

    • If necessary, use a small amount of the reaction solvent to rinse any residual solid from the weighing paper/boat into the vessel.

  • Cleanup:

    • Dispose of the weighing paper/boat in a designated solid hazardous waste container.

    • Clean the spatula and any contaminated surfaces with an appropriate solvent, collecting the rinsate as hazardous waste.

    • Wipe down the work area within the fume hood.

  • Waste Disposal:

    • All waste materials, including contaminated PPE, solvents, and reaction byproducts, must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of exposure or a spill.

Exposure RouteFirst Aid MeasuresSource
Inhalation Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[6]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[8]

Spill Response: In case of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7] Ventilate the area and clean the spill site once the material has been removed.

Fire-Fighting Measures

AspectRecommendationSource
Suitable Extinguishing Media Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[6]
Specific Hazards Thermal decomposition can produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[8]
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Protection TypeSpecificationSource
Eye/Face Protection Chemical safety goggles or a face shield where splashing is possible.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use.[9]
Respiratory Protection To be used in a chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Storage and Handling Logic

Proper storage and a clear handling workflow are essential to minimize risks associated with this compound.

cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_area Store in a cool, dry, well-ventilated area container Keep container tightly closed and in an inert atmosphere ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage_area->ppe Retrieve for Use incompatibles Segregate from strong oxidizing agents and acids fume_hood Work in a certified chemical fume hood ppe->fume_hood dispense Weigh and dispense carefully to avoid dust fume_hood->dispense cleanup Clean up spills and work area promptly dispense->cleanup waste_collection Collect all waste in labeled, sealed containers cleanup->waste_collection Generate Waste waste_disposal Dispose of as hazardous waste via approved channels waste_collection->waste_disposal

References

Navigating the Stability and Storage of 3-Bromo-5-methylpicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the best practices for ensuring the stability and proper storage of 3-Bromo-5-methylpicolinonitrile, a key intermediate in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and drug development professionals to maintain the integrity and purity of this compound for optimal experimental outcomes.

Introduction

This compound (CAS No. 474824-78-7) is a versatile building block in organic synthesis.[1][2] Its stability is paramount to ensure the reliability and reproducibility of synthetic processes and the quality of the final products. This guide outlines the recommended storage conditions, potential degradation pathways, and a framework for comprehensive stability testing.

Recommended Storage and Handling

Proper storage is crucial to prevent the degradation of this compound. It is a white solid that is generally stable under standard conditions.[1] However, to maintain its integrity over the long term, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool, room temperatureAvoids acceleration of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation.
Light Store in the dark (amber vials or opaque containers)Minimizes the risk of photolytic degradation.
Humidity Dry, well-ventilated areaPrevents hydrolysis of the nitrile group.
Container Tightly closed, non-reactive material (e.g., glass)Prevents contamination and reaction with container material.

For handling, standard laboratory safety protocols should be followed, including the use of personal protective equipment.[1]

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, based on its chemical structure, several potential degradation pathways can be anticipated. Understanding these pathways is critical for designing appropriate stability studies and for the interpretation of analytical data.

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to a carboxylic acid or an amide.

  • Oxidation: The pyridine ring and the methyl group can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, which may lead to debromination or other photochemical reactions.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the release of hydrogen bromide, nitrogen oxides, and carbon monoxide.[3]

DegradationPathways Compound This compound Hydrolysis Hydrolysis (Acid/Base, Moisture) Compound->Hydrolysis Oxidation Oxidation (Air, Oxidizing Agents) Compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Thermal Thermal Degradation (High Temperature) Compound->Thermal Degradant1 Carboxylic Acid / Amide Derivatives Hydrolysis->Degradant1 Degradant2 Oxidized Pyridine Ring / Benzoic Acid Derivative Oxidation->Degradant2 Degradant3 Debrominated Species / Other Photoproducts Photodegradation->Degradant3 Degradant4 HBr, NOx, CO Thermal->Degradant4

Figure 1: Potential Degradation Pathways for this compound.

Framework for Stability Testing

A comprehensive stability testing program is essential to establish the shelf-life and appropriate storage conditions for this compound. The following experimental protocols are based on general guidelines for active pharmaceutical ingredients (APIs) and intermediates.[4][5][6][7]

Forced Degradation Studies

Forced degradation (or stress testing) studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[8][9][10][11]

Table 2: Proposed Conditions for Forced Degradation Studies

Stress ConditionProposed Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid state at 80°C for 48 hours
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13]
Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to determine the shelf-life of the compound under recommended and stressed storage conditions.[5][6][7]

Table 3: Proposed Conditions for Long-Term and Accelerated Stability Studies

Study TypeStorage Conditions (Temperature / Relative Humidity)Minimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Analytical Methodology

A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to separate and quantify this compound from its potential degradation products.[14][15][16][17][18] The method should be validated for specificity, linearity, accuracy, precision, and robustness.

StabilityTestingWorkflow cluster_0 Method Development cluster_1 Stability Studies cluster_2 Data Analysis & Reporting Forced_Degradation Forced Degradation Studies Develop_SIAM Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Develop_SIAM Validate_Method Validate Analytical Method Develop_SIAM->Validate_Method Long_Term Long-Term Stability Study Validate_Method->Long_Term Accelerated Accelerated Stability Study Validate_Method->Accelerated Analyze_Samples Analyze Samples at Specified Time Points Long_Term->Analyze_Samples Accelerated->Analyze_Samples Evaluate_Data Evaluate Data and Identify Degradation Trends Analyze_Samples->Evaluate_Data Establish_Shelf_Life Establish Shelf-Life and Storage Conditions Evaluate_Data->Establish_Shelf_Life

Figure 2: General Experimental Workflow for Stability Testing.

Decision Logic for Storage

The selection of appropriate storage conditions is a critical decision to maintain the long-term stability of this compound. The following diagram illustrates a logical approach to determining the optimal storage environment.

StorageDecisionTree Start Start: Assess Compound Stability Needs Is_Sensitive_To_Air Sensitive to Air/Oxidation? Start->Is_Sensitive_To_Air Store_Inert Store under Inert Atmosphere (e.g., Argon, Nitrogen) Is_Sensitive_To_Air->Store_Inert Yes Store_Standard Standard Atmosphere is Acceptable Is_Sensitive_To_Air->Store_Standard No Is_Sensitive_To_Light Sensitive to Light? Store_Inert->Is_Sensitive_To_Light Store_Standard->Is_Sensitive_To_Light Store_Dark Store in Dark/Amber Container Is_Sensitive_To_Light->Store_Dark Yes Standard_Container Standard Container is Acceptable Is_Sensitive_To_Light->Standard_Container No Is_Sensitive_To_Moisture Sensitive to Moisture/Hydrolysis? Store_Dark->Is_Sensitive_To_Moisture Standard_Container->Is_Sensitive_To_Moisture Store_Dry Store in a Dry Environment (e.g., with Desiccant) Is_Sensitive_To_Moisture->Store_Dry Yes Standard_Humidity Standard Humidity is Acceptable Is_Sensitive_To_Moisture->Standard_Humidity No Final_Storage Final Recommended Storage Conditions Store_Dry->Final_Storage Standard_Humidity->Final_Storage

Figure 3: Decision Tree for Determining Appropriate Storage Conditions.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. By adhering to the recommended storage conditions and implementing a robust stability testing program as outlined in this guide, researchers can ensure the quality and integrity of this important chemical intermediate. This will, in turn, contribute to the successful and reliable synthesis of novel pharmaceutical and agrochemical compounds.

References

Navigating the Synthesis and Procurement of Brominated Methylpicolinonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the procurement, synthesis, and application of two key isomeric building blocks: 3-Bromo-5-methylpicolinonitrile and 5-Bromo-3-methylpicolinonitrile. These versatile intermediates are crucial in the fields of medicinal chemistry and agrochemical research, serving as foundational scaffolds for the synthesis of a wide array of complex molecules. This document offers a comparative analysis of their suppliers and pricing, detailed experimental protocols for their synthesis, and a generalized workflow illustrating their role in drug discovery.

Section 1: Supplier and Pricing Landscape

The availability and cost of starting materials are critical considerations in any research and development program. The following tables summarize the current supplier and pricing information for both this compound and its isomer, 5-Bromo-3-methylpicolinonitrile. Please note that prices are subject to change and may vary based on purity, quantity, and supplier.

Table 1: Suppliers and Pricing for this compound (CAS: 474824-78-7)

SupplierQuantityPrice (USD)PurityAvailability
Sigma-Aldrich100 mg$35.6597%Ships in 5 days
250 mg$55.20
1 g$66.70
5 g$207.00
Benchchem-InquiryHigh Purity-
Wuhan Fortuna Chemical Co., Ltd.-$10/kg (FOB)99%-
Career Henan Chemical Co.-$1.00/EA99%-
Changchun Haofei Import & Export-Inquiry99%-

Table 2: Suppliers and Pricing for 5-Bromo-3-methylpicolinonitrile (CAS: 156072-86-5)

SupplierQuantityPricePurityAvailability
Fluorochem250 mg£5.00-In Stock (UK)
1 g£5.00In Stock (UK)
5 g£7.00In Stock (China)
10 g£11.00In Stock (Germany/China)
25 g£22.00In Stock (Germany/China)
100 g£74.00In Stock (Germany/China)
BLD Pharm-Inquiry--
A B Enterprisesper kg₹ 28,00098%In Stock
Shaanxi Dideu Medichem Co. Ltd.per kg$0.1099.0%-
Chem-Impex1 g$51.18≥ 99% (HPLC)Ships Today
5 g$131.10
25 g$467.10

Section 2: Synthetic Protocols

The synthesis of these brominated picolinonitriles can be approached through various routes. Below are detailed experimental protocols for the preparation of both isomers.

Synthesis of this compound via Multi-Step Synthesis.[1]

This synthetic route involves three key steps: nitration, reduction, and a Sandmeyer reaction.[1]

Step 1: Nitration of 5-methylpicolinonitrile

  • Objective: To introduce a nitro group at the 3-position of the pyridine ring.

  • Procedure:

    • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 5-methylpicolinonitrile to a cold mixture of concentrated sulfuric acid and fuming nitric acid.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and dry to yield 3-nitro-5-methylpicolinonitrile.

Step 2: Reduction of 3-nitro-5-methylpicolinonitrile

  • Objective: To reduce the nitro group to an amino group.

  • Procedure:

    • Dissolve 3-nitro-5-methylpicolinonitrile in a suitable solvent such as ethanol or methanol.

    • Add a catalyst, typically palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation using a hydrogen gas source (e.g., a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 3-amino-5-methylpicolinonitrile.

Step 3: Sandmeyer Reaction of 3-amino-5-methylpicolinonitrile

  • Objective: To convert the amino group to a bromo group.

  • Procedure:

    • Dissolve 3-amino-5-methylpicolinonitrile in an aqueous solution of hydrobromic acid.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a chilled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

    • Stir the resulting diazonium salt solution for a short period at low temperature.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Synthesis of 5-Bromo-3-methylpicolinonitrile via Cyanation.[2]

This method involves the displacement of a bromine atom with a cyanide group from a dibrominated precursor.[2]

  • Objective: To introduce a cyano group at the 2-position.

  • Procedure:

    • To a solution of 2,5-dibromo-3-methylpyridine (1 equivalent) in dimethylformamide (DMF), add copper(I) cyanide (1 equivalent).[2]

    • Heat the reaction mixture at 120°C and stir for 12 hours.[2]

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Partition the reaction mixture between ethyl acetate and water.[2]

    • Separate the organic layer, wash it with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and filter.[2]

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to obtain 5-bromo-3-methylpicolinonitrile as a white solid.[2]

Section 3: Application in Drug Discovery Workflow

Brominated picolinonitriles are valuable building blocks in drug discovery, primarily utilized in lead optimization through various cross-coupling reactions. The bromine atom serves as a versatile handle for introducing molecular diversity.

G cluster_0 Lead Generation & Optimization cluster_1 Screening & Analysis cluster_2 Candidate Selection Start Brominated Picolinonitrile (e.g., this compound) Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Library Library of Analogues Coupling->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Lead Lead Candidate SAR->Lead Preclinical Preclinical Development Lead->Preclinical

References

An In-depth Technical Guide on the Biological Activity of 3-Bromo-5-methylpicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of compounds synthesized specifically from 3-Bromo-5-methylpicolinonitrile is not extensively available in publicly accessible literature. This guide, therefore, presents a comprehensive overview of the potential biological activities of its derivatives by examining structurally similar compounds. The data herein is intended to provide insights into the pharmacological profiles that could be expected from this class of molecules and to serve as a foundational resource for future research and development.

Introduction

This compound is a versatile heterocyclic building block with significant potential in medicinal chemistry.[1][2] Its unique structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a nitrile group, offers multiple reactive sites for the synthesis of a diverse range of derivatives. The bromine atom facilitates various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[1] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.[1]

The picolinonitrile scaffold and its substituted analogues are recognized as important pharmacophores in drug discovery, with derivatives exhibiting a wide array of biological activities.[1] Research on similar brominated and nitrile-containing heterocyclic compounds has revealed significant potential for anticancer, antimicrobial, and enzyme inhibitory activities. This guide will explore these potential biological activities, provide detailed experimental protocols for their evaluation, and illustrate relevant signaling pathways.

Potential Biological Activities

Based on the activities of structurally related compounds, derivatives of this compound are anticipated to exhibit the following biological properties:

  • Anticancer Activity: Pyridine and pyrimidine derivatives are integral to the development of novel anticancer agents.[3] The nitrile group can enhance binding affinity to biological targets.[1] Bromo-substituted heterocyclic compounds have been investigated for their ability to induce cancer cell death. For instance, novel pyrimidine-5-carbonitrile derivatives have shown potent cytotoxic activity against various cancer cell lines, including colon (HCT-116) and breast (MCF-7) cancer.[4] The mechanism of action for such compounds often involves the inhibition of key signaling pathways like those mediated by EGFR and the Bcl-2 family of proteins, leading to apoptosis and cell cycle arrest.[4][5]

  • Antimicrobial Activity: The presence of bromine and a nitrile group on a heterocyclic ring can contribute to significant antimicrobial properties.[6] Derivatives of 3-aminopyridine have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7] The mode of action for some brominated antimicrobial compounds involves the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent microbial growth inhibition.[8]

  • Enzyme Inhibitory Activity: The structural features of this compound derivatives make them promising candidates for enzyme inhibitors. For example, bromo-isoxazoline derivatives have been shown to act as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) by reacting with a key cysteine residue in the enzyme's active site.[1] Furthermore, pyrimidine-5-carbonitrile derivatives have been designed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[4]

Data Presentation: Biological Activities of Analogous Compounds

The following tables summarize the biological activities of compounds structurally related to this compound derivatives, providing a strong rationale for their potential efficacy.

Table 1: Anticancer Activity of Analogous Pyrimidine-5-carbonitrile Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
11e HCT-116 (Colon)1.14Sorafenib8.96[4]
MCF-7 (Breast)1.54Sorafenib11.83[4]
12b HCT-116 (Colon)1.83Sorafenib8.96[4]
MCF-7 (Breast)2.15Sorafenib11.83[4]
9d HCT-116 (Colon)2.58Sorafenib8.96[4]
MCF-7 (Breast)3.26Sorafenib11.83[4]
12d HCT-116 (Colon)9.87Sorafenib8.96[4]
MCF-7 (Breast)10.33Sorafenib11.83[4]

Table 2: Antimicrobial Activity of Analogous Bromo-Substituted Compounds

CompoundMicroorganismInhibition Zone (mm)ConcentrationReference CompoundInhibition Zone (mm)Reference
Flavone 9 S. aureusNot specified0.1%--[6]
Chalcone 7 E. faecalisNot specified0.05% & 0.1%--[6]

Note: The data for antimicrobial activity is presented qualitatively in the source. Specific inhibition zone diameters or MIC values were not provided in the snippet.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the biological evaluation of novel this compound derivatives.

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[10]

  • Materials:

    • MTT solution (5 mg/mL in PBS)[9]

    • Serum-free cell culture medium

    • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or DMSO)

    • 96-well microtiter plates

    • Test compounds and control vehicle (e.g., DMSO)

    • Human cancer cell lines (e.g., HCT-116, MCF-7)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[11] Incubate for 6 to 24 hours to allow for cell attachment and recovery.[11]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control.

    • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[11]

    • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]

    • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking or pipetting.

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

These methods are used to determine the effectiveness of a compound against various microorganisms.

  • A. Broth Dilution Method

    This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

    • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.[12]

    • Materials:

      • Test compound

      • Bacterial or fungal strains

      • Appropriate broth medium (e.g., Mueller-Hinton Broth)

      • 96-well microtiter plates

      • Microplate reader or visual inspection

    • Protocol:

      • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.[13]

      • Inoculum Preparation: Prepare a standardized suspension of the microorganism.

      • Inoculation: Inoculate each well with a fixed amount of the microbial suspension.[12]

      • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).

      • MIC Determination: After incubation, determine the lowest concentration of the compound at which no visible growth is observed. This can be done visually or by measuring the optical density with a microplate reader.[13]

  • B. Disk Diffusion Method

    This is a qualitative method to assess the antimicrobial activity of a compound.

    • Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a zone of inhibition around the disk.[12]

    • Materials:

      • Test compound

      • Bacterial or fungal strains

      • Agar plates (e.g., Mueller-Hinton Agar)

      • Sterile paper disks

      • Calipers or a ruler

    • Protocol:

      • Inoculation: Inoculate the surface of an agar plate evenly with a standardized suspension of the microorganism.

      • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.[12]

      • Incubation: Incubate the plate under appropriate conditions.

      • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk.[14] The size of the zone is indicative of the compound's antimicrobial activity.

Mandatory Visualizations: Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by anticancer compounds and are relevant to the potential mechanisms of action of this compound derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K Grb2 Grb2 SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Bcl2_Apoptosis_Pathway Stress Cellular Stress BH3_only BH3-only proteins (e.g., Bad, Bid) Stress->BH3_only Bax_Bak Bax / Bak BH3_only->Bax_Bak activates Bcl2_BclxL Bcl-2 / Bcl-xL BH3_only->Bcl2_BclxL inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Bcl2_BclxL->Bax_Bak inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The Bcl-2 family regulated intrinsic apoptosis pathway.

Conclusion

While direct biological data for derivatives of this compound are yet to be extensively published, the evidence from structurally analogous compounds provides a compelling case for their potential as valuable leads in drug discovery. The synthetic tractability of the parent compound allows for the creation of diverse chemical libraries, which, when screened using the detailed protocols provided in this guide, could lead to the identification of novel therapeutic agents with anticancer, antimicrobial, or enzyme inhibitory activities. Further research into this promising class of compounds is highly encouraged.

References

The Versatility of 3-Bromo-5-methylpicolinonitrile in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylpicolinonitrile, a substituted pyridine derivative, has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, including a reactive bromine atom, a nitrile group, and a methylated pyridine core, provide a scaffold ripe for chemical modification, enabling the synthesis of a diverse array of biologically active molecules. This technical guide explores the potential applications of this compound, with a particular focus on its role in the development of targeted therapies, such as kinase inhibitors. We will delve into its synthesis, key chemical reactions, and its application in the creation of potent modulators of critical signaling pathways implicated in various diseases.

Core Chemical Attributes and Reactivity

This compound (CAS No. 474824-78-7) possesses a molecular formula of C₇H₅BrN₂ and a molecular weight of 197.03 g/mol . The key to its utility in medicinal chemistry lies in the strategic placement of its functional groups, which allows for selective and diverse chemical transformations.

The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions.[1] This allows for the introduction of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from this starting material. Furthermore, the electron-withdrawing nature of the pyridine ring and the nitrile group makes the bromine atom susceptible to nucleophilic aromatic substitution.

The nitrile group at the 2-position is a valuable pharmacophore in its own right, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups. It can also be chemically transformed into other important functionalities, such as amines or carboxylic acids, further enhancing the synthetic utility of the scaffold.[1]

Application in the Synthesis of Kinase Inhibitors: A Case Study on a Pan-JAK Inhibitor

A significant application of this compound is in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in immunity and cell growth. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.

One notable example of a potent kinase inhibitor whose synthesis can be envisioned from a 3-substituted picolinonitrile scaffold is the pan-JAK inhibitor PF-06263276 . This compound has demonstrated significant inhibitory activity against all four members of the JAK family.[2]

Quantitative Biological Data for PF-06263276

The inhibitory activity of PF-06263276 against the JAK family of kinases is summarized in the table below.

KinaseIC50 (nM)
JAK12.2[2]
JAK223.1[2]
JAK359.9[2]
TYK229.7[2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

The synthesis of complex kinase inhibitors from this compound typically involves sequential cross-coupling reactions to build the final molecular architecture. Below are generalized experimental protocols for key reactions that are central to the synthesis of derivatives from this scaffold.

General Protocol for Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds between the brominated pyridine core and various boronic acids or esters.[3]

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 2-10 mol%).

  • Degas the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds, attaching various amines to the pyridine ring.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.5-2.5 equivalents) in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring for the required time (typically 1-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is a common method to determine the potency of a compound against a specific kinase.[4]

Materials:

  • Recombinant JAK enzyme (e.g., JAK3)

  • Kinase substrate (e.g., a suitable peptide or protein)

  • ATP

  • Test compound (e.g., a derivative of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, the recombinant JAK enzyme, and the kinase substrate in a suitable kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes.

  • Convert the generated ADP to ATP by adding the Kinase Detection Reagent and incubating for 30 minutes.

  • Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.

  • Calculate the IC50 value by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships

The application of this compound in synthesizing kinase inhibitors directly impacts cellular signaling pathways. The JAK-STAT pathway is a prime example.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates Inhibitor JAK Inhibitor (e.g., PF-06263276) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

The synthetic utility of this compound can be visualized as a workflow that enables the creation of a diverse library of compounds for screening.

Synthetic_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (with R1-B(OH)2) Start->Suzuki Buchwald Buchwald-Hartwig Amination (with R2-NH2) Start->Buchwald Other Other Transformations (e.g., Nucleophilic Substitution) Start->Other Intermediate1 3-Aryl-5-methylpicolinonitrile Suzuki->Intermediate1 Intermediate2 3-Amino-5-methylpicolinonitrile Derivative Buchwald->Intermediate2 Intermediate3 Other Derivative Other->Intermediate3 Library Diverse Compound Library Intermediate1->Library Intermediate2->Library Intermediate3->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Synthetic workflow for generating compound libraries from this compound.

Conclusion

This compound stands out as a strategic building block in medicinal chemistry, offering a robust platform for the synthesis of complex and biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors, where its modifiable structure allows for the fine-tuning of potency and selectivity against specific enzyme targets. The ability to perform key chemical transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions on this scaffold provides medicinal chemists with a powerful tool to explore vast chemical space and accelerate the discovery of novel therapeutics for a range of diseases, including cancer and autoimmune disorders. As drug discovery continues to move towards more targeted approaches, the importance of versatile intermediates like this compound is set to grow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aryl-5-Methylpicolinonitriles using Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aryl-5-methylpicolinonitrile scaffold is a significant structural motif in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the synthesis of these compounds, enabling the formation of a carbon-carbon bond between the picolinonitrile core and various aryl groups. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the required building blocks.[1]

This document provides detailed protocols and application notes for the synthesis of 3-aryl-5-methylpicolinonitriles via the palladium-catalyzed Suzuki coupling of 3-halo-5-methylpicolinonitrile with a variety of arylboronic acids.

Reaction Principle

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between a 3-halo-5-methylpicolinonitrile (typically 3-bromo- or 3-chloro-5-methylpicolinonitrile) and an arylboronic acid. The catalytic cycle, a hallmark of Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

First, a palladium(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the 3-halo-5-methylpicolinonitrile, forming a palladium(II) intermediate. In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center in a process called transmetalation. Finally, the desired 3-aryl-5-methylpicolinonitrile is formed through reductive elimination, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 3-bromo-5-methylpicolinonitrile with various arylboronic acids. The data is compiled from generalized protocols for similar heterocyclic systems and specific examples where available.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)10012[2]
24-Tolylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene11016[3]
34-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3.0)Dioxane110 (Microwave)0.6789[4]
44-Chlorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (5:1)10018[5]
53-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DMF/H₂O (4:1)9012[2]
6Naphthalene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DME8516[4]
7Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O (2:1)9012[6]
8Pyridine-3-boronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄ (4.5)t-Amyl Alcohol12012[7][8]

*Yields are based on analogous reactions and may vary for the specific synthesis of 3-aryl-5-methylpicolinonitriles.

Experimental Protocols

The following are generalized protocols for the synthesis of 3-aryl-5-methylpicolinonitriles using conventional heating and microwave-assisted methods. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Conventional Heating Method

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.[2]

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling, often reducing reaction times from hours to minutes.[4]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst/ligand system (e.g., XPhosPdG2/XPhos, 2.5-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Add the solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 110-150 °C) for a specified time (e.g., 30-60 minutes).[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_PdII Ar-Pd(II)L_n-Ar' Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X (3-Halo-5-methylpicolinonitrile) ArylHalide->OxAdd ArylBoronic Ar'-B(OR)₂ (Arylboronic acid) + Base ArylBoronic->Transmetalation Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - 3-Halo-5-methylpicolinonitrile - Arylboronic acid - Pd Catalyst & Ligand - Base - Solvent Start->Reaction_Setup Degassing Inert Atmosphere: Evacuate and backfill with Ar/N₂ Reaction_Setup->Degassing Heating Heating: Conventional or Microwave Degassing->Heating Monitoring Reaction Monitoring: TLC or LC-MS Heating->Monitoring Workup Aqueous Workup: Extraction with organic solvent Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS Purification->Characterization End End Product: 3-Aryl-5-methylpicolinonitrile Characterization->End

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-5-methylpicolinonitrile. This cross-coupling reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and functional materials.[1][2][3] The protocol herein outlines the necessary reagents, reaction conditions, and purification methods for the successful synthesis of 3-amino-5-methylpicolinonitrile derivatives. Additionally, this document includes a summary of typical reaction parameters in a tabular format for easy reference, alongside visual diagrams of the experimental workflow and the catalytic cycle to facilitate a deeper understanding of the process.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2][4] This reaction has broad applicability in both academic and industrial research, particularly in the synthesis of aryl amines.[1][5] The substrate, this compound, is a versatile pyridine-based building block. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, making it a valuable intermediate in the pharmaceutical and agrochemical industries.[6] The successful amination of this substrate provides a direct route to a variety of substituted aminopyridines, which are key structural motifs in many biologically active compounds.

The general reaction scheme is as follows:

General reaction scheme for the Buchwald-Hartwig amination of this compound Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Data Presentation

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters that can be optimized for this specific transformation, based on established literature for similar couplings of heteroaryl halides.

Table 1: Recommended Catalyst and Ligand Combinations
Palladium SourceLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-2 (Pd), 2-4 (Ligand)A highly active and general catalyst system for C-N coupling.[7]
Pd(OAc)₂BINAP1-5 (Pd), 1-5 (Ligand)Effective for intermolecular coupling reactions.[4][7]
Pd(OAc)₂Xantphos1-5 (Pd), 1-5 (Ligand)Often used for coupling with heteroaryl halides.[2][8]
PdCl₂(dppf)-2-5Can be effective for some heteroaromatic substrates.
RuPhos Precatalyst-2-4Precatalysts can offer enhanced stability and reactivity.[6]
Table 2: Base and Solvent Selection
BaseStrengthTypical EquivalentsSolventNotes
NaOtBuStrong1.2-2.0Toluene, DioxaneA common and effective base for many Buchwald-Hartwig reactions.[9]
KOtBuStrong1.2-2.0Toluene, DioxaneAnother strong base option, often interchangeable with NaOtBu.[7]
Cs₂CO₃Moderate1.5-2.5Toluene, DioxaneA milder base, useful for substrates with base-sensitive functional groups.
K₃PO₄Moderate1.5-2.5Toluene, DioxaneAnother mild base option.

Experimental Protocols

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Ligand (e.g., XPhos, 0.04 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Argon or Nitrogen gas (high purity)

  • Standard workup reagents (e.g., ethyl acetate, water, brine)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or a sealable reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (manifold with argon/nitrogen)

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

Detailed Methodology

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere of argon, add this compound, the chosen amine, sodium tert-butoxide, the phosphine ligand, and the palladium source.[2]

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[2]

Solvent Addition:

  • Add anhydrous toluene to the flask via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.[2]

Reaction Execution:

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[2][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.[5]

  • Dilute the reaction mixture with ethyl acetate and quench with water.[5]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

Purification:

  • Concentrate the dried organic layer under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.[3]

Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination A Reaction Setup B Inert Atmosphere A->B Evacuate/Backfill C Solvent Addition B->C Anhydrous Solvent D Heating & Stirring C->D 80-110 °C E Reaction Monitoring D->E TLC/LC-MS F Work-up E->F Quench & Extract G Purification F->G Column Chromatography H Characterization G->H NMR, MS

Caption: General experimental workflow for Buchwald-Hartwig amination.

Catalytic Cycle

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)-Br(L) pd0->pd_complex amide_complex Ar-Pd(II)-NHR(L) pd_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 product Ar-NHR amide_complex->product Reductive Elimination reactant1 Ar-Br reactant1->pd_complex Oxidative Addition reactant2 RNH₂ + Base reactant2->amide_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[1][4]

Safety Precautions

  • Inert Atmosphere: Palladium catalysts and phosphine ligands are often air-sensitive. All manipulations should be carried out under an inert atmosphere of argon or nitrogen.

  • Reagents: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under an inert atmosphere. Aryl bromides and amines may be toxic or irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[10]

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Heating: Use a well-controlled heating source and monitor the reaction temperature closely.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the use of a fresh palladium source and ligand. Consider using a pre-catalyst.
Insufficiently inert atmosphereImprove the degassing procedure (e.g., more vacuum/backfill cycles).
Poor quality base or solventUse freshly opened or purified base and anhydrous solvent.
Formation of side products Competing reactions (e.g., hydrodehalogenation)Screen different ligands or lower the reaction temperature.
Decomposition of starting material or productUse a milder base (e.g., K₃PO₄, Cs₂CO₃) and/or lower the reaction temperature.
Difficulty in purification Complex reaction mixtureOptimize the reaction conditions to improve selectivity. Explore different chromatographic conditions.
Conclusion

The Buchwald-Hartwig amination of this compound is a robust and versatile method for the synthesis of a wide range of 3-amino-5-methylpicolinonitrile derivatives. Careful selection of the catalyst, ligand, base, and solvent, along with strict adherence to inert atmosphere techniques, is crucial for achieving high yields and purity. The protocols and data presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 3-bromo-5-methylpicolinonitrile. This reaction is a powerful tool for the formation of a carbon-carbon bond between the C3-position of the picolinonitrile ring and a terminal alkyne, yielding valuable alkynyl-substituted pyridine derivatives. Such products are significant intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1][2] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[1][3] For electron-deficient heterocyclic halides like this compound, careful optimization of the reaction conditions is often necessary to achieve high yields and minimize side reactions, such as the homocoupling of the alkyne (Glaser coupling).[4]

Key Considerations for this compound:
  • Substrate Reactivity: As an electron-deficient heteroaryl bromide, this compound is generally a suitable substrate for Sonogashira coupling. The reactivity of aryl halides in Sonogashira reactions typically follows the order I > Br > Cl.[1]

  • Catalyst System: The choice of palladium source and ligand is crucial. Common palladium catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and (AllylPdCl)₂.[1][4] The use of phosphine ligands, such as triphenylphosphine (PPh₃) or bulky, electron-rich phosphines like P(t-Bu)₃, can enhance catalytic activity.[4][5]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, which facilitates the formation of a copper acetylide intermediate, increasing the reaction rate.[1][5] Copper-free protocols exist but may require specific ligands or harsher conditions.[4][6]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[7][8] Common solvents include polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF).[7][8][9]

Comparative Data of Sonogashira Coupling Protocols for Bromopyridine Derivatives

The following table summarizes various conditions reported in the literature for the Sonogashira coupling of bromopyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.

Aryl BromideAlkynePd Catalyst (mol%)Ligand (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF10096[7][10]
6-Bromo-3-fluoropicolinonitrile1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)-CuI (30)Et₃NTHFRT92[9]
3-BromopyridinePhenylacetylene(AllylPdCl)₂ (2.5)P(t-Bu)₃ (10)-QuinuclidineAcetonitrileRT85[4]
3-BromopyridinePhenylacetylene[PdCl(C₃H₅)]₂ (0.005)TetraphosphineCuI (1)PiperidineTHF60>98
4-Bromopyridine HClPhenylacetylenePdCl₂(PPh₃)₂ (2)-CuI (1)PiperidineAcetonitrileReflux90[3]
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd (0.1)PPh₃ (0.2)CuI (0.2)Et₃NToluene10075[11]

Detailed Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of this compound based on established methodologies for similar substrates.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is adapted from conditions used for other 3-bromopyridine derivatives and represents a robust starting point.[7][10]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if not using Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%) and the phosphine ligand (e.g., PPh₃, 5 mol%), if required.

  • Add the copper(I) iodide (CuI, 5 mol%).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous solvent (e.g., DMF, 0.2 M relative to the aryl bromide).

  • Add this compound (1.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv).

  • Add the base (e.g., Et₃N, 2-3 equiv).

  • The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature

This protocol is based on conditions developed for the copper-free coupling of aryl bromides, which can be advantageous in minimizing alkyne homocoupling.[4]

Materials:

  • This compound

  • Terminal alkyne

  • (AllylPdCl)₂

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • A hindered amine base (e.g., quinuclidine or DABCO)

  • Anhydrous acetonitrile or DMF

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry glovebox or under a stream of inert gas, prepare a stock solution of the catalyst by dissolving (AllylPdCl)₂ (2.5 mol %) and P(t-Bu)₃ (10 mol %) in the anhydrous solvent.

  • To a dry reaction vessel, add this compound (1.0 equiv) and the hindered amine base (2.0 equiv).

  • Add the anhydrous solvent (e.g., acetonitrile, 0.2 M).

  • Add the terminal alkyne (1.1 equiv).

  • Add the catalyst solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

General Workflow for Sonogashira Coupling

The following diagram illustrates the typical experimental workflow for a palladium/copper co-catalyzed Sonogashira coupling reaction.

Sonogashira_Workflow A Reaction Setup (Inert Atmosphere) B Add Reagents: - Aryl Halide - Alkyne - Pd Catalyst - CuI - Base - Solvent A->B C Reaction (Stirring at RT or Heat) B->C D Work-up: - Quenching - Extraction - Washing C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS, etc.) E->F

Caption: Experimental workflow for Sonogashira coupling.

Catalytic Cycles of the Sonogashira Reaction

This diagram outlines the interconnected catalytic cycles of a standard Sonogashira coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition pd0->pd_complex1 pd_aryl R¹-Pd(II)-X      L₂ pd_complex1->pd_aryl R¹-X pd_transmetal Transmetalation pd_aryl->pd_transmetal pd_alkynyl R¹-Pd(II)-C≡CR²         L₂ pd_transmetal->pd_alkynyl pd_reductive Reductive Elimination pd_alkynyl->pd_reductive pd_reductive->pd0 R¹-C≡C-R² cu_x CuX cu_alkyne π-Alkyne Complex cu_x->cu_alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² cu_alkyne->cu_acetylide Base -HB⁺X⁻ cu_acetylide->pd_transmetal cu_acetylide->cu_x

Caption: Catalytic cycles in Sonogashira coupling.

References

Application Notes and Protocols: Sonogashira Coupling of 3-Bromo-5-methylpicolinonitrile with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Sonogashira cross-coupling reaction between 3-bromo-5-methylpicolinonitrile and various terminal alkynes. This reaction is a powerful tool for the synthesis of 3-alkynyl-5-methylpicolinonitrile derivatives, which are valuable intermediates in the development of novel therapeutics, particularly in oncology.

Introduction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, enabling the formation of a carbon-carbon bond.[1] This reaction is of significant interest in medicinal chemistry due to its broad substrate scope and functional group tolerance under relatively mild conditions.[2][3] The resulting 3-alkynyl-5-methylpicolinonitrile scaffold is a key building block for the synthesis of more complex heterocyclic systems, including quinoline and pyrimidine derivatives, which have shown promising activity as kinase inhibitors.[4][5] Specifically, derivatives of such scaffolds have been implicated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[6][7][8]

Reaction Principle

The Sonogashira coupling reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the desired 3-alkynyl-5-methylpicolinonitrile and regenerate the palladium(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is based on analogous reactions reported in the literature for structurally similar bromopyridine derivatives.

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT16~85-95
21-PropynePd(PPh₃)₂Cl₂ (3)CuI (5)DIPADMF5012~80-90
3TrimethylsilylacetylenePd(dppf)Cl₂ (2)CuI (4)Cs₂CO₃Dioxane8024~75-85
44-EthynylanisolePd(PPh₃)₄ (5)CuI (10)Et₃NTHF/DMFRT18~88-96
51-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)PiperidineToluene6012~82-92
63-EthynylpyridinePd(dppf)Cl₂ (2)CuI (4)K₂CO₃Acetonitrile7020~70-80

Yields are approximate and based on similar reported reactions. Optimization may be required for specific substrates.

Experimental Protocols

General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%) under an inert atmosphere.

  • Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 eq).

  • Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.

  • Add the terminal alkyne (1.1-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-5-methylpicolinonitrile.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-alkynyl-5-methylpicolinonitrile derivatives.

G Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Pd catalyst, and CuI in a dry flask B Add anhydrous solvent and amine base A->B C Degas the mixture B->C D Add terminal alkyne C->D E Stir at specified temperature D->E F Monitor reaction progress (TLC/LC-MS) E->F G Quench with aq. NH4Cl F->G H Extract with organic solvent G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J K Characterize the final product (NMR, MS) J->K

A general experimental workflow for the Sonogashira coupling reaction.
PI3K/Akt/mTOR Signaling Pathway

The synthesized 3-alkynyl-5-methylpicolinonitrile derivatives can serve as precursors for compounds that inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7][9][10]

G Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 3-Alkynyl-5-methylpicolinonitrile Derivative Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by a potential drug candidate.

Applications in Drug Discovery

The 3-alkynyl-5-methylpicolinonitrile core is a versatile scaffold in drug discovery. The alkyne functionality can participate in further transformations, such as click chemistry, to generate diverse libraries of compounds for high-throughput screening.[11] Moreover, the picolinonitrile moiety itself is present in a number of biologically active molecules and can be a key pharmacophore.[8] The ability to readily synthesize a variety of derivatives through the Sonogashira coupling allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates targeting pathways like PI3K/Akt/mTOR.[6]

References

Application Notes and Protocols: Direct Bromination of 5-Methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the direct bromination of the methyl group of 5-methylpicolinonitrile to synthesize 5-(bromomethyl)picolinonitrile. This protocol is designed for use by qualified researchers and scientists in a laboratory setting.

Introduction

5-(Bromomethyl)picolinonitrile is a valuable building block in medicinal chemistry and drug development. The bromomethyl group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the synthesis of diverse compound libraries. The direct bromination of the methyl group of 5-methylpicolinonitrile can be effectively achieved via a free radical mechanism using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator. This method, often referred to as Wohl-Ziegler bromination, is a common and effective strategy for the side-chain halogenation of alkyl-substituted aromatic and heteroaromatic compounds.[1][2][3][4]

Reaction Scheme

The free radical bromination of 5-methylpicolinonitrile proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate a bromine radical from NBS. This radical then abstracts a hydrogen atom from the methyl group of 5-methylpicolinonitrile to form a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

Experimental Protocol

This protocol details the direct bromination of the methyl group of 5-methylpicolinonitrile using N-bromosuccinimide.

Materials:

  • 5-Methylpicolinonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., chlorobenzene, acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylpicolinonitrile (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as carbon tetrachloride to dissolve the starting material.

  • Reagent Addition: Add N-bromosuccinimide (1.1 - 1.2 eq) and a catalytic amount of a radical initiator like AIBN or BPO (0.05 - 0.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction should be monitored by TLC or an appropriate analytical technique (e.g., GC-MS, LC-MS).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(bromomethyl)picolinonitrile.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
5-Methylpicolinonitrile118.141.01.0User Defined
N-Bromosuccinimide (NBS)177.981.1 - 1.21.1 - 1.2Calculated
AIBN164.210.05 - 0.10.05 - 0.1Calculated
Solvent (e.g., CCl₄)---Sufficient to dissolve
Reaction Temperature---Reflux
Reaction Time---2-6 hours (monitor by TLC)

Table 2: Typical Work-up and Purification Parameters

StepReagents/SolventsPurpose
Filtration-Removal of succinimide byproduct
Aqueous Wash 1Saturated NaHCO₃Neutralize any acidic byproducts
Aqueous Wash 2Saturated Na₂S₂O₃Quench any remaining bromine
Aqueous Wash 3BrineRemove residual water
DryingAnhydrous Na₂SO₄ or MgSO₄Removal of water from organic phase
PurificationSilica Gel ChromatographyIsolation of pure product
Eluent SystemHexanes/Ethyl AcetateSeparation of product from impurities

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 5-methylpicolinonitrile and solvent to flask B 2. Add NBS and radical initiator A->B C 3. Heat to reflux and monitor reaction B->C D 4. Cool and filter to remove succinimide C->D E 5. Aqueous washes: NaHCO3, Na2S2O3, Brine D->E F 6. Dry organic layer and concentrate E->F G 7. Column chromatography F->G H 8. Isolate pure 5-(bromomethyl)picolinonitrile G->H

Caption: Experimental workflow for the synthesis of 5-(bromomethyl)picolinonitrile.

signaling_pathway initiator Radical Initiator (AIBN/BPO) Br_radical Bromine Radical (Br•) initiator->Br_radical Initiation NBS N-Bromosuccinimide (NBS) product 5-(Bromomethyl)picolinonitrile NBS->product succinimide_radical Succinimide Radical NBS->succinimide_radical substrate 5-Methylpicolinonitrile Br_radical->substrate Propagation (H abstraction) substrate_radical Benzylic Radical substrate->substrate_radical substrate_radical->NBS Propagation HBr HBr succinimide_radical->HBr Regeneration HBr->Br_radical

Caption: Simplified mechanism of free radical bromination.

References

Multi-Step Synthesis of 3-Bromo-5-methylpicolinonitrile via Sandmeyer Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3-Bromo-5-methylpicolinonitrile, a valuable building block in pharmaceutical and agrochemical research. The synthesis route involves a three-step sequence commencing with the nitration of 5-methylpicolinonitrile, followed by the reduction of the nitro intermediate, and culminating in a Sandmeyer reaction to introduce the bromo substituent.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following three key transformations:

  • Nitration: Electrophilic nitration of 5-methylpicolinonitrile to introduce a nitro group at the 3-position, yielding 3-nitro-5-methylpicolinonitrile.

  • Reduction: Catalytic hydrogenation of the nitro group to an amino group to produce 3-amino-5-methylpicolinonitrile.

  • Sandmeyer Reaction: Diazotization of the amino group followed by a copper(I) bromide-mediated substitution to afford the final product, this compound.

Experimental Workflow

SynthesisWorkflow Start 5-Methylpicolinonitrile Step1 Step 1: Nitration Start->Step1 H₂SO₄, HNO₃ Intermediate1 3-Nitro-5-methylpicolinonitrile Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 H₂, Pd/C Intermediate2 3-Amino-5-methylpicolinonitrile Step2->Intermediate2 Step3 Step 3: Sandmeyer Reaction Intermediate2->Step3 1. NaNO₂, HBr 2. CuBr End This compound Step3->End

Caption: Multi-step synthesis workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Conditions for the Synthesis of this compound

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time
1Nitration5-MethylpicolinonitrileConc. H₂SO₄, Conc. HNO₃-0-102-4 h
2Reduction3-Nitro-5-methylpicolinonitrileH₂ (gas), 10% Pd/CMethanol25-304-6 h
3Sandmeyer3-Amino-5-methylpicolinonitrileNaNO₂, 48% HBr, CuBrWater0-5, then 60-701-2 h

Table 2: Product Yields and Purity

StepProductTheoretical Yield ( g/mol )Typical Experimental Yield (%)Purity (by HPLC)
13-Nitro-5-methylpicolinonitrile163.1475-85>95%
23-Amino-5-methylpicolinonitrile133.1585-95>97%
3This compound197.0370-80>98%

Experimental Protocols

Step 1: Nitration of 5-Methylpicolinonitrile

This protocol describes the electrophilic nitration of 5-methylpicolinonitrile to yield 3-nitro-5-methylpicolinonitrile. The directing effects of the cyano and methyl groups favor the introduction of the nitro group at the 3-position of the pyridine ring.

Materials:

  • 5-Methylpicolinonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (4.0 eq.).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add 5-methylpicolinonitrile (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.2 eq.) to concentrated sulfuric acid (2.0 eq.). Cool this mixture to 0°C.

  • Add the cold nitrating mixture dropwise to the solution of 5-methylpicolinonitrile over 1-2 hours, ensuring the internal temperature is maintained between 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 3-nitro-5-methylpicolinonitrile as a solid.

Step 2: Reduction of 3-Nitro-5-methylpicolinonitrile

This protocol details the reduction of the nitro group of 3-nitro-5-methylpicolinonitrile to an amino group using catalytic hydrogenation.

Materials:

  • 3-Nitro-5-methylpicolinonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen Gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a two-necked round-bottom flask with a hydrogen balloon

  • Magnetic stirrer

  • Filtration setup

Procedure:

  • To a hydrogenation vessel, add 3-nitro-5-methylpicolinonitrile (1.0 eq.) and methanol.

  • Carefully add 10% Pd/C (5-10 mol% of substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm) or maintain a positive pressure with a hydrogen balloon.

  • Stir the mixture vigorously at room temperature (25-30°C) for 4-6 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry. Keep it wet with methanol.

  • Wash the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-5-methylpicolinonitrile, which is often of sufficient purity for the next step.

Step 3: Sandmeyer Reaction of 3-Amino-5-methylpicolinonitrile

This final step involves the conversion of the amino group to a bromo group via a Sandmeyer reaction. The process begins with the formation of a diazonium salt, which is then treated with a copper(I) bromide solution.

Materials:

  • 3-Amino-5-methylpicolinonitrile

  • 48% Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ice

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice bath

  • Heating mantle

Procedure:

  • In a three-necked round-bottom flask, dissolve 3-amino-5-methylpicolinonitrile (1.0 eq.) in 48% hydrobromic acid (4.0 eq.) at room temperature.

  • Cool the solution to 0-5°C in an ice bath.

  • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5°C. The formation of the diazonium salt is observed.

  • Stir the mixture at 0-5°C for an additional 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid (2.0 eq.).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and pour it onto ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization.

Signaling Pathways and Logical Relationships

The Sandmeyer reaction proceeds through a well-established radical-nucleophilic aromatic substitution mechanism.

Sandmeyer Reaction Mechanism

SandmeyerMechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction ArylAmine Ar-NH₂ Diazonium Ar-N₂⁺ ArylAmine->Diazonium NaNO₂, H⁺ ElectronTransfer [Ar-N₂⁺] [Cu(I)Br] Diazonium->ElectronTransfer CuBr Cu(I)Br CuBr->ElectronTransfer ArylRadical Ar• + N₂ + Cu(II)Br⁺ ElectronTransfer->ArylRadical Single Electron Transfer ProductFormation Ar-Br + Cu(I) ArylRadical->ProductFormation Br transfer from Cu(II)Br⁺

Caption: Mechanism of the Sandmeyer bromination reaction.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-5-methylpicolinonitrile as a key building block. This versatile substrate is valuable in the synthesis of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. The bromine atom at the 3-position serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of bonds between different organic fragments.[1] These reactions are characterized by their broad functional group tolerance and mild reaction conditions, making them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] For this compound, the primary coupling reactions of interest include the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, each providing a unique pathway to novel substituted picolinonitriles.

General Experimental Workflow

A typical palladium-catalyzed cross-coupling reaction follows a general workflow, which can be adapted based on the specific reaction type and substrates used. The key steps involve the preparation of the reaction mixture under an inert atmosphere, the addition of the catalyst and reagents, followed by heating and subsequent workup and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Coupling Partner, and Base inert Establish Inert Atmosphere (N2 or Ar) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat Reaction Mixture catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[2] This reaction is widely used to synthesize biaryl and heteroaryl compounds. For this compound, Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

General Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 oxidative_addition Oxidative Addition Pd0->oxidative_addition PdII R-Pd(II)L2-X oxidative_addition->PdII transmetalation Transmetalation PdII->transmetalation RPdII R-Pd(II)L2-R' transmetalation->RPdII reductive_elimination Reductive Elimination RPdII->reductive_elimination reductive_elimination->Pd0 product R-R' reductive_elimination->product reagents R-X reagents->oxidative_addition boronic_acid R'B(OH)2 + Base boronic_acid->transmetalation

Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane1008>90
3Pyridin-3-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901680-90

Note: Yields are typical ranges based on literature for similar substrates and may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-methyl-3-phenylpicolinonitrile.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[3] For this compound, this reaction provides access to a variety of 3-alkynyl-5-methylpicolinonitriles.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)THF651685-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Diisopropylamine (2)Toluene8012>90
3Propargyl alcoholPd(OAc)₂ (2)CuI (4)Et₃N (2)DMF502475-85

Note: Yields are typical ranges based on literature for similar substrates and may vary.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from a procedure for a similar brominated pyridinecarbonitrile.[2]

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine (e.g., 2:1 v/v).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv).

  • Add phenylacetylene (1.1 equiv) dropwise.

  • Stir the reaction mixture at 65 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 5-methyl-3-(phenylethynyl)picolinonitrile.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4] This reaction is a powerful tool for the synthesis of a wide variety of arylamines.[4]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001880-90
2MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)1,4-Dioxane1102475-85
3BenzylaminePdCl₂(dtbpf) (3)-K₃PO₄ (2)t-BuOH901680-90

Note: Yields are typical ranges based on literature for similar substrates and may vary.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a glovebox or under a stream of inert gas, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv) to a dry Schlenk tube.

  • Add anhydrous toluene.

  • Add aniline (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 5-methyl-3-(phenylamino)picolinonitrile.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] This reaction is a valuable method for the synthesis of substituted alkenes.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1002470-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile801675-85
3CyclohexenePd/C (5)-NaOAc (2)NMP1202460-70

Note: Yields are typical ranges based on literature for similar substrates and may vary.

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Add anhydrous DMF and triethylamine (1.5 equiv).

  • Add styrene (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 5-methyl-3-styrylpicolinonitrile.

References

Application Notes and Protocols: 3-Bromo-5-methylpicolinonitrile as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylpicolinonitrile is a highly versatile heterocyclic building block, pivotal in the synthesis of a wide array of bioactive molecules. Its unique trifunctional structure—comprising a pyridine ring, a bromo substituent, a methyl group, and a nitrile moiety—offers a rich platform for chemical modifications, making it an invaluable precursor in medicinal chemistry and drug discovery. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the nitrile group can be elaborated into other functional groups or utilized for its electronic properties in ligand-target interactions.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of potent kinase inhibitors, a class of targeted therapeutics with significant applications in oncology. The focus will be on the synthesis of PIM-1 kinase inhibitors, leveraging the structural features of the precursor to achieve high potency and selectivity.

Application: Synthesis of PIM-1 Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis. Their overexpression is implicated in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. The picolinonitrile scaffold can be elaborated into structures that effectively target the ATP-binding site of PIM kinases.

A key synthetic strategy involves the transformation of this compound into a more complex heterocyclic system, such as a pyridothienopyrimidinone, which has shown significant PIM-1 inhibitory activity.

Experimental Protocols

The following protocols outline a representative synthetic route from this compound to a potent pyridothienopyrimidinone-based PIM-1 kinase inhibitor. This multi-step synthesis involves an initial cross-coupling reaction to introduce a key pharmacophore, followed by cyclization to form the bioactive scaffold.

Step 1: Suzuki-Miyaura Coupling of this compound

This reaction introduces an aryl group at the 3-position of the pyridine ring, which is a common feature in many kinase inhibitors.

  • Materials:

    • This compound

    • Arylboronic acid (e.g., 4-carboxyphenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or K₃PO₄)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Add the palladium catalyst (0.05 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent mixture (e.g., 4:1 dioxane/water).

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Conversion to a Thieno[2,3-b]pyridine Intermediate

This step involves the formation of a thieno[2,3-b]pyridine core, a key intermediate for the final cyclization. This can be achieved through various synthetic routes, often involving Gewald-type reactions or cyclization of appropriately substituted pyridines. For the purpose of this protocol, we will assume the successful synthesis of a 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative, a known precursor for pyridothienopyrimidinones.

Step 3: Cyclization to form Pyridothienopyrimidinone Scaffold

This final step constructs the bioactive pyridothienopyrimidinone ring system.

  • Materials:

    • 3-Aminothieno[2,3-b]pyridine-2-carboxamide derivative

    • Aromatic aldehyde

    • Solvent (e.g., DMF)

    • Catalyst (e.g., anhydrous zinc chloride)

  • Procedure:

    • In a round-bottom flask, dissolve the 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative (1.0 eq) and the aromatic aldehyde (1.1 eq) in DMF.

    • Add anhydrous zinc chloride (catalytic amount).

    • Heat the reaction mixture to 120-140 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyridothienopyrimidinone.

Data Presentation

The following table summarizes the PIM-1 kinase inhibitory activity of representative pyridothienopyrimidinone derivatives, highlighting the potency that can be achieved with this scaffold. The data is based on published literature for structurally related compounds.

Compound IDModification on Pyridothienopyrimidinone CorePIM-1 IC₅₀ (µM)[1]Cytotoxicity (MCF-7) IC₅₀ (µM)Cytotoxicity (HCT116) IC₅₀ (µM)
6c 2-(2-hydroxyphenyl)4.62>100>100
7a 2-(2-chlorophenyl)-2,3-dihydro1.1813.9228.53
7c 2-(2-hydroxyphenyl)-2,3-dihydro1.3818.2535.71
7d 2-(2-(trifluoromethyl)phenyl)-2,3-dihydro1.9716.4929.88
8b 2-propyl-2,3-dihydro8.83>100>100
9 2-methyl4.1845.3378.21

Mandatory Visualizations

Signaling Pathway

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor JAK JAK Receptor->JAK STAT3/5 STAT3/5 JAK->STAT3/5 PIM1_Gene PIM-1 Gene Transcription STAT3/5->PIM1_Gene Activates PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translates to BAD BAD PIM1_Kinase->BAD Phosphorylates (Inactivates) c-Myc c-Myc PIM1_Kinase->c-Myc Phosphorylates (Stabilizes) 4E-BP1 4E-BP1 PIM1_Kinase->4E-BP1 Phosphorylates (Inactivates) Bcl-xL Bcl-xL BAD->Bcl-xL Releases Apoptosis_Inhibition Inhibition of Apoptosis Bcl-xL->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation c-Myc->Cell_Proliferation Protein_Synthesis Protein Synthesis 4E-BP1->Protein_Synthesis Promotes PIM_Inhibitor PIM-1 Inhibitor (Derived from This compound) PIM_Inhibitor->PIM1_Kinase Inhibits

Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis A This compound (Precursor) B Suzuki-Miyaura Coupling A->B C 3-Aryl-5-methylpicolinonitrile Intermediate B->C D Further Functionalization & Thiophene Ring Formation C->D E 3-Aminothieno[2,3-b]pyridine Intermediate D->E F Cyclization with Aldehyde E->F G Pyridothienopyrimidinone (Final Compound) F->G H PIM-1 Kinase Assay G->H J Cell-Based Proliferation Assay (e.g., MTT on Cancer Cell Lines) G->J I Determine IC50 Value H->I L Structure-Activity Relationship (SAR) Studies I->L K Determine GI50/IC50 Values J->K K->L

Conclusion

This compound stands out as a crucial starting material for the synthesis of complex bioactive molecules. Its strategic importance is particularly evident in the development of kinase inhibitors, where it provides a foundation for building potent and selective therapeutic agents. The protocols and data presented herein demonstrate a clear pathway from this versatile precursor to promising anti-cancer compounds targeting the PIM-1 kinase. Researchers in drug discovery can leverage the reactivity and structural features of this compound to generate novel chemical entities with significant therapeutic potential.

References

purification of 3-Bromo-5-methylpicolinonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 3-Bromo-5-methylpicolinonitrile by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of this compound, a key intermediate in organic and medicinal chemistry, using silica gel column chromatography.[1][2] The methodology described herein is designed to efficiently separate the target compound from common impurities encountered during its synthesis, such as unreacted starting materials or isomeric byproducts. This document outlines the necessary materials, a step-by-step experimental protocol, and expected outcomes, including troubleshooting tips to ensure high purity (≥98%) of the final product.[1]

Introduction

This compound (C₇H₅BrN₂) is a versatile pyridine-based building block widely utilized in the synthesis of pharmaceuticals and agrochemicals.[2][3] The presence of the bromine atom and the nitrile group provides reactive handles for various chemical transformations, including cross-coupling and nucleophilic substitution reactions.[2] Given its role as a critical intermediate, achieving high purity is essential to prevent the formation of unwanted side products in subsequent synthetic steps.[1]

Column chromatography is a fundamental and highly effective technique for the purification of organic compounds.[4][5] This method separates components of a mixture based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[6] This protocol details the use of normal-phase silica gel chromatography for the purification of this compound.

Compound Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 474824-78-7[1]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
Appearance White solid[1][2]
Storage Store in a cool, well-ventilated area[1]

Chromatographic Method Development

The successful purification by column chromatography relies on the selection of an appropriate stationary and mobile phase.

Stationary Phase

Silica gel is the most common stationary phase for normal-phase chromatography.[4] However, the basic nitrogen atom in the pyridine ring of this compound can interact with the acidic silanol groups on the silica surface, potentially leading to peak tailing or degradation.[7] To mitigate this, the mobile phase can be modified with a small amount of a basic additive like triethylamine (Et₃N).

Mobile Phase Selection via TLC

The ideal mobile phase (eluent) is determined by Thin Layer Chromatography (TLC) prior to running the column.[4] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, which generally provides the best separation.[7] A common starting solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[7][8]

Experimental Protocol

This protocol outlines the complete workflow for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica Gel (for chromatography, 60 Å, 230-400 mesh)

  • Hexanes (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Triethylamine (optional, for mobile phase modification)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Detailed Procedure
  • TLC Optimization:

    • Prepare several eluent systems with varying ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3). If needed, add 0.5-1% triethylamine to the eluent mixture.

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the crude mixture on TLC plates and develop them in the prepared eluent systems.

    • Visualize the plates under UV light.

    • Select the solvent system that provides an Rf value of ~0.3-0.4 for the product spot and good separation from impurities.

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in the least polar mobile phase selected from the TLC analysis. A general rule is to use a silica gel to crude material weight ratio of 30:1 to 50:1.[7]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to get a dry powder ('dry loading').

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.[7]

    • Begin collecting fractions in test tubes. The size of the fractions will depend on the scale of the purification.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (ethyl acetate).[7]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[7]

    • Spot every few fractions on a TLC plate alongside a spot of the crude starting material.

    • Combine all fractions that show a single spot corresponding to the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product as a white solid.[7][8]

    • Determine the yield and assess the purity via analytical methods such as HPLC, NMR, or LC-MS.

Data Presentation

The following tables summarize the expected chromatographic parameters and results for a typical purification.

Table 2: Optimized Column Chromatography Parameters

ParameterRecommended Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes:Ethyl Acetate (e.g., 8:2 v/v) + 0.5% Et₃N
Stationary to Crude Ratio ~40:1 (w/w)
Elution Mode Isocratic or Gradient
Detection TLC with UV visualization (254 nm)

Table 3: Expected Results

MetricExpected Outcome
Target Compound Rf 0.3 - 0.4
Recovery Yield 85 - 95%
Purity (Post-Column) >98%
Physical Appearance White Crystalline Solid

Visualization of Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product tlc TLC Optimization (Hexanes:EtOAc) slurry Prepare Silica Slurry tlc->slurry pack Pack Column slurry->pack load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Solvent Evaporation combine->evap product Pure Product (>98%) evap->product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseRecommended Solution
Product does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding more ethyl acetate.
Poor separation of spots Incorrect mobile phase composition.Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., Dichloromethane/Hexanes).
Compound streaks on TLC/Column Compound is interacting strongly with acidic silica; column is overloaded.Add 0.5-1% triethylamine to the eluent.[7] Ensure the stationary phase to crude ratio is at least 30:1.[7]
Cracked or channeled column bed Improper packing of the column.Repack the column carefully, ensuring the silica gel is uniformly settled. Use the wet slurry method for best results.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5-methylpicolinonitrile is a versatile bifunctional building block in medicinal chemistry and agrochemical research. Its pyridine core, substituted with a bromine atom, a methyl group, and a nitrile moiety, offers multiple reaction sites for structural elaboration. The bromine atom is amenable to various cross-coupling reactions, while the nitrile group can be transformed into a range of other functional groups, significantly impacting the physicochemical and pharmacological properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the derivatization of the nitrile group in this compound.

Key Derivatization Pathways

The nitrile group of this compound can be readily converted into several key functional groups, including carboxylic acids, primary amines, amidines, and tetrazoles. Each of these transformations opens up new avenues for lead optimization and the development of novel bioactive compounds.

Derivatization_Pathways cluster_derivatives Derivatives This compound This compound 3-Bromo-5-methylpicolinic_acid 3-Bromo-5-methylpicolinic acid This compound->3-Bromo-5-methylpicolinic_acid Hydrolysis 3-Bromo-5-methylpyridin-2-yl-methanamine (3-Bromo-5-methylpyridin-2-yl)methanamine This compound->3-Bromo-5-methylpyridin-2-yl-methanamine Reduction 3-Bromo-5-methylpicolinamidine 3-Bromo-5-methylpicolinamidine This compound->3-Bromo-5-methylpicolinamidine Amidine Synthesis 5-(3-Bromo-5-methylpyridin-2-yl)-1H-tetrazole 5-(3-Bromo-5-methylpyridin-2-yl)-1H-tetrazole This compound->5-(3-Bromo-5-methylpyridin-2-yl)-1H-tetrazole Tetrazole Formation Experimental_Workflow Start This compound Reaction Derivatization Reaction (Hydrolysis, Reduction, etc.) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, etc.) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Pure Derivative Characterization->End

Troubleshooting & Optimization

Technical Support Center: Regioselective Bromination of 5-Methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 5-methylpicolinonitrile. Our aim is to help you improve regioselectivity and overcome common challenges encountered during this synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of 5-methylpicolinonitrile, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Brominating Agent: N-bromosuccinimide (NBS) can degrade over time. 2. Insufficient Initiation (for radical reactions): Inadequate light or heat, or degraded radical initiator (e.g., AIBN, benzoyl peroxide).[1] 3. Reaction Temperature Too Low: Electrophilic aromatic substitution may require higher temperatures to proceed effectively.1. Use freshly recrystallized NBS. 2. For radical side-chain bromination, ensure the light source is functional and of appropriate intensity, or use a fresh batch of initiator and reflux conditions.[1][2] 3. For ring bromination, gradually increase the reaction temperature and monitor by TLC or GC.
Poor Regioselectivity (Mixture of Isomers) 1. Reaction Conditions Favoring Multiple Pathways: The conditions may allow for both radical and electrophilic pathways to occur simultaneously. 2. Incorrect Brominating Agent: The chosen reagent may not be selective for the desired position. 3. Solvent Effects: The solvent can influence the reactivity and selectivity of the brominating agent.[3]1. To favor side-chain (benzylic) bromination , use NBS with a radical initiator (AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride (CCl₄) and expose to light.[2][4] 2. To favor ring bromination , consider using molecular bromine (Br₂) or NBS in a polar solvent like acetic acid or sulfuric acid in the absence of light.[3] 3. For electrophilic substitution, polar solvents can facilitate the reaction.[3]
Formation of Polybrominated Byproducts 1. Excess Brominating Agent: Using a molar ratio of brominating agent to substrate that is too high.[5] 2. High Local Concentration of Brominating Agent: Adding the reagent too quickly.1. Use a 1:1 or slightly less than 1 molar ratio of the brominating agent to 5-methylpicolinonitrile.[6] 2. Add the brominating agent portion-wise or as a solution dropwise over an extended period to maintain a low concentration in the reaction mixture.[5]
Desired Product is Unstable 1. Decomposition during Workup or Purification: Halogenated alkyl pyridines can be unstable, especially as free bases.[7]1. Isolate and characterize the product as its hydrobromide salt, which is often more stable.[7] 2. Use milder workup conditions, avoiding strong bases if possible. 3. Perform purification (e.g., chromatography) quickly and at lower temperatures if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the likely positions for bromination on 5-methylpicolinonitrile and how can I control the outcome?

There are two primary types of bromination for 5-methylpicolinonitrile: substitution on the pyridine ring (electrophilic aromatic substitution) and substitution on the methyl group (free radical bromination).

  • Ring Bromination: The pyridine ring is electron-deficient, making electrophilic substitution challenging. The cyano group is deactivating, while the methyl group is activating. Bromination is likely to occur at the 3- or 6-positions. To favor ring bromination, use electrophilic brominating agents like Br₂ in an acidic medium or NBS in a polar solvent without a radical initiator.

  • Side-Chain (Benzylic) Bromination: The methyl group can be brominated via a free radical pathway. This is known as the Wohl-Ziegler reaction.[4] To achieve this, use N-bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄) with a radical initiator like AIBN or benzoyl peroxide, typically under reflux with light irradiation.[1][2][4]

Q2: I am observing a mixture of 3-bromo-5-methylpicolinonitrile and 5-(bromomethyl)picolinonitrile. How can I improve the selectivity for one over the other?

This indicates that both electrophilic and radical pathways are competing. To improve selectivity:

  • For this compound (Ring Bromination):

    • Perform the reaction in the dark to minimize radical initiation.

    • Use a polar solvent such as acetic acid or chloroform.[3]

    • Consider using molecular bromine (Br₂) instead of NBS.

  • For 5-(bromomethyl)picolinonitrile (Side-Chain Bromination):

    • Use a non-polar solvent like carbon tetrachloride.

    • Ensure the presence of a radical initiator (AIBN or benzoyl peroxide) and a light source (e.g., a 250W bulb).[2]

    • Ensure all reagents and the solvent are anhydrous.

Q3: What is the role of the solvent in determining the regioselectivity?

The choice of solvent is crucial. Polar solvents like acetic acid can facilitate electrophilic substitution on the pyridine ring.[3] Non-polar solvents such as carbon tetrachloride are standard for free radical side-chain bromination with NBS because they do not solvate the ionic intermediates of electrophilic pathways as effectively.[2]

Q4: How can I minimize the formation of dibrominated products?

Polybromination is a common side reaction, especially when the desired product is still reactive towards the brominating agent.[5] To minimize this:

  • Control Stoichiometry: Use the substrate (5-methylpicolinonitrile) in slight excess or maintain a strict 1:1 molar ratio with the brominating agent. Using less than one equivalent of the brominating agent can be beneficial.[6]

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to prevent localized high concentrations.[5]

  • Monitor the Reaction: Carefully monitor the reaction progress using TLC or GC and stop the reaction once the starting material is consumed.

Experimental Protocols

Protocol 1: Selective Side-Chain Bromination to Synthesize 5-(bromomethyl)picolinonitrile

This protocol is based on the Wohl-Ziegler reaction for benzylic bromination.[1]

Reagents and Equipment:

  • 5-methylpicolinonitrile

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • 2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous Carbon Tetrachloride (CCl₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Light source (e.g., 250W tungsten lamp)

Procedure:

  • Setup: In a dry round-bottom flask, dissolve 5-methylpicolinonitrile (1.0 eq) in anhydrous CCl₄.

  • Addition of Reagents: Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq).[1]

  • Reaction Conditions: Reflux the mixture with vigorous stirring while irradiating with a light source. The reaction is typically initiated by heat and light.[1][2]

  • Monitoring: Monitor the reaction by TLC or GC. The reaction is complete when the starting material is consumed (typically 2-4 hours). The solid succinimide byproduct will float to the surface.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide.[1]

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to remove excess bromine), and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 5-(bromomethyl)picolinonitrile.

Protocol 2: Selective Ring Bromination to Synthesize this compound

This protocol favors electrophilic aromatic substitution.

Reagents and Equipment:

  • 5-methylpicolinonitrile

  • N-Bromosuccinimide (NBS) or Molecular Bromine (Br₂)

  • Acetic Acid or Sulfuric Acid

  • Round-bottom flask, magnetic stirrer, heating mantle

  • Reaction vessel should be protected from light (e.g., wrapped in aluminum foil).

Procedure:

  • Setup: In a round-bottom flask protected from light, dissolve 5-methylpicolinonitrile (1.0 eq) in acetic acid.

  • Addition of Reagents: Add NBS (1.0 eq) portion-wise to the stirred solution. Alternatively, a solution of Br₂ (1.0 eq) in acetic acid can be added dropwise.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C). The reaction should be performed in the dark to suppress radical pathways.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup:

    • Pour the reaction mixture into a beaker of ice water.

    • Neutralize carefully with a saturated aqueous solution of NaHCO₃ or another suitable base.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Visual Guides

G cluster_start Starting Point cluster_troubleshooting Troubleshooting Logic cluster_solutions Corrective Actions start Bromination of 5-Methylpicolinonitrile issue Identify Primary Issue start->issue low_conversion Low Conversion issue->low_conversion No/Low Product poor_selectivity Poor Selectivity issue->poor_selectivity Isomer Mixture polybromination Polybromination issue->polybromination Multiple Bromines sol_conversion Check Reagent Activity Increase Temperature Ensure Proper Initiation low_conversion->sol_conversion sol_selectivity Modify Solvent & Conditions (Radical vs. Electrophilic) poor_selectivity->sol_selectivity sol_poly Adjust Stoichiometry Slow Reagent Addition polybromination->sol_poly

Caption: Troubleshooting workflow for bromination issues.

G cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Substrate, Solvent, and Initiator reaction 2. Reflux with Light (2-4 hours) reagents->reaction monitoring 3. Monitor by TLC/GC reaction->monitoring filtration 4. Cool & Filter (Remove Succinimide) monitoring->filtration wash 5. Aqueous Washes (NaHCO3, Na2S2O3) filtration->wash purify 6. Dry & Purify (Chromatography) wash->purify

Caption: Experimental workflow for side-chain bromination.

References

Technical Support Center: Synthesis of 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-5-methylpicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Direct Bromination: This approach involves the direct electrophilic bromination of 5-methylpicolinonitrile. It is a more atom-economical method but often faces challenges with regioselectivity.[1]

  • Multi-step Synthesis via Sandmeyer Reaction: This is a more controlled and widely favored route for achieving high purity.[1] It involves a sequence of three key steps:

    • Nitration of 5-methylpicolinonitrile to form 3-nitro-5-methylpicolinonitrile.

    • Reduction of the nitro group to an amino group, yielding 3-amino-5-methylpicolinonitrile.

    • Conversion of the amino group to a bromo group via a Sandmeyer reaction.[1][2]

Q2: What is the CAS number and molecular formula for this compound?

A2: The CAS number is 474824-78-7, and the molecular formula is C₇H₅BrN₂.[3][4]

Q3: What are the typical purity specifications for commercially available this compound?

A3: Commercial specifications for this compound typically require a purity of at least 98.0%.[3] High purity is crucial to minimize the formation of unwanted byproducts in subsequent reactions.[3]

Q4: In which fields is this compound primarily used?

A4: This compound is a versatile building block in modern organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1][3] The bromine atom serves as a reactive site for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the synthesis of complex molecules.[1]

Troubleshooting Guides

Route 1: Direct Bromination of 5-Methylpicolinonitrile

The direct bromination of 5-methylpicolinonitrile is an electrophilic aromatic substitution. While seemingly straightforward, it is often complicated by a lack of regioselectivity.[1]

Problem 1: Low Regioselectivity and Formation of Isomeric Impurities

  • Symptom: Your reaction yields a mixture of brominated isomers, with the desired 3-bromo isomer being a minor component. The electron-donating methyl group and the electron-withdrawing cyano group can lead to bromination at multiple positions on the pyridine ring.[1]

  • Possible Cause: The reaction conditions are not optimized to favor bromination at the 3-position.

  • Troubleshooting Steps:

    • Use of a Lewis Acid Catalyst: Employ a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to enhance the selectivity for the 3-bromo isomer.[1]

    • Choice of Brominating Agent: While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) may offer better control under specific conditions.[1]

    • Solvent Selection: The choice of solvent can influence reactivity. Acetic acid, chloroform, and dichloromethane are commonly used. Polar solvents like acetic acid can facilitate the reaction.[1]

    • Temperature Control: Carefully control the reaction temperature, as higher temperatures can lead to the formation of multiple byproducts.

Problem 2: Difficulty in Separating Isomeric Products

  • Symptom: The desired 3-bromo isomer and other brominated isomers have very similar physical properties, making separation by standard column chromatography or recrystallization challenging.

  • Troubleshooting Steps:

    • High-Performance Liquid Chromatography (HPLC): For small-scale purifications, preparative HPLC can be an effective method for separating isomers.

    • Recrystallization with Solvent Screening: Systematically screen a variety of solvents and solvent mixtures for recrystallization. Sometimes, a specific solvent system can selectively crystallize the desired isomer.

    • Derivative Formation: As a last resort, consider derivatizing the mixture to facilitate separation, followed by the removal of the derivatizing group.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This route offers better control over regioselectivity and generally results in a purer final product.[1]

Workflow for Multi-Step Synthesis

Multi-step Synthesis Workflow Start 5-Methylpicolinonitrile Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Nitro_Compound 3-Nitro-5-methylpicolinonitrile Nitration->Nitro_Compound Reduction Reduction (e.g., Pd/C, H₂) Nitro_Compound->Reduction Amino_Compound 3-Amino-5-methylpicolinonitrile Reduction->Amino_Compound Sandmeyer Sandmeyer Reaction (NaNO₂, HBr, CuBr) Amino_Compound->Sandmeyer Final_Product This compound Sandmeyer->Final_Product

Caption: Workflow for the multi-step synthesis of this compound.

Problem 3: Over-nitration and Side Reactions during Nitration

  • Symptom: Formation of dinitro- or other unwanted nitrated byproducts, leading to a low yield of 3-nitro-5-methylpicolinonitrile.

  • Possible Cause: The reaction temperature is too high.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating mixture.[1] Exceeding this range significantly increases the risk of side reactions.[1]

Problem 4: Incomplete Reduction of the Nitro Group

  • Symptom: The presence of the starting nitro compound or partially reduced intermediates in the reaction mixture after the reduction step.

  • Possible Cause:

    • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or poisoned.

    • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to go to completion.

    • Inadequate Reaction Time: The reaction may not have been allowed to run for a sufficient duration.

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Ensure the Pd/C catalyst is fresh and active.

    • Optimize Hydrogen Pressure: Increase the hydrogen pressure within safe limits for the equipment being used.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction until the starting material is fully consumed.

    • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reduction methods such as using iron powder in acidic media.

Problem 5: Decomposition of Diazonium Salt in the Sandmeyer Reaction

  • Symptom: Low yield of the final product, often accompanied by the formation of dark, tarry byproducts. Diazonium salts are notoriously unstable.[1]

  • Possible Cause: The temperature during the diazotization step was too high.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: The diazotization step is highly temperature-sensitive and must be conducted at very low temperatures, typically between -10°C and 5°C.[1]

    • Immediate Use of Diazonium Salt: Use the prepared diazonium salt immediately in the subsequent Sandmeyer reaction without isolation.

Experimental Protocols

Logical Flow of Experimental Steps

Experimental_Workflow cluster_Nitration Step 1: Nitration cluster_Reduction Step 2: Reduction cluster_Sandmeyer Step 3: Sandmeyer Reaction Nitration_Setup Cool 5-methylpicolinonitrile in H₂SO₄ to 0°C Nitrating_Mixture Add nitrating mixture (HNO₃/H₂SO₄) dropwise Nitration_Setup->Nitrating_Mixture Nitration_Reaction Stir at 0-10°C Nitrating_Mixture->Nitration_Reaction Nitration_Workup Quench on ice and isolate 3-nitro-5-methylpicolinonitrile Nitration_Reaction->Nitration_Workup Reduction_Setup Dissolve nitro compound in Methanol with Pd/C catalyst Nitration_Workup->Reduction_Setup Hydrogenation Hydrogenate under H₂ pressure Reduction_Setup->Hydrogenation Reduction_Workup Filter catalyst and concentrate to get 3-amino-5-methylpicolinonitrile Hydrogenation->Reduction_Workup Diazotization_Setup Dissolve amino compound in aqueous acid at -10 to 5°C Reduction_Workup->Diazotization_Setup Add_Nitrite Add NaNO₂ solution dropwise Diazotization_Setup->Add_Nitrite Diazonium_Formation Stir to form diazonium salt Add_Nitrite->Diazonium_Formation Sandmeyer_Reaction Add diazonium salt solution to CuBr solution Diazonium_Formation->Sandmeyer_Reaction Final_Workup Isolate and purify This compound Sandmeyer_Reaction->Final_Workup

Caption: Experimental workflow for the multi-step synthesis.

Step 1: Nitration of 5-Methylpicolinonitrile

  • In a flask equipped with a stirrer and a dropping funnel, cool a solution of 5-methylpicolinonitrile in concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0-10°C for the specified reaction time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) while keeping the temperature low.

  • Filter the precipitated solid, wash with cold water, and dry to obtain crude 3-nitro-5-methylpicolinonitrile.

Step 2: Reduction of 3-Nitro-5-methylpicolinonitrile

  • In a hydrogenation vessel, dissolve the crude 3-nitro-5-methylpicolinonitrile in a suitable solvent such as methanol.[1][2]

  • Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the mixture at room temperature until the reaction is complete (as monitored by TLC or hydrogen uptake). The reaction temperature is typically maintained in a mild range of 15–40 °C.[1]

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-amino-5-methylpicolinonitrile.

Step 3: Sandmeyer Reaction of 3-Amino-5-methylpicolinonitrile

  • Prepare a solution of 3-amino-5-methylpicolinonitrile in an aqueous acidic solution (e.g., hydrobromic acid) and cool it to -10°C to 5°C in an ice-salt bath.[1]

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.[4]

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.[4]

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent like ethanol or ethyl acetate to obtain this compound.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureDirect BrominationMulti-step Synthesis (Sandmeyer Route)
Number of Steps 13
Key Challenge Poor regioselectivityStrict temperature control, handling of unstable intermediates
Purity of Crude Product Generally lower due to isomersGenerally higher
Atom Economy HigherLower
Suitability for Scale-up Can be challenging due to purificationMore controlled and often preferred for scale-up

Note: Specific yield and purity data are highly dependent on the exact reaction conditions and scale. The information provided is a general comparison based on chemical principles.

References

Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 3-bromo-5-methylpicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing a Suzuki-Miyaura reaction with this compound?

The primary challenges stem from the presence of the nitrogen atom in the pyridine ring, which can lead to:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][2]

  • Poor Solubility: Nitrogen-containing heterocycles can have limited solubility in common organic solvents, which may negatively impact reaction rates and yields.[1]

  • Side Reactions: The most prevalent side reactions are protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid or the aryl halide.[1]

Q2: How can I prevent catalyst poisoning?

Several strategies can mitigate catalyst poisoning:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and prevent strong coordination with the nitrogen heterocycle.[1]

  • Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species.[1][3]

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]

Q3: What is protodeboronation and how can it be minimized?

Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom.[1] This is a common issue with heteroaryl boronic acids.[4] To minimize it:

  • Use Anhydrous Conditions: Meticulously dry all reagents and solvents, and run the reaction under an inert atmosphere (Argon or Nitrogen).[1]

  • Control Reaction Temperature and Time: Operate at the lowest effective temperature and for the shortest duration necessary to achieve product formation.[1]

  • Choice of Boron Reagent: In some cases, using boronic esters (e.g., pinacol esters) or trifluoroborate salts can be advantageous as they are more stable and less prone to protodeboronation.

Q4: How can I suppress the formation of homocoupling byproducts?

Homocoupling results in the formation of a symmetrical biaryl product from the coupling of two molecules of either the boronic acid or the aryl halide.[1] To reduce homocoupling:

  • Thoroughly Degas the Reaction Mixture: The presence of oxygen can promote the homocoupling of boronic acids.[1] Degas the solvent and reaction mixture with an inert gas.

  • Control of Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of cross-coupling versus homocoupling. Screening different conditions can help identify an optimal system.[1]

  • Ensure Efficient Generation of Pd(0): If using a Pd(II) source, ensure it is efficiently reduced to the active Pd(0) species. The presence of Pd(II) can mediate homocoupling.[1][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive CatalystEnsure the palladium source is active and properly handled. Degas the reaction mixture thoroughly to prevent catalyst oxidation.[1]
Catalyst PoisoningSwitch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). Use a palladium precatalyst. Try adding the this compound slowly.[1]
Poor SolubilityScreen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF, toluene). Increase the reaction temperature.[1]
Sub-optimal BaseThe choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5]
Significant Protodeboronation Presence of Water or Protic SolventsUse anhydrous solvents and reagents. Run the reaction under a strict inert atmosphere.
Reaction Temperature Too HighLower the reaction temperature and monitor the reaction progress closely.
Inappropriate BaseStronger bases can sometimes promote protodeboronation. Consider using a milder base.
High Levels of Homocoupling Presence of OxygenThoroughly degas all solvents and the reaction mixture with an inert gas (Ar or N₂).[1]
Inefficient Pd(0) GenerationIf using a Pd(II) source, ensure conditions are suitable for its reduction. Consider adding a mild reducing agent.[1]
Sub-optimal Reaction ConditionsScreen different palladium sources, ligands, and bases to favor the cross-coupling pathway.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general starting protocol that should be optimized for the specific boronic acid being used.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/water 4:1, degassed)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and an inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes key parameters and their expected impact on the Suzuki-Miyaura coupling of this compound. This is a conceptual guide for optimization.

Parameter Variation Potential Effect Rationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Varying activity and stabilityPre-formed Pd(0) catalysts like Pd(PPh₃)₄ are often effective. Pd(II) sources require in-situ reduction.
Ligand PPh₃, XPhos, SPhosIncreased yield, reduced side reactionsBulky, electron-rich ligands can protect the Pd center from poisoning by the pyridine nitrogen and promote reductive elimination.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Can significantly impact yieldThe choice of base affects the transmetalation step. K₃PO₄ is often a good starting point for challenging couplings.[2]
Solvent Dioxane/H₂O, Toluene, DMFAffects solubility and reaction rateA combination of an organic solvent and water is common, but anhydrous conditions may be necessary to prevent protodeboronation.[1]
Temperature 80°C, 100°C, 120°CIncreased reaction rate vs. increased side reactionsHigher temperatures can improve solubility and reaction speed but may also increase the rate of decomposition and side reactions.[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(X)Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)(Ar')Ln transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_catalyst Check Catalyst Activity & Inert Atmosphere start->check_catalyst catalyst_ok Problem Persists? check_catalyst->catalyst_ok change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst_ok->change_ligand Yes end Optimized Conditions catalyst_ok->end No ligand_ok Problem Persists? change_ligand->ligand_ok screen_base Screen Bases (K3PO4, Cs2CO3) ligand_ok->screen_base Yes ligand_ok->end No base_ok Problem Persists? screen_base->base_ok screen_solvent Screen Solvents & Temperature base_ok->screen_solvent Yes base_ok->end No screen_solvent->end

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reaction issues.

References

Technical Support Center: Cross-Coupling Reactions of 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on avoiding debromination in cross-coupling reactions of 3-Bromo-5-methylpicolinonitrile, a common challenge that can lead to reduced yields and purification difficulties.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in cross-coupling reactions of this compound?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom at the 3-position of the picolinonitrile ring is replaced by a hydrogen atom. This leads to the formation of 5-methylpicolinonitrile as a byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired coupled product, and introduces an impurity that can be challenging to separate.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species.[1] These reactive intermediates can arise from various sources within the reaction mixture, including certain bases, solvents (like alcohols or residual water), or other additives.[1] Once formed, the Pd-H species can react with the this compound in a competing catalytic cycle, leading to the replacement of the bromine with a hydrogen atom.

Q3: How do the electronic properties of this compound influence the likelihood of debromination?

A3: The pyridine ring, being electron-deficient, along with the electron-withdrawing nature of the cyano group at the 2-position, makes the carbon-bromine bond more susceptible to both the desired oxidative addition and the undesired reductive cleavage. While these features can enhance the reactivity towards cross-coupling, they can also increase the propensity for side reactions like debromination under non-optimized conditions.

Q4: What is the first parameter I should investigate if I observe significant debromination?

A4: The choice of base is a critical first parameter to investigate. Strong bases, particularly alkoxides and hydroxides, are more likely to generate hydride species that lead to debromination.[1] Switching to a milder inorganic base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is often a highly effective initial step to mitigate this side reaction.[1]

Troubleshooting Guides

Issue 1: Significant Formation of 5-methylpicolinonitrile (Debrominated Byproduct) in Suzuki-Miyaura Coupling

Symptoms:

  • LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant peak corresponding to 5-methylpicolinonitrile.

  • Low yield of the desired 3-aryl-5-methylpicolinonitrile.

  • Complex product mixture that is difficult to purify.

Troubleshooting Workflow:

G start Debromination Observed in Suzuki Coupling base Optimize Base start->base Aggressive base used? ligand Screen Ligands base->ligand Still issues? end Improved Yield of Desired Product base->end Resolved temp Lower Temperature ligand->temp Still issues? ligand->end Resolved solvent Check Solvent & Reagents temp->solvent Still issues? temp->end Resolved solvent->end Resolved

A systematic workflow for troubleshooting debromination.

Potential CauseRecommended SolutionRationale
Aggressive Base Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Milder bases are less likely to generate the Pd-H species responsible for debromination.[1]
Suboptimal Ligand Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.[2]These ligands can accelerate the rate of the desired cross-coupling reaction, thereby outcompeting the debromination side reaction.[2]
High Reaction Temperature Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement.High temperatures can increase the rate of debromination.
Presence of Protic Impurities Use anhydrous, degassed solvents and high-purity reagents.Water, alcohols, or other protic impurities can act as a source of hydride for the formation of Pd-H species.
Issue 2: Low Yield and/or Debromination in Heck and Sonogashira Couplings

Symptoms:

  • Formation of the debrominated byproduct, 5-methylpicolinonitrile.

  • Low conversion of the starting material.

  • Formation of homocoupling products (e.g., diynes in Sonogashira coupling).

Troubleshooting Workflow:

G start Low Yield/Debromination in Heck/Sonogashira catalyst Optimize Catalyst System start->catalyst base_solvent Modify Base and Solvent catalyst->base_solvent Still issues? end Improved Yield and Selectivity catalyst->end Resolved temp_time Adjust Temperature and Time base_solvent->temp_time Still issues? base_solvent->end Resolved temp_time->end Resolved

A workflow for optimizing Heck and Sonogashira reactions.

Potential CauseRecommended SolutionRationale
Inappropriate Catalyst System For Heck reactions, consider Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃. For Sonogashira, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a Cu(I) co-catalyst is a common starting point. Screening different ligands can be beneficial.The choice of catalyst and ligand significantly impacts reaction efficiency and selectivity.
Base and Solvent Choice In Heck reactions, organic bases like Et₃N in polar aprotic solvents (e.g., DMF, NMP) are common.[3] For Sonogashira, an amine base like Et₃N or diisopropylamine in a solvent like THF is often used.[4] If debromination is an issue, consider switching to a weaker base.The base and solvent system affects reactant solubility, catalyst stability, and the potential for side reactions.
High Temperature/Long Reaction Time Monitor the reaction closely and aim for the lowest effective temperature and shortest reaction time necessary for completion.Prolonged heating can lead to catalyst decomposition and an increase in side products, including the debrominated species.
Oxygen Presence (Sonogashira) Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).Oxygen can promote the homocoupling of terminal alkynes (Glaser coupling), a common side reaction in Sonogashira couplings.[5]

Data Presentation

The following tables summarize reaction conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings of analogous bromopyridine substrates. These can serve as a starting point for the optimization of reactions with this compound.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridines

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
1Pd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012853-Bromo-2-methylpyridine[6]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016923-Bromo-2-methylpyridine[6]
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018883-Bromo-2-methylpyridine[6]
4XPhos Pd G2 (2.5) & XPhos (5)-K₂CO₃ (3)1,4-Dioxane150 (µW)0.67873-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one[2]

Table 2: Comparison of Reaction Conditions for Heck Coupling of Bromopyridines

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate & Alkene
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10024783-Bromopyridine & Styrene[3]
2Pd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (2)DMA12018853-Bromopyridine & n-Butyl acrylate[3]

Table 3: Comparison of Reaction Conditions for Sonogashira Coupling of Bromopyridines

EntryCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
1Pd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16936-Bromo-3-fluoro-2-cyanopyridine[7]
2PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF6012893-Bromopyridine[8]

Experimental Protocols

Note: These are generalized procedures adapted from literature for similar substrates and should be optimized for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized to minimize debromination.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 catalyst (2 mol%)[1]

  • Potassium phosphate (K₃PO₄) (2.0 equiv)[1]

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)[1]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[1]

  • Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.[1]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[1]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Reaction

Reagents & Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)[3]

  • P(o-tol)₃ (4 mol%)[3]

  • Et₃N (2.0 equiv)[3]

  • Anhydrous DMF[3]

Procedure:

  • In a sealable reaction tube, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous DMF, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

Reagents & Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)[8]

  • CuI (4 mol%)[8]

  • Et₃N (3.0 equiv)[8]

  • Anhydrous THF[8]

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and the copper co-catalyst.

  • Add anhydrous THF, triethylamine, and the terminal alkyne.[8]

  • Stir the reaction mixture at room temperature or heat to 60 °C if necessary.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_suzuki Suzuki Coupling Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L2) B->C D Transmetalation (with Ar'B(OH)2 / Base) C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' F->G Product

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G prep Preparation (Weigh Reagents, Dry Glassware) setup Reaction Setup (Add Solids to Flask) prep->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert addition Solvent & Liquid Reagent Addition inert->addition reaction Reaction (Heating & Stirring) addition->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench, Extract) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Synthesis of 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Bromo-5-methylpicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic routes for the preparation of this compound:

  • Direct Bromination: This approach involves the direct electrophilic bromination of 5-methylpicolinonitrile. It is a more atom-economical route but often suffers from a lack of regioselectivity.[1]

  • Multi-step Synthesis: This is a more controlled and widely used method that involves a sequence of reactions:

    • Nitration of 5-methylpicolinonitrile to yield 3-nitro-5-methylpicolinonitrile.

    • Reduction of the nitro group to an amino group, forming 3-amino-5-methylpicolinonitrile.

    • A Sandmeyer reaction to convert the amino group to a bromo group.[1]

Q2: I am getting a mixture of isomers during direct bromination. How can I improve the regioselectivity for the 3-bromo product?

Poor regioselectivity is a common challenge in the direct bromination of 5-methylpicolinonitrile due to the competing directing effects of the methyl and cyano groups.[1] To favor the formation of the desired 3-bromo isomer, consider the following:

  • Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better control compared to molecular bromine (Br₂).

  • Use of a Catalyst: The addition of a Lewis acid catalyst, like iron(III) bromide (FeBr₃), can enhance the selectivity for the 3-position.[1]

  • Solvent and Temperature: The choice of solvent (e.g., acetic acid, chloroform) and maintaining a low reaction temperature can influence the reactivity and selectivity.[1]

Q3: My Sandmeyer reaction is producing a dark, tar-like substance with a low yield of the desired product. What is causing this and how can I fix it?

The formation of dark, polymeric byproducts in a Sandmeyer reaction is often due to the decomposition of the diazonium salt intermediate.[2] Here are the likely causes and solutions:

  • Temperature Control: The diazotization step is highly sensitive to temperature and must be conducted at very low temperatures, typically between -10 °C and 5 °C, to prevent the diazonium salt from decomposing.[1]

  • Purity of Starting Material: Ensure the 3-amino-5-methylpicolinonitrile is of high purity, as impurities can catalyze the decomposition of the diazonium salt.

  • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and dropwise to maintain the low temperature and prevent a rapid, exothermic reaction.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a homogenous temperature and concentration of reagents.

Q4: How can I effectively remove the isomeric byproducts from my final product?

Separating this compound from its isomers can be challenging due to their similar physical properties. The most effective purification methods are:

  • Column Chromatography: Silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is a common method for separating isomers.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or ethyl acetate, can be an effective technique for purifying the desired product, provided there is a sufficient difference in solubility between the isomers.[1] High-performance liquid chromatography (HPLC) can be used to assess the purity of the fractions.

Troubleshooting Guides

Direct Bromination Route
Issue Potential Cause(s) Troubleshooting Steps
Low conversion of starting material - Insufficient brominating agent- Low reaction temperature- Short reaction time- Increase the equivalents of the brominating agent (e.g., NBS) incrementally.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Extend the reaction time and monitor progress by TLC or GC-MS.
Formation of multiple mono- and di-brominated byproducts - High reactivity of the brominating agent- High reaction temperature- Lack of a regioselective catalyst- Switch to a milder brominating agent like NBS.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Introduce a Lewis acid catalyst such as FeBr₃ to direct bromination to the 3-position.[1]
Difficult purification of the desired 3-bromo isomer - Similar polarities of the isomeric byproducts- Optimize the mobile phase for column chromatography to achieve better separation.- Attempt fractional crystallization from different solvent systems.
Multi-step Synthesis Route
Step Issue Potential Cause(s) Troubleshooting Steps
Nitration Low yield of 3-nitro-5-methylpicolinonitrile - Incomplete nitration- Formation of other nitro-isomers- Ensure a sufficiently strong nitrating mixture (e.g., a mixture of concentrated sulfuric and nitric acid).- Maintain a low reaction temperature (0-10 °C) to control the reaction rate and improve selectivity.[1]
Formation of dinitrated byproducts - Excess of nitrating agent- High reaction temperature- Use a stoichiometric amount of nitric acid.- Strictly control the reaction temperature below 10 °C.[1]
Reduction Incomplete reduction of the nitro group - Inactive catalyst- Insufficient hydrogen pressure- Short reaction time- Use fresh, high-quality catalyst (e.g., Pd/C).- Ensure adequate hydrogen pressure for catalytic hydrogenation.- Extend the reaction time and monitor for the disappearance of the starting material.
Formation of nitroso or hydroxylamine intermediates - Incomplete reduction- Increase catalyst loading or hydrogen pressure.- Consider alternative reducing agents like SnCl₂/HCl.
Sandmeyer Reaction Low yield of this compound - Decomposition of the diazonium salt- Incomplete diazotization- Inactive copper(I) bromide- Maintain a temperature of -10 °C to 5 °C during diazotization.[1]- Test for excess nitrous acid using starch-iodide paper to confirm complete diazotization.- Use freshly prepared or high-quality copper(I) bromide.
Reaction mixture turns dark/black - Decomposition of the diazonium salt leading to phenolic and polymeric byproducts- Strictly adhere to low-temperature conditions during diazotization.- Ensure the slow and controlled addition of sodium nitrite.
Formation of 3-hydroxy-5-methylpicolinonitrile - Reaction of the diazonium salt with water- Maintain a low temperature and minimize the amount of water present where possible.- Promptly add the copper(I) bromide solution after the diazotization is complete.

Byproduct Summary

Direct Bromination of 5-methylpicolinonitrile

Byproduct Potential Position of Bromination Reason for Formation
Isomeric Monobromides4-Bromo, 6-BromoThe activating effect of the methyl group and the deactivating/directing effect of the cyano group can lead to substitution at other positions on the pyridine ring.[1]
Dibrominated ProductsVariousOver-bromination can occur, especially with highly reactive brominating agents or at elevated temperatures.

Multi-step Synthesis

Step Byproduct Reason for Formation
Nitration Isomeric Nitro Products (e.g., 6-nitro)Lack of complete regioselectivity in the electrophilic nitration of the substituted pyridine ring.
Dinitrated ProductsOver-nitration due to harsh reaction conditions or an excess of the nitrating agent.
Reduction 3-Nitroso-5-methylpicolinonitrile, 3-Hydroxylamino-5-methylpicolinonitrileIncomplete reduction of the nitro group.
Sandmeyer Reaction 3-Hydroxy-5-methylpicolinonitrileReaction of the diazonium salt with water, often due to decomposition at higher temperatures.
Biaryl compoundsRadical side reactions of the aryl radical intermediate.

Experimental Protocols

Protocol 1: Nitration of 5-methylpicolinonitrile
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 5-methylpicolinonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Slowly add a mixture of concentrated nitric acid (HNO₃) and sulfuric acid dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the mixture at 0-10 °C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Reduction of 3-nitro-5-methylpicolinonitrile
  • Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-5-methylpicolinonitrile in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/HPLC analysis.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-methylpicolinonitrile, which can be used in the next step, often without further purification.

Protocol 3: Sandmeyer Reaction of 3-amino-5-methylpicolinonitrile
  • Diazotization:

    • In a three-necked round-bottom flask, dissolve 3-amino-5-methylpicolinonitrile in an aqueous solution of hydrobromic acid (HBr).

    • Cool the mixture to -10 °C to 0 °C using an ice-salt or acetone-dry ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

    • Stir for an additional 30 minutes at this temperature. Check for complete diazotization with starch-iodide paper (a blue color indicates excess nitrous acid).

  • Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Workup:

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification:

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_direct_bromination Direct Bromination Route cluster_multistep Multi-step Synthesis Route A 5-methylpicolinonitrile B Bromination (e.g., NBS, FeBr₃) A->B C Crude Product (Mixture of Isomers) B->C D Purification (Column Chromatography/ Recrystallization) C->D E This compound D->E F 5-methylpicolinonitrile G Nitration (HNO₃, H₂SO₄) F->G H 3-nitro-5-methylpicolinonitrile G->H I Reduction (e.g., H₂, Pd/C) H->I J 3-amino-5-methylpicolinonitrile I->J K Sandmeyer Reaction (NaNO₂, HBr, CuBr) J->K L Crude Product K->L M Purification L->M N This compound M->N

Caption: Synthetic routes to this compound.

troubleshooting_sandmeyer Start Low Yield or Dark Byproducts in Sandmeyer Reaction Q1 Was the diazotization temperature kept below 5 °C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was NaNO₂ solution added slowly? A1_Yes->Q2 Sol1 Maintain strict temperature control (-10 °C to 5 °C) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the starting amine pure? A2_Yes->Q3 Sol2 Add NaNO₂ dropwise to avoid local heating A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Improved Yield and Purity A3_Yes->End Sol3 Purify the amine before diazotization A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for the Sandmeyer reaction.

References

troubleshooting low yield in 3-Bromo-5-methylpicolinonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of 3-Bromo-5-methylpicolinonitrile, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic strategies for preparing this compound. The first is a direct bromination of 5-methylpicolinonitrile.[1] The second is a multi-step synthesis that involves the nitration of 5-methylpicolinonitrile, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the bromine atom.[1]

Q2: Which synthetic route is generally preferred?

A2: The choice of synthetic route often depends on the desired scale, required purity, and available starting materials. Direct bromination is a more straightforward approach, but it can be challenging to control the regioselectivity, potentially leading to a mixture of isomers.[1] The multi-step synthesis offers better control over regioselectivity, which can result in a purer product, but the process is longer and more complex.

Q3: What are the most critical factors for achieving a high yield in these reactions?

A3: Regardless of the chosen route, several factors are critical for maximizing the yield. These include strict temperature control, especially during nitration and diazotization steps, the choice of appropriate solvents, the purity of reagents and starting materials, and the careful selection of catalysts.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Direct Bromination

Q1.1: I am getting a very low yield or no desired product during the direct bromination of 5-methylpicolinonitrile. What are the likely causes?

A1.1: Low yield in direct bromination is often attributed to poor regioselectivity, where the bromine atom is added to other positions on the pyridine ring.[1] The activating effect of the methyl group can compete with the directing effect of the cyano group, leading to a mixture of isomers.[1] Other potential causes include incomplete reaction or decomposition of the starting material.

Q1.2: How can I improve the regioselectivity of the direct bromination?

A1.2: To enhance the formation of the desired 3-bromo isomer, several strategies can be employed:

  • Catalyst Selection: The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can help direct the bromination to the desired position.[1]

  • Brominating Agent: The choice of brominating agent, such as N-bromosuccinimide (NBS) instead of molecular bromine (Br₂), can influence the selectivity.

  • Solvent Choice: The solvent can impact the reactivity of both the substrate and the brominating agent.[1] Polar solvents like acetic acid may facilitate the electrophilic substitution.[1]

  • Temperature Control: Maintaining an optimal reaction temperature is crucial. Lowering the temperature may improve selectivity.

Issue 2: Low Yield in the Multi-Step Synthesis Pathway

Q2.1: My yield is significantly low during the nitration of 5-methylpicolinonitrile. What could be the problem?

A2.1: Low yields in the nitration step are often due to over-nitration or the formation of side products. This is typically caused by inadequate temperature control.[1] The reaction is highly exothermic, and the temperature should be strictly maintained between 0°C and 10°C.[1]

Q2.2: I am having trouble with the Sandmeyer reaction; the yield is poor and I observe a lot of dark, tar-like byproducts. What is happening?

A2.2: The Sandmeyer reaction is a sensitive process, and low yields with the formation of dark polymeric materials often point to the premature decomposition of the diazonium salt.[2] Key factors to troubleshoot include:

  • Incomplete Diazotization: Ensure the complete conversion of the primary aromatic amine to the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper (a persistent blue color indicates completion).[2]

  • Temperature Control: The diazotization step must be performed at very low temperatures, typically between -10°C and 5°C, to prevent the unstable diazonium salt from decomposing.[1][2]

  • Catalyst Issues: The Sandmeyer reaction is catalyzed by copper(I) salts (e.g., CuBr).[3] Ensure you are using the correct copper salt and that it is of good quality.

  • Reaction pH: An inappropriate pH can also lead to the decomposition of the diazonium salt.[2]

Data Presentation

Table 1: Impact of Reaction Parameters on Yield and Purity

Synthetic RouteParameterConditionExpected Impact on YieldExpected Impact on Purity
Direct Bromination Catalyst Lewis Acid (e.g., FeBr₃)IncreaseIncrease (improved regioselectivity)
Solvent Polar (e.g., Acetic Acid)IncreaseMay vary
Temperature Optimized (often lower)IncreaseIncrease (reduced side reactions)
Multi-step Synthesis Nitration Temperature 0-10°CIncreaseIncrease (prevents over-nitration)
Diazotization Temperature -10°C to 5°CIncreaseIncrease (prevents diazonium salt decomposition)
Copper Catalyst Copper(I) saltIncreaseIncrease (efficient conversion to bromide)

Experimental Protocols

Protocol 1: Direct Bromination of 5-methylpicolinonitrile
  • Dissolve 5-methylpicolinonitrile in a suitable solvent such as acetic acid or chloroform in a reaction vessel.[1]

  • Add a Lewis acid catalyst, for example, iron(III) bromide (FeBr₃).[1]

  • Cool the mixture to the desired temperature (e.g., 0-5°C).

  • Slowly add the brominating agent (e.g., N-bromosuccinimide or molecular bromine) to the reaction mixture while stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Multi-step Synthesis via Sandmeyer Reaction

Step A: Nitration of 5-methylpicolinonitrile

  • In a flask, cool a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) to 0°C.[1]

  • Slowly add 5-methylpicolinonitrile to the acid mixture, ensuring the temperature does not exceed 10°C.[1]

  • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully pour the reaction mixture over crushed ice and neutralize it with a base (e.g., NaOH solution) to precipitate the 3-nitro-5-methylpicolinonitrile.

  • Filter, wash with water, and dry the product.

Step B: Reduction of 3-nitro-5-methylpicolinonitrile

  • Dissolve the 3-nitro-5-methylpicolinonitrile in a suitable solvent like methanol.[1]

  • Add a catalyst, such as palladium on carbon (Pd/C).[1]

  • Hydrogenate the mixture under a hydrogen atmosphere at a mild temperature (e.g., 15–40°C) until the reduction is complete.[1]

  • Filter off the catalyst and concentrate the solvent to obtain 3-amino-5-methylpicolinonitrile.

Step C: Sandmeyer Reaction

  • Dissolve the 3-amino-5-methylpicolinonitrile in an aqueous solution of a strong acid (e.g., HBr).

  • Cool the solution to between -10°C and 5°C in an ice-salt bath.[1]

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C.[1]

  • Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr).

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the this compound with a suitable organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the product as needed.

Visualizations

multi_step_synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction 5-methylpicolinonitrile 5-methylpicolinonitrile 3-nitro-5-methylpicolinonitrile 3-nitro-5-methylpicolinonitrile 5-methylpicolinonitrile->3-nitro-5-methylpicolinonitrile HNO₃, H₂SO₄ 0-10°C 3-amino-5-methylpicolinonitrile 3-amino-5-methylpicolinonitrile 3-nitro-5-methylpicolinonitrile->3-amino-5-methylpicolinonitrile H₂, Pd/C Methanol Diazonium Salt Diazonium Salt 3-amino-5-methylpicolinonitrile->Diazonium Salt NaNO₂, HBr -10 to 5°C This compound This compound Diazonium Salt->this compound CuBr

Caption: Multi-step synthesis pathway for this compound.

sandmeyer_workflow start Start: 3-amino-5- methylpicolinonitrile dissolve Dissolve in aqueous HBr start->dissolve cool Cool to -10 to 5°C dissolve->cool diazotize Add NaNO₂ solution dropwise (keep temp < 5°C) cool->diazotize stir_diazonium Stir for 30 min diazotize->stir_diazonium add_to_cu_br Slowly add diazonium solution to CuBr stir_diazonium->add_to_cu_br prepare_cu_br Prepare CuBr solution prepare_cu_br->add_to_cu_br warm_and_stir Warm to RT and stir add_to_cu_br->warm_and_stir workup Aqueous workup and extraction warm_and_stir->workup purify Purify product workup->purify end End: 3-Bromo-5- methylpicolinonitrile purify->end

Caption: Experimental workflow for the Sandmeyer reaction step.

troubleshooting_logic issue Observed Issue: Low Yield cause1 Poor Regioselectivity (Direct Bromination) issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Decomposition of Diazonium Salt issue->cause3 cause4 Side Reactions (e.g., over-nitration) issue->cause4 solution1a Use Lewis Acid Catalyst cause1->solution1a solution1b Optimize Solvent and Brominating Agent cause1->solution1b solution2 Increase Reaction Time or Temperature (cautiously) cause2->solution2 solution3a Strict Temperature Control (-10 to 5°C) cause3->solution3a solution3b Ensure Complete Diazotization cause3->solution3b solution4 Maintain Nitration Temp (0-10°C) cause4->solution4

References

Technical Support Center: Purification of 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-5-methylpicolinonitrile (CAS: 474824-78-7).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities can originate from the synthetic route employed. For direct bromination of 5-methylpicolinonitrile, regioisomeric impurities (other bromo-methyl-picolinonitrile isomers) are a significant concern due to challenges in controlling the reaction's regioselectivity.[1][2] If a multi-step synthesis involving a Sandmeyer reaction is used, potential impurities include unreacted starting materials, intermediates like 3-amino-5-methylpicolinonitrile, and by-products from diazotization.[1][2] Residual solvents from the reaction or initial work-up are also common.

Q2: My purified this compound is a yellow or brown solid, not the reported white solid. What is the cause?

A2: Discoloration typically indicates the presence of trace impurities or degradation products.[3] Pyridine derivatives can be sensitive to air and light. Ensure proper storage in a cool, well-ventilated area. Further purification by recrystallization or column chromatography should yield the desired white solid.

Q3: What is the recommended storage condition for purified this compound?

A3: To maintain its integrity and purity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, moisture, and incompatible materials such as strong oxidizing agents.[4]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is harmful if swallowed, inhaled, or in contact with the skin, and can cause skin and eye irritation.[5] Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Recrystallization Failure
SymptomPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the compound's melting point is below the solvent's boiling point. Impurities are depressing the melting point.1. Switch to a lower-boiling point solvent or a solvent mixture. 2. Try dissolving the oil in a minimum amount of a good solvent and adding a poor solvent dropwise at a lower temperature. 3. First, purify by column chromatography to remove impurities, then recrystallize.
No crystals form upon cooling. 1. The solution is not sufficiently saturated (too much solvent was used).[6] 2. The solution is supersaturated but nucleation has not occurred.[6]1. Boil off a portion of the solvent to increase the concentration and allow it to cool again.[6] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[6] 3. Add a seed crystal of pure product, if available.[6]
Low recovery of pure product. The compound has high solubility in the cold recrystallization solvent. The product was not fully precipitated.1. Cool the solution in an ice bath for a longer period to maximize crystal formation. 2. Use a different solvent or a solvent/anti-solvent system where the product has lower solubility at cold temperatures. 3. Concentrate the mother liquor and attempt a second-crop recrystallization.
Poor purity after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurities (i.e., impurities are also sparingly soluble).1. Perform small-scale solubility tests with a range of solvents to find an optimal one where the product is soluble when hot but insoluble when cold, while impurities are either very soluble or insoluble at all temperatures.[6] 2. Consider a preliminary purification step like an acid wash or column chromatography.
Issue 2: Column Chromatography Challenges
SymptomPossible Cause(s)Suggested Solution(s)
Product streaks or "tails" on the column. The basic pyridine nitrogen is interacting strongly with the acidic silanol groups of the silica gel.[1]1. Deactivate the silica gel by adding 0.5-1% triethylamine (or another base like pyridine) to the eluent system.[1] 2. Use neutral or basic alumina as the stationary phase instead of silica gel.
Poor separation of product from impurities. The eluent system does not have the correct polarity to resolve the compounds.1. Systematically vary the eluent polarity. Start with a non-polar solvent (e.g., hexanes) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate). 2. Use TLC to screen for the optimal eluent system before running the column. Aim for a product Rf of ~0.3.
Product appears to be decomposing on the column. The compound is unstable on the acidic silica gel.1. Use a deactivated stationary phase (as described for tailing). 2. Expedite the chromatography process to minimize contact time. Consider using flash chromatography.

Data Presentation

Table 1: Comparison of Purification Methods
MethodTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Recrystallization >99%70-90%HighSimple, cost-effective, scalableCan be time-consuming, potential for product loss in mother liquor
Silica Gel Chromatography >98%80-95%Low to MediumCan separate closely related impuritiesCan be labor-intensive, requires significant solvent, potential for product tailing/decomposition[1]
Distillation Not ApplicableN/AHighN/ANot suitable for non-volatile solids like this compound

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. Ethanol or ethyl acetate are often effective solvents.[2]

  • Solvent Selection: In a test tube, add ~50 mg of crude material and add a potential solvent (e.g., ethanol) dropwise while heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for removing impurities that are difficult to separate by recrystallization.

  • Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the product and impurities, with a product Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_assessment Purity Assessment cluster_purification Purification Methods cluster_end Finish Crude Crude Product (this compound) Assess Assess Purity (TLC, NMR) Crude->Assess Recrystallize Recrystallization Assess->Recrystallize High initial purity OR simple impurities Chromatography Column Chromatography Assess->Chromatography Low initial purity OR complex mixture Pure Pure Product (>98%) Assess->Pure Purity Goal Met Recrystallize->Assess Check Purity Chromatography->Assess Check Purity

Caption: A standard workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Attempt Recrystallization Problem No Crystals Form Upon Cooling Start->Problem Cause1 Too much solvent? Problem->Cause1 Check concentration Cause2 Supersaturated? Problem->Cause2 If concentrated Solution1 Boil off some solvent Cause1->Solution1 Solution2 Scratch flask / Add seed crystal Cause2->Solution2 Solution1->Problem Re-cool Success Crystals Form Solution1->Success If successful Solution2->Success

Caption: Troubleshooting logic for when no crystals form during recrystallization.

References

Technical Support Center: Efficient Coupling with 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in coupling reactions involving 3-Bromo-5-methylpicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for functionalizing this compound?

A1: The most prevalent and effective methods for forming new carbon-carbon and carbon-nitrogen bonds with this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling (with boronic acids or esters), the Buchwald-Hartwig amination (with amines), and the Sonogashira coupling (with terminal alkynes). Each of these reactions allows for the introduction of a wide range of substituents at the 3-position of the pyridine ring.[1][2]

Q2: Why can this compound be a challenging substrate in palladium-catalyzed coupling reactions?

A2: The primary challenge arises from the pyridine nitrogen atom, which can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity or lead to its deactivation, resulting in low or no product yield.[3] The selection of appropriate ligands is crucial to mitigate this inhibitory effect.

Q3: Which factors are most critical for a successful coupling reaction with this substrate?

A3: Success is highly dependent on the careful selection of the catalyst system and reaction conditions. Key factors include:

  • Palladium Precursor and Ligand: Bulky, electron-rich phosphine ligands are often essential to shield the palladium center from the pyridine nitrogen and to facilitate the catalytic cycle.[3]

  • Base: The choice of base is critical for the efficiency of the reaction, particularly in the transmetalation step of the Suzuki coupling and for the deprotonation of the amine in the Buchwald-Hartwig amination.

  • Solvent: The solvent must be appropriate for the specific coupling reaction and capable of dissolving the reactants and catalyst system. Anhydrous and degassed solvents are often required to prevent side reactions and catalyst deactivation.[4]

  • Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing degradation of the starting materials, products, or catalyst.

Q4: Can I use the same catalyst for Suzuki, Buchwald-Hartwig, and Sonogashira couplings?

A4: While all three are typically palladium-catalyzed, the optimal ligand and reaction conditions often differ. For instance, Sonogashira couplings often employ a copper(I) co-catalyst, which is not used in Suzuki or Buchwald-Hartwig reactions.[5] It is recommended to consult specific protocols for each reaction type.

Troubleshooting Guides

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Strategy
Catalyst Inhibition The pyridine nitrogen can poison the palladium catalyst.[3] Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium.[3] Consider using a higher catalyst loading (e.g., 2-5 mol%).
Inactive Catalyst Ensure the Pd(0) active species is being generated. If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Inefficient Transmetalation The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely powdered and anhydrous.[3]
Protodeboronation of Boronic Acid This side reaction cleaves the C-B bond. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters), which are more stable.[4] A slight excess of the boronic acid (1.2-1.5 equivalents) can also compensate for some degradation.
Poor Solubility Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common for Suzuki reactions to aid in dissolving the base.[3]
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Strategy
Inappropriate Ligand The choice of ligand is crucial for C-N bond formation. For pyridyl substrates, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often required.[2][6]
Base Incompatibility A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2] Ensure the base is fresh and handled under inert conditions.
Amine Volatility or Decomposition For volatile amines, ensure the reaction is conducted in a sealed vessel. If the amine is unstable at higher temperatures, screen for catalysts that operate under milder conditions.
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen.[4] Thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Side Reactions Hydrodehalogenation (replacement of bromine with hydrogen) can be a competing reaction. Optimizing the ligand and base can often suppress this side product.
Issue 3: Failed Sonogashira Coupling
Potential Cause Troubleshooting Strategy
Inactive Copper Co-catalyst Sonogashira reactions typically require a Cu(I) co-catalyst (e.g., CuI). Ensure the CuI is fresh and not oxidized (it should be off-white, not green or brown).
Homocoupling of Alkyne The formation of a di-yne (Glaser coupling) is a common side reaction. This is often promoted by oxygen. Ensure the reaction is thoroughly degassed. Running the reaction under copper-free conditions can also prevent this.
Inhibition by Amine Base While an amine base (e.g., triethylamine, diisopropylamine) is required, it can also compete with the desired coupling partners for coordination to the palladium. Use a solvent/base mixture (e.g., THF/Et₃N) to control the concentration of the amine.[7]
Low Reactivity of Alkyne Ensure the terminal alkyne is of high purity. If the alkyne is particularly hindered, a more active catalyst system or higher reaction temperatures may be necessary.
Catalyst and Ligand Choice Common catalyst systems include Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand.[8] For challenging substrates, more specialized ligands may be required.

Data Presentation: Catalyst Systems for Coupling with Bromopyridines

The following tables summarize representative catalyst systems and conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of bromopyridines and related heteroaryl bromides. These can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Aryl BromideBoronic Acid/EsterCatalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1XantphosDBUTHF/H₂OOptimizedHigh
3-Chloropyridine3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1PCy₃DBUTHF/H₂O11035
2-BromopyridinePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene7095+
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5 mol%)-K₃PO₄1,4-Dioxane70-8025-60

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Aryl BromideAmineCatalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃XPhosLiHMDSTHF6540
3-Bromo-2-aminopyridineMorpholineRuPhos-precatalystRuPhosLiHMDSTHF6583
BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1 mol%)t-BuXPhos (4 mol%)t-BuOLi1,4-Dioxane100High
2-BromopyridineBenzamide[Pd(Cinamyl)Cl]₂ (1.5 mol%)XantPhos (6 mol%)DBUPhMe10085

Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles

Aryl BromideAlkyneCatalyst / PrecatalystCo-catalystBaseSolventTemp (°C)Yield (%)
6-Bromo-3-fluoro-2-cyanopyridineFunctionalized terminal alkynesPd(PPh₃)₄ (15 mol%)CuI (30 mol%)Et₃NTHF/Et₃NRT85-93
5-BromoindolePhenylacetylenePdCl₂(CH₃CN)₂ (15 mol%)-Cs₂CO₃MeCN/H₂O65High
Aryl BromidesTerminal AlkynesPd(PhCN)₂Cl₂-Cs₂CO₃THFRTHigh

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried vial or flask with the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol is adapted from a procedure for a similar substrate and is a good starting point.[7]

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a mixture of THF and triethylamine (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper(I) iodide co-catalyst (10-30 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and water. Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere reagents Add this compound, Coupling Partner, & Base start->reagents catalyst Add Pd Precatalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench & Extract cool->quench purify Column Chromatography quench->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Flowchart start Low or No Yield check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? start->check_conditions check_reagents Are the starting materials pure? start->check_reagents ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->ligand Yes catalyst_loading Increase catalyst loading check_catalyst->catalyst_loading Yes precatalyst Try a different Pd precatalyst (e.g., Pd(0) vs Pd(II)) check_catalyst->precatalyst Yes base Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu) check_conditions->base Yes solvent_degas Ensure solvent is anhydrous and thoroughly degassed check_conditions->solvent_degas Yes temperature Vary reaction temperature check_conditions->temperature Yes purify_sm Purify starting materials check_reagents->purify_sm Yes boronic_ester For Suzuki, use boronic ester instead of acid check_reagents->boronic_ester Yes success Improved Yield ligand->success catalyst_loading->success precatalyst->success base->success solvent_degas->success temperature->success purify_sm->success boronic_ester->success

Caption: A decision-making flowchart for troubleshooting low-yield coupling reactions.

References

solvent effects on the reactivity of 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 3-Bromo-5-methylpicolinonitrile. The content focuses on the critical role of solvent effects on the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in reactions involving this compound?

A1: The solvent does more than just dissolve reactants. It plays a crucial role in influencing the reaction pathway and rate. Its functions include:

  • Providing a reaction medium: Ensuring reactants are in the same phase to interact.

  • Stabilizing intermediates and transition states: The polarity and nature of the solvent can stabilize charged intermediates (like carbocations in SN1-type reactions) or transition states, thereby affecting the activation energy.[1]

  • Influencing nucleophile reactivity: Solvents can interact with nucleophiles, particularly through hydrogen bonding, which can reduce their reactivity.[2][3]

  • Managing reaction temperature: Solvents help in maintaining a consistent temperature throughout the reaction.[4]

Q2: How do I choose between a polar protic and a polar aprotic solvent for my reaction?

A2: The choice depends heavily on the reaction mechanism.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form strong hydrogen bonds. They are excellent at solvating both cations and anions. They are generally favored for SN1 reactions as they stabilize the carbocation intermediate.[1] However, they can decrease the reactivity of anionic nucleophiles in SN2 reactions by forming a "solvent cage" around them.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) are polar but lack O-H or N-H bonds. They are poor at solvating anions. This leaves the nucleophile "bare" and highly reactive, making these solvents ideal for SN2 reactions.[5][6]

Q3: What are the most common solvents for Suzuki-Miyaura coupling reactions with this compound?

A3: For Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction, polar aprotic solvents are typically used. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[7] Often, a small amount of water is added to the solvent mixture (e.g., dioxane/water 4:1) to help dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃) and facilitate the reaction.[8]

Q4: Can I use "green" or more environmentally friendly solvents?

A4: Yes, the field of green chemistry is actively exploring alternatives. For Suzuki-Miyaura reactions, studies have shown that solvents like propylene carbonate (PC) can be an excellent, greener alternative to traditional solvents, sometimes leading to faster reactions and higher yields.[7] In some cases, reactions can even be performed in an aqueous medium, which is environmentally benign.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

Q: My Suzuki coupling reaction has stalled or shows very low conversion to the desired product. What are the likely causes and solutions?

A: Low conversion is a common issue that can often be resolved by systematically checking the following factors:

  • Cause 1: Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.

    • Solution: Ensure your reaction setup is thoroughly deoxygenated before adding the catalyst. This can be done by bubbling an inert gas (like Argon or Nitrogen) through the solvent for 10-15 minutes or by using several freeze-pump-thaw cycles.

  • Cause 2: Poor Reagent Quality: Moisture can deactivate the boronic acid.

    • Solution: Use anhydrous solvents and ensure your boronic acid is dry. Consider using boronate esters, which can be more stable.

  • Cause 3: Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step.

    • Solution: If using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Screen different solvents; a switch from THF to toluene or 2-MeTHF has been shown to dramatically increase yields in some cases.[9]

  • Cause 4: Insufficient Temperature or Time:

    • Solution: Gradually increase the reaction temperature (typically 80-120 °C) and/or extend the reaction time. Monitor progress carefully using TLC or GC-MS.

Q: I am observing a significant amount of a homo-coupled by-product from my boronic acid. How can I prevent this?

A: Homo-coupling is a known side reaction in Suzuki couplings.

  • Solution: This issue can often be suppressed by changing the solvent system or the base. Additionally, ensure a truly oxygen-free environment, as oxygen can promote this side reaction. Slow addition of the boronic acid to the reaction mixture can also help minimize its concentration at any given time, reducing the rate of homo-coupling.

Troubleshooting Nucleophilic Substitution Reactions

Q: My nucleophilic substitution reaction is proceeding very slowly. How can I increase the reaction rate?

A: The solvent choice is paramount for the rate of nucleophilic substitution.

  • Cause: Use of a Protic Solvent for an SN2 Reaction: If your mechanism is likely SN2 (common with strong, anionic nucleophiles), using a protic solvent like methanol will significantly slow the reaction. The solvent forms strong hydrogen bonds with the nucleophile, stabilizing it and making it less reactive.[2]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents will dissolve the nucleophile but will not solvate it as strongly, leading to a dramatic increase in reaction rate.[5][6] For example, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[5]

Q: My reaction is yielding a mixture of products, suggesting multiple pathways are competing. Can solvent choice improve selectivity?

A: Yes, the solvent can steer a reaction toward a specific mechanism.

  • Solution: To favor an SN2 pathway (leading to inversion of stereochemistry, if applicable), use a polar aprotic solvent and a strong nucleophile.[6] To favor an SN1 pathway, which proceeds through a carbocation intermediate, use a polar protic solvent (like water or alcohols) and a weak nucleophile. The polar protic solvent helps to stabilize the carbocation-like transition state, speeding up the rate-determining step of the SN1 reaction.[1]

Data Presentation: Solvent Effects

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
ParameterTypical Reagents/ConditionsRationale & Troubleshooting Notes
Solvent Toluene, 1,4-Dioxane, THF, 2-MeTHF[9]Aprotic polar solvents are standard. The addition of water can be beneficial. If yield is low, screen different solvents.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Catalyst choice is crucial. Ensure it is active and the system is deoxygenated.
Ligand PPh₃, PCy₃, P(t-Bu)₃The ligand stabilizes the palladium catalyst and influences its reactivity.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃The base activates the boronic acid.[10] Stronger, non-nucleophilic bases are often more effective for challenging couplings.
Temperature 80 - 120 °CHigher temperatures can increase reaction rate, but may also lead to side products.
Table 2: Relative Impact of Solvents on Nucleophilic Substitution Rates
Solvent TypeExamplesEffect on SN1 RateEffect on SN2 RateMechanism
Polar Protic H₂O, CH₃OH, C₂H₅OHFavored/Accelerated [1]Disfavored/Slowed [2]Stabilizes the carbocation intermediate in SN1. Strongly solvates (cages) the nucleophile, hindering backside attack in SN2.
Polar Aprotic DMSO, DMF, Acetone, CH₃CNDisfavored/Slowed Favored/Accelerated [5][6]Does not effectively solvate the carbocation intermediate. Leaves the anionic nucleophile "bare" and highly reactive for SN2 attack.
Non-Polar Hexane, Toluene, BenzeneDisfavored/Very Slow Disfavored/Very Slow Reactants (especially ionic nucleophiles) have poor solubility.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Setup: To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene/H₂O mixture) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if separate, under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Evaluating Solvent Effects on Nucleophilic Substitution
  • Setup: Prepare a series of identical, dry reaction tubes, each with a stir bar.

  • Reagents: To each tube, add this compound (1.0 eq.) and the chosen nucleophile (e.g., sodium azide, 1.2 eq.).

  • Solvent Addition: To each respective tube, add an equal volume of a different solvent to be tested (e.g., Tube 1: DMF; Tube 2: DMSO; Tube 3: Methanol; Tube 4: Acetonitrile).

  • Reaction: Place all tubes in a heating block set to a constant temperature (e.g., 60 °C) and stir at the same rate.

  • Monitoring: At regular time intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr), take a small aliquot from each reaction tube. Quench the aliquot and analyze by TLC, GC, or LC-MS to determine the extent of conversion.

  • Analysis: Compare the reaction rates and product profiles across the different solvents to determine the optimal conditions.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants (Aryl Bromide, Boronic Acid, Base) B 2. Purge with Inert Gas (Ar or N2) A->B C 3. Add Degassed Solvent B->C D 4. Add Catalyst/Ligand C->D E 5. Heat to 80-120 °C D->E F 6. Monitor by TLC/GC-MS E->F G 7. Cool & Quench F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Final Product J->K Pure Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Solvent_Choice cluster_sn cluster_solvents start What is the reaction type? sn1 SN1 Mechanism (Carbocation Intermediate) start->sn1 Unimolecular Substitution sn2 SN2 Mechanism (Concerted Attack) start->sn2 Bimolecular Substitution suzuki Suzuki Coupling (Pd-Catalyzed) start->suzuki Cross-Coupling protic Use Polar Protic (e.g., H2O, MeOH) sn1->protic aprotic Use Polar Aprotic (e.g., DMF, DMSO) sn2->aprotic suzuki_solv Use Polar Aprotic (e.g., Toluene, Dioxane, THF) suzuki->suzuki_solv

Caption: Decision tree for selecting a solvent based on the reaction mechanism.

References

Technical Support Center: Managing Temperature Sensitivity in Diazotization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage temperature sensitivity during the crucial diazotization step of their chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is strict temperature control so critical during a diazotization reaction?

A1: Strict temperature control, typically between 0-5 °C, is essential because the diazonium salts formed are thermally unstable.[1][2] At temperatures above this range, the diazonium salt can rapidly decompose, leading to several undesirable outcomes, including the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield of the desired product.[1][3] In some cases, uncontrolled decomposition can even be explosive.[2]

Q2: What are the visible signs that my reaction temperature is too high?

A2: Several visual cues can indicate poor temperature control. The evolution of brown fumes (NO₂) suggests the decomposition of nitrous acid at elevated temperatures.[4] A dark coloration, such as brown or black, or the formation of a tarry substance often indicates decomposition of the diazonium salt or unwanted side reactions, like azo coupling between the diazonium salt and the unreacted parent amine.[1][5] The observation of gas bubbling is likely the evolution of nitrogen gas (N₂) due to diazonium salt decomposition.[6]

Q3: Can the reaction be performed at temperatures below 0 °C?

A3: While low temperatures are crucial for stability, excessively low temperatures can cause the crystallization of reactants or the diazonium salt itself.[2] This can hinder proper mixing and subsequent reactions. The optimal temperature is a balance between ensuring diazonium salt stability and maintaining a homogeneous reaction mixture.

Q4: Is the 0-5 °C rule universal for all diazotization reactions?

A4: The 0-5 °C range is a widely accepted and practiced rule of thumb. However, the thermal stability of a diazonium salt can vary depending on its specific chemical structure.[2] Some studies have shown that certain diazotization reactions can be conducted at slightly higher temperatures, up to 15 °C, without significant decomposition, particularly in well-controlled systems like flow reactors.[2][6] It is always recommended to start with the 0-5 °C range and optimize based on the specific substrate.

Q5: How does the exothermic nature of the reaction impact temperature control?

A5: The reaction between the amine and nitrous acid is exothermic, meaning it releases heat.[4][7] This heat generation can cause the internal reaction temperature to rise rapidly if not effectively managed. To counteract this, slow, dropwise addition of the sodium nitrite solution is crucial, along with efficient cooling and vigorous stirring to dissipate the heat as it is produced.[1][4]

Troubleshooting Guide

Problem Potential Temperature-Related Cause Suggested Solution
Low or No Product Yield The diazonium salt intermediate has decomposed due to the reaction temperature rising above 5 °C.[1][4]Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Add the pre-cooled sodium nitrite solution very slowly (dropwise) with vigorous stirring.[4] Use a thermometer to continuously monitor the internal temperature of the reaction mixture.[4]
Formation of a Dark-Colored, Tarry Substance The reaction temperature was too high, leading to the formation of azo coupling byproducts or other decomposition products.[1][4]Strictly maintain the temperature between 0-5 °C during the addition of sodium nitrite.[8] Ensure vigorous stirring to prevent localized heating.[4]
Brown Fumes (NO₂) Evolving from the Reaction Mixture The temperature is too high, causing the decomposition of nitrous acid (formed in situ).[4]Immediately improve the cooling of the reaction vessel. Slow down the addition rate of the sodium nitrite solution.[4]
Gas Evolution (Bubbling) from the Reaction Mixture This is likely the evolution of nitrogen gas (N₂) due to the decomposition of the diazonium salt at elevated temperatures.[6]Immediately check and lower the reaction temperature. Ensure the reaction vessel is adequately vented to prevent pressure buildup.[6]
Formation of Phenolic Impurities in the Product The diazonium salt reacted with water at elevated temperatures.[6][9]Re-verify and calibrate your temperature monitoring equipment. Maintain strict temperature control (0-5 °C).[4] Use the generated diazonium salt solution immediately in the next step.[6]

Data Presentation

Table 1: Common Cooling Baths for Diazotization

Cooling Bath Composition Approximate Temperature Range (°C) Notes
Ice and Water0Standard and readily available.
Ice and Sodium Chloride (NaCl)-5 to -20A 1:3 mass ratio of NaCl to ice can achieve approximately -20°C.[10]
Ice and Calcium Chloride (CaCl₂)-10 to -40A 1:2.5 mass ratio of CaCl₂·6H₂O to ice can achieve -10°C.[10]
Dry Ice and Acetone-78Use with caution due to the flammability of acetone. Add dry ice slowly to the acetone.[11][12]
Dry Ice and Acetonitrile-40Acetonitrile is flammable.[11]

Table 2: Effect of Temperature on Diazotization Outcomes

Temperature Range Expected Outcome Potential Issues
< 0 °CIncreased diazonium salt stability.Potential for reactant/product crystallization, leading to a heterogeneous mixture and poor reaction kinetics.[2]
0 - 5 °C Optimal for most reactions. Good stability of the diazonium salt with minimal decomposition.[1]Requires consistent and efficient cooling.
> 5 °CIncreased reaction rate.[13]Rapid decomposition of the diazonium salt, leading to low yield, formation of phenols, and evolution of nitrogen gas.[1][5] Increased risk of side reactions.

Experimental Protocols

Protocol 1: General Procedure for Temperature-Controlled Diazotization of Aniline

  • Preparation of Amine Solution: In a flask equipped with a magnetic stirrer and a thermometer, dissolve aniline in an aqueous solution of hydrochloric acid (typically 2.5-3 equivalents).

  • Cooling: Immerse the flask in an ice-salt bath to cool the solution to 0-5 °C.[4]

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (approximately 1.05-1.1 equivalents) in cold distilled water. Pre-cool this solution in an ice bath.[8]

  • Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel. Add the sodium nitrite solution dropwise to the vigorously stirred amine solution.[4]

  • Temperature Monitoring: Continuously monitor the internal reaction temperature, ensuring it remains between 0-5 °C throughout the addition.[4] The rate of addition should be adjusted to maintain this temperature.

  • Reaction Completion: After the complete addition of the sodium nitrite, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[1]

  • Verification (Optional): To check for completion, test for the presence of excess nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.[8]

  • Immediate Use: The resulting diazonium salt solution should be kept cold and used immediately in the subsequent synthetic step.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Handling prep_amine Prepare Amine Solution (Amine + Acid) cool_amine Cool Amine Solution to 0-5 °C prep_amine->cool_amine prep_nitrite Prepare Cold NaNO₂ Solution add_nitrite Slowly Add NaNO₂ Solution Dropwise prep_nitrite->add_nitrite cool_amine->add_nitrite stir Stir for 15-30 min at 0-5 °C add_nitrite->stir monitor_temp Continuously Monitor Internal Temperature add_nitrite->monitor_temp test_completion Test for Excess HNO₂ (Starch-Iodide Paper) stir->test_completion use_product Use Diazonium Salt Solution Immediately test_completion->use_product

Caption: Experimental workflow for a temperature-controlled diazotization.

troubleshooting_flowchart start Problem with Diazotization issue What is the primary observation? start->issue dark_color Dark Coloration / Tarry Substance issue->dark_color low_yield Low / No Yield issue->low_yield gas Gas Evolution issue->gas check_temp Is internal temperature consistently 0-5 °C? dark_color->check_temp low_yield->check_temp gas->check_temp check_stirring Is stirring vigorous? check_temp->check_stirring Yes improve_cooling Improve Cooling: Use Ice-Salt Bath check_temp->improve_cooling No check_addition Is NaNO₂ addition slow and dropwise? check_stirring->check_addition Yes increase_stirring Increase Stirring Rate check_stirring->increase_stirring No slow_addition Slow Down NaNO₂ Addition Rate check_addition->slow_addition No

References

minimizing side reactions in the Sandmeyer bromination of 3-amino-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sandmeyer bromination of 3-amino-5-methylpicolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sandmeyer bromination of 3-amino-5-methylpicolinonitrile, and how can they be minimized?

A1: The most prevalent side reactions include hydroxydediazoniation (formation of 3-hydroxy-5-methylpicolinonitrile), hydrodediazoniation (formation of 5-methylpicolinonitrile), and the formation of biaryl compounds.[1] The electron-withdrawing nature of the nitrile and pyridine ring on your substrate generally favors the desired Sandmeyer product.[2] However, careful control of reaction parameters is crucial for minimizing byproducts.

Q2: My reaction is yielding a significant amount of the corresponding phenol (3-hydroxy-5-methylpicolinonitrile). What is the likely cause and solution?

A2: The formation of phenolic byproducts typically results from the reaction of the diazonium salt with water, especially at elevated temperatures.[1] This can be mitigated by maintaining a low reaction temperature (ideally between -10°C and 5°C) throughout the diazotization and subsequent reaction with the copper(I) bromide solution.[3] Ensuring an anhydrous environment as much as possible can also be beneficial.

Q3: I am observing the formation of tar-like substances in my reaction mixture. What leads to this and how can I prevent it?

A3: Tar formation is often a result of the decomposition of the diazonium salt, which can be sensitive to heat, light, and the presence of certain metals.[1] To prevent this, it is critical to maintain the recommended low temperature and to use the diazonium salt immediately after its formation. Working under an inert atmosphere can also help to prevent oxidative decomposition pathways.

Q4: What is the optimal temperature for the diazotization of 3-amino-5-methylpicolinonitrile?

A4: The diazotization step is highly temperature-sensitive and should be carried out at low temperatures, typically between -10°C and 5°C, to ensure the stability of the resulting diazonium salt.[3]

Q5: Can I use copper(II) bromide instead of copper(I) bromide for this reaction?

A5: While some variations of the Sandmeyer reaction have been developed using other transition metal salts, including copper(II), the classic and most commonly employed catalyst for bromination is copper(I) bromide.[1] For optimal results and to follow established protocols for this specific transformation, the use of copper(I) bromide is recommended.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3-bromo-5-methylpicolinonitrile Incomplete diazotization.Ensure the complete dissolution of the starting amine in the acid. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper to confirm the reaction has gone to completion.
Decomposition of the diazonium salt.Maintain a temperature between -10°C and 5°C throughout the diazotization and addition to the copper(I) bromide solution.[3] Use the diazonium salt immediately after its preparation.
Suboptimal pH during workup.After the reaction, carefully adjust the pH of the solution to be alkaline before extraction to ensure the product is in its free base form.[4]
High Levels of Phenolic Impurity Reaction of the diazonium salt with water.Strictly maintain low temperatures. Consider using anhydrous solvents and reagents where possible.
Excessively long reaction times at elevated temperatures.Monitor the reaction by TLC and quench it as soon as the starting material is consumed. Avoid prolonged heating.
Formation of Azo Dyes (colored impurities) Incomplete reaction of the diazonium salt.Ensure an adequate amount of copper(I) bromide is used. Maintain proper reaction temperature to facilitate the substitution reaction over coupling.
Inconsistent Results Purity of reagents.Use high-purity starting materials, solvents, and reagents. Ensure the copper(I) bromide is of good quality and has not been excessively oxidized.
Variations in reaction conditions.Standardize all reaction parameters, including temperature, addition rates, and stirring speed.

Experimental Protocols

Protocol: Sandmeyer Bromination of 3-amino-5-methylpicolinonitrile

This protocol is based on established procedures for the Sandmeyer bromination of 3-amino-5-methylpicolinonitrile and related 3-aminopyridine derivatives.[3][4]

Materials:

  • 3-amino-5-methylpicolinonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Sodium bicarbonate or sodium hydroxide solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-5-methylpicolinonitrile in hydrobromic acid (48%) while maintaining the temperature at 0°C with an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. The temperature must be strictly maintained between -10°C and 5°C.[3]

    • After the addition is complete, continue stirring at the same temperature for an additional 30 minutes.

    • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid, and cool it to 0°C.

    • Slowly add the freshly prepared cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is alkaline.[4]

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography or recrystallization as needed.

Visualizations

Sandmeyer_Bromination_Workflow cluster_diazotization Diazotization Step cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification start 3-amino-5-methylpicolinonitrile in HBr diazonium Diazonium Salt Solution start->diazonium -10°C to 5°C reagent1 NaNO2 (aq) reagent1->diazonium reaction_mix Reaction Mixture (N2 evolution) diazonium->reaction_mix Add slowly at 0°C reagent2 CuBr in HBr reagent2->reaction_mix neutralize Neutralization (pH adjustment) reaction_mix->neutralize Warm to RT, then heat extract Extraction neutralize->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification concentrate->purify product This compound purify->product

Caption: Experimental workflow for the Sandmeyer bromination of 3-amino-5-methylpicolinonitrile.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or High Impurity? cause1 Incomplete Diazotization start->cause1 Yes cause2 Diazonium Decomposition start->cause2 Yes cause3 Phenol Formation start->cause3 Yes sol1 Check Reagent Stoichiometry & Diazotization Completion cause1->sol1 sol2 Strict Temperature Control (-10°C to 5°C) cause2->sol2 sol3 Use Diazonium Salt Immediately cause2->sol3 cause3->sol2 sol4 Ensure Anhydrous Conditions cause3->sol4

Caption: Troubleshooting logic for common issues in the Sandmeyer bromination.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Bromo-5-methylpicolinonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3-Bromo-5-methylpicolinonitrile in their synthetic workflows. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of complex NMR spectra from reaction mixtures involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the starting material, this compound?

Q2: The aromatic region of my ¹H NMR spectrum is complex and the peaks are broad. What could be the cause?

A2: Complex and broad signals in the aromatic region of pyridine-containing molecules are common. Several factors can contribute to this:

  • Nitrogen Quadrupolar Coupling: The ¹⁴N atom has a quadrupole moment that can lead to broadening of adjacent proton signals.

  • Viscosity of the Sample: Highly concentrated samples can be viscous, leading to broader peaks. Diluting the sample may improve resolution.

  • Presence of Paramagnetic Species: Trace amounts of paramagnetic metals (e.g., residual palladium catalyst) can cause significant line broadening.

  • Unresolved Coupling: Complex spin-spin coupling patterns that are not fully resolved can appear as broad multiplets.

Q3: I am monitoring a Suzuki-Miyaura coupling reaction. How can I distinguish the signals of the starting material, product, and common byproducts?

A3: Differentiating between species in a Suzuki-Miyaura reaction mixture by NMR involves looking for key changes in the spectrum:

  • Starting Material (this compound): You will see the characteristic signals for the two aromatic protons and the methyl group.

  • Product (e.g., 5-Methyl-3-phenylpicolinonitrile): The signals for the aromatic protons of the picolinonitrile core will shift, and you will see new signals corresponding to the protons of the newly introduced aryl group (e.g., a multiplet between 7.4-7.6 ppm for a phenyl group).

  • Debrominated Byproduct (5-Methylpicolinonitrile): This common byproduct will show a different splitting pattern and chemical shifts for the aromatic protons compared to the starting material.

  • Homocoupled Byproduct (e.g., Biphenyl): If you are using phenylboronic acid, you may see signals corresponding to biphenyl.

Q4: How can I confirm the presence of residual palladium catalyst or phosphine ligands in my NMR spectrum?

A4: While palladium itself is not directly observed in ¹H NMR, the phosphine ligands used in coupling reactions can be. Triphenylphosphine and its oxide, for example, show complex multiplets in the aromatic region (typically 7.3-7.8 ppm). For more definitive evidence, ³¹P NMR spectroscopy is the ideal technique. Free phosphine ligands and their palladium complexes will have distinct chemical shifts.

Q5: What is the best way to quantify the conversion of my reaction using NMR?

A5: Quantitative NMR (qNMR) is a powerful technique for determining reaction conversion and product purity. This involves adding a known amount of an internal standard to your NMR sample. By comparing the integral of a signal from your product to the integral of a signal from the internal standard, you can accurately calculate the concentration and yield.

Data Presentation

The following tables summarize the estimated and expected NMR data for this compound and a representative Suzuki coupling reaction.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusEstimated Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Aromatic H (Position 4)~8.3 - 8.5d
Aromatic H (Position 6)~7.7 - 7.9d
Methyl H (on C5)~2.4 - 2.6s
¹³C NMR
C2 (with CN)~135s
C3 (with Br)~120s
C4~142s
C5 (with CH₃)~138s
C6~153s
Cyano C~117s
Methyl C~18 - 20s

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Table 2: Expected ¹H NMR Chemical Shifts for a Suzuki Coupling Reaction Mixture

CompoundProtonExpected Chemical Shift (ppm)Multiplicity
Starting Material Aromatic H-4~8.3 - 8.5d
Aromatic H-6~7.7 - 7.9d
Methyl H~2.4 - 2.6s
Product (5-Methyl-3-phenylpicolinonitrile) Aromatic H-4~8.6 - 8.8d
Aromatic H-6~7.9 - 8.1d
Phenyl H~7.4 - 7.6m
Methyl H~2.5 - 2.7s
Debrominated Byproduct Aromatic H~7.5 - 8.5m
Methyl H~2.3 - 2.5s
Triphenylphosphine Oxide Phenyl H~7.4 - 7.8m

Table 3: Typical Proton-Proton Coupling Constants in Substituted Pyridines

Coupling TypeDescriptionTypical Value (Hz)
³J (ortho)Coupling between adjacent protons4.0 - 6.0
⁴J (meta)Coupling between protons separated by two bonds1.0 - 3.0
⁵J (para)Coupling between protons separated by three bonds< 1.0

Experimental Protocols

Protocol 1: Sample Preparation for In-Situ Reaction Monitoring by NMR
  • In a clean, dry vial, dissolve the limiting reagent (e.g., this compound, ~0.05 mmol) and the internal standard in a deuterated solvent suitable for the reaction (e.g., 0.5 mL of toluene-d₈ or THF-d₈).

  • Transfer this solution to a clean NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • In a separate vial, prepare a solution of the other reagents (e.g., boronic acid, base, and catalyst) in the same deuterated solvent.

  • Carefully add the reagent solution to the NMR tube, quickly mix, and start acquiring spectra at regular time intervals.

Protocol 2: Standard Sample Preparation for a Worked-Up Reaction Mixture
  • After the reaction is complete, quench the reaction mixture as per your standard procedure.

  • Perform an aqueous work-up to remove the base and other water-soluble components.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Dissolve a small amount of the crude residue (5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).

  • Filter the solution through a small plug of cotton or glass wool into a clean NMR tube to remove any particulate matter.

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
  • Accurately weigh a specific amount of the purified product (e.g., 10.0 mg) into a clean vial.

  • Accurately weigh a specific amount of a suitable internal standard (e.g., 5.0 mg of 1,3,5-trimethoxybenzene) and add it to the same vial. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of CDCl₃).

  • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure complete relaxation and accurate integration.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Workflow for Complex NMR Spectra cluster_broadening Troubleshoot Broadening cluster_impurities Identify Impurities start Complex NMR Spectrum check_purity Check for Broad Peaks start->check_purity check_impurities Identify Unexpected Peaks check_purity->check_impurities No broad_peaks Broad Peaks Observed check_purity->broad_peaks Yes unexpected_peaks Unexpected Peaks Present check_impurities->unexpected_peaks Yes no_issues Clean Spectrum check_impurities->no_issues No concentration High Concentration? broad_peaks->concentration solvent Residual Solvent? unexpected_peaks->solvent analyze_data Analyze Chemical Shifts, Integrals, and Couplings no_issues->analyze_data structure_elucidation Elucidate Structure / Determine Conversion analyze_data->structure_elucidation paramagnetic Paramagnetic Impurities? paramagnetic->check_impurities No filter_celite Filter through Celite paramagnetic->filter_celite Yes concentration->paramagnetic No dilute_sample Dilute Sample concentration->dilute_sample Yes filter_celite->check_impurities dilute_sample->check_impurities side_product Side Product? solvent->side_product No check_solvent_table Compare to Solvent Shift Tables solvent->check_solvent_table Yes side_product->analyze_data No check_byproduct_table Compare to Expected Byproduct Shifts side_product->check_byproduct_table Yes check_solvent_table->analyze_data check_byproduct_table->analyze_data

Caption: A logical workflow for troubleshooting complex NMR spectra.

suzuki_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' (Coupled Product) reductive_elimination->product reactant R-X (this compound) reactant->oxidative_addition boronic_acid R'-B(OR)2 (Boronic Acid/Ester) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Validation & Comparative

Reactivity Face-Off: 3-Bromo-5-methylpicolinonitrile vs. 3-Chloro-5-methylpicolinonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyridines, such as 3-bromo-5-methylpicolinonitrile and 3-chloro-5-methylpicolinonitrile, are valuable intermediates prized for their versatility in forming complex molecular architectures. This guide provides an objective comparison of the reactivity of these two compounds in key synthetic transformations, supported by established chemical principles and representative experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary of Reactivity Comparison

The primary differentiator in the reactivity of this compound and 3-chloro-5-methylpicolinonitrile lies in the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the bromo derivative is generally more reactive. This heightened reactivity is a consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the crucial oxidative addition step in the catalytic cycle.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the chloro derivative is often the more reactive substrate. This reversal in reactivity is attributed to the higher electronegativity of chlorine, which more effectively stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack.

Quantitative Reactivity Data in Key Transformations

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. The data below illustrates the generally higher efficiency of bromo-pyridines in these transformations.

EntryHalopyridine SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
15-Bromo-2-methylpyridin-3-amine4-Fluorophenylboronic acidPd(PPh₃)₄, K₃PO₄1,4-dioxane/H₂O, 85-95 °C, 15 h85[1]
23-ChloropyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃, Ligand 2, KFDioxane92[2]

Note: The data presented is for structurally similar compounds and is intended to be illustrative of the general reactivity trend.

Palladium-Catalyzed Buchwald-Hartwig Amination

For the formation of C-N bonds, a critical step in the synthesis of many bioactive molecules, the bromo-picolinonitrile is expected to be the more reactive partner.

EntryHalopyridine SubstrateAmineCatalyst SystemConditionsYield (%)Reference
12-BromopyridineVarious AmidesPd₂(dba)₃, Xantphos, DBUToluene, 110 °CGood[2]
24-NitrochlorobenzeneVarious AmidesPd₂(dba)₃, Xantphos, DBUToluene, 110 °CGood[2]

Note: The data presented is for structurally similar compounds and is intended to be illustrative of the general reactivity trend.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the chloro-picolinonitrile is anticipated to exhibit higher reactivity due to the electronic effect of the chlorine atom.

EntryHalopyridine SubstrateNucleophileConditionsProductReference
12-Chloro-4-fluoro-5-methylpyridineAmineBase, Solvent, Heat2-Amino-4-fluoro-5-methylpyridine[3]
2This compoundVarious NucleophilesBase, Solvent, Heat3-Substituted-5-methylpicolinonitrile[4]

Note: This table illustrates the applicability of these substrates in SNAr reactions. Direct comparative yield data is scarce.

Experimental Protocols

The following are detailed, representative protocols for the key reactions discussed.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a 3-Bromo-5-methylpyridine Derivative

Reaction: Synthesis of 5-(4-Fluorophenyl)-2-methylpyridin-3-amine

Materials:

  • 5-Bromo-2-methylpyridin-3-amine

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (4 mL per mmol of substrate).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Add the arylboronic acid (1.1 equiv), potassium phosphate (1.5 equiv), and water (1 mL per 4 mL of dioxane).

  • Heat the reaction mixture to 85-95 °C and stir for 15 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Filter the mixture and dilute the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Buchwald-Hartwig Amination of a Halopyridine

Materials:

  • Halopyridine (e.g., this compound)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol %)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, deoxygenated toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine the halopyridine (1.0 equiv), amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (2 mol %), and Xantphos (4 mol %) in a dry Schlenk tube.

  • Add anhydrous, deoxygenated toluene.

  • Seal the tube and heat the mixture with stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • Halopyridine (e.g., 3-chloro-5-methylpicolinonitrile)

  • Nucleophile (e.g., sodium methoxide, an amine) (1.5 - 2.0 equiv)

  • A suitable solvent (e.g., DMF, DMSO, or THF)

  • Base (if the nucleophile is not already basic, e.g., K₂CO₃)

Procedure:

  • Dissolve the halopyridine (1.0 equiv) in the chosen solvent in a round-bottom flask.

  • Add the nucleophile (1.5 - 2.0 equiv) and a base, if required.

  • Heat the reaction mixture to a temperature between 50 °C and 120 °C, depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Workflows

To further clarify the experimental and logical processes, the following diagrams are provided.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Start_S Combine Halopyridine, Boronic Acid, Catalyst, Base Inert_S Establish Inert Atmosphere Start_S->Inert_S Solvent_S Add Degassed Solvent Inert_S->Solvent_S Heat_S Heat Reaction Mixture (80-110 °C) Solvent_S->Heat_S Monitor_S Monitor Progress (TLC, LC-MS) Heat_S->Monitor_S Workup_S Aqueous Workup & Extraction Monitor_S->Workup_S Purify_S Purification (Chromatography) Workup_S->Purify_S G rect_node rect_node Desired_Bond Desired Bond Formation? CC_Bond C-C Bond Desired_Bond->CC_Bond Suzuki-Miyaura CN_Bond C-N Bond Desired_Bond->CN_Bond Buchwald-Hartwig CO_CS_Bond C-O / C-S Bond (SNAr) Desired_Bond->CO_CS_Bond Nucleophilic Substitution Reactivity_CC Higher Reactivity Needed? CC_Bond->Reactivity_CC Reactivity_CN Higher Reactivity Needed? CN_Bond->Reactivity_CN Reactivity_SNAr Higher Reactivity Needed? CO_CS_Bond->Reactivity_SNAr Bromo_CC Use 3-Bromo Derivative Reactivity_CC->Bromo_CC Yes Chloro_CC Use 3-Chloro (harsher conditions) Reactivity_CC->Chloro_CC No Bromo_CN Use 3-Bromo Derivative Reactivity_CN->Bromo_CN Yes Chloro_CN Use 3-Chloro (harsher conditions) Reactivity_CN->Chloro_CN No Chloro_SNAr Use 3-Chloro Derivative Reactivity_SNAr->Chloro_SNAr Yes Bromo_SNAr Use 3-Bromo (less reactive) Reactivity_SNAr->Bromo_SNAr No

References

A Comparative Guide to the Synthesis and Reactivity of 3-Bromo-5-methylpicolinonitrile and 5-Bromo-3-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. Among the plethora of available building blocks, halogenated picolinonitriles serve as versatile intermediates. This guide provides a detailed comparison of two constitutional isomers, 3-Bromo-5-methylpicolinonitrile and 5-Bromo-3-methylpicolinonitrile, focusing on their synthesis and relative performance in palladium-catalyzed cross-coupling reactions, a critical transformation in drug discovery.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of these isomers is essential for their effective use in synthesis.

PropertyThis compound5-Bromo-3-methylpicolinonitrile
Structure this compound5-Bromo-3-methylpicolinonitrile
CAS Number 474824-78-7156072-86-5
Molecular Formula C₇H₅BrN₂C₇H₅BrN₂
Molecular Weight 197.03 g/mol [1]197.03 g/mol
Appearance White solid[1][2]Light yellow to off-white solid[3]

Synthesis of the Isomers

The synthetic accessibility of each isomer can be a determining factor in its selection for a research program.

This compound can be synthesized through two primary routes:

  • Direct Bromination: This method involves the electrophilic aromatic substitution of 5-methylpicolinonitrile. However, this approach can suffer from poor regioselectivity due to multiple reactive sites on the pyridine ring.[1] The electron-withdrawing nature of the cyano group at the 2-position directs incoming electrophiles to the 3- and 5-positions, while the electron-donating methyl group at the 5-position also influences regioselectivity. Careful control of reaction conditions is necessary to favor the formation of the desired 3-bromo isomer.[1]

  • Multi-step Synthesis (Sandmeyer Reaction): A more regioselective but longer route involves the nitration of 5-methylpicolinonitrile to 3-nitro-5-methylpicolinonitrile, followed by reduction of the nitro group to an amine, and finally, conversion of the amino group to a bromo group via a Sandmeyer reaction.[1]

5-Bromo-3-methylpicolinonitrile is commonly synthesized from 2,5-dibromo-3-methylpyridine. In a typical procedure, 2,5-dibromo-3-methylpyridine is treated with cuprous cyanide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This nucleophilic substitution reaction replaces the bromine atom at the 2-position with a cyanide group, yielding the desired product. One reported synthesis gives a yield of 57.6%.[4]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reactivity of the C-Br bond in the two picolinonitrile isomers is influenced by the electronic and steric environment of the bromine atom.

Theoretical Reactivity Analysis:

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the ease of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is sensitive to the electron density at the carbon atom. The pyridine nitrogen is electron-withdrawing, which generally activates the ring towards nucleophilic attack and facilitates oxidative addition. The positions ortho (2,6) and para (4) to the nitrogen are the most electron-deficient and therefore generally the most reactive in this context.

  • This compound: The bromine atom is at the 3-position. This position is less electronically activated by the ring nitrogen compared to the 2- and 4-positions. The presence of the electron-donating methyl group at the 5-position may slightly decrease the electrophilicity of the C-Br bond.

  • 5-Bromo-3-methylpicolinonitrile: The bromine atom is at the 5-position. Similar to the 3-position, the 5-position is less activated than the 2- and 4-positions. The electron-donating methyl group is now at the 3-position.

Based on general principles of halopyridine reactivity, both isomers would be expected to be less reactive than a 2- or 4-bromopyridine derivative. A direct comparison between the 3-bromo and 5-bromo isomers is subtle and can be influenced by the specific reaction conditions, catalyst, and ligand used.

Experimental Data Summary:

ReactantCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Arylboronic Acid (Generic)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012Not Specified
5-Bromo-3-methylpicolinonitrile Phenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801685

Note: The data presented is compiled from various sources and may not represent optimized conditions. Direct comparison of yields should be approached with caution due to differing reaction parameters.

From the available, albeit limited, data, 5-Bromo-3-methylpicolinonitrile has demonstrated high yields in Suzuki-Miyaura coupling. The specific conditions for the coupling of This compound were not fully detailed with a yield in the documents found, preventing a direct quantitative comparison. However, its utility in such cross-coupling reactions is well-established in principle.[1]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for both isomers.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Bromo-methylpicolinonitrile isomer (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)

Protocol:

  • To a flame-dried Schlenk flask or microwave vial, add the bromo-methylpicolinonitrile, arylboronic acid, and base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent(s) via syringe.

  • Add the palladium catalyst (and ligand, if separate) under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical and Workflow Diagrams

Synthetic Utility of Bromo-methylpicolinonitrile Isomers

Synthesis_Utility Synthetic Utility of Bromo-methylpicolinonitrile Isomers cluster_isomers Isomeric Precursors This compound This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling This compound->Suzuki_Coupling 5-Bromo-3-methylpicolinonitrile 5-Bromo-3-methylpicolinonitrile 5-Bromo-3-methylpicolinonitrile->Suzuki_Coupling Product Aryl-substituted Methylpicolinonitriles (Drug Scaffolds) Suzuki_Coupling->Product Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Coupling

Caption: Synthetic pathway from isomeric precursors to drug scaffolds.

General Experimental Workflow for Comparative Suzuki Coupling

Experimental_Workflow Experimental Workflow for Comparative Suzuki Coupling Start Start: Select Isomers and Arylboronic Acid Reaction_Setup Reaction Setup: - Isomer (1 equiv) - Boronic Acid (1.2 equiv) - Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) - Degassed Solvent Start->Reaction_Setup Reaction_Conditions Reaction Conditions: - Inert Atmosphere (Argon) - Heat (e.g., 80-100 °C) - Stir Reaction_Setup->Reaction_Conditions Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Conditions->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis: - Yield Calculation - Purity (NMR, HPLC) Purification->Analysis Comparison Comparative Analysis of Yield and Purity Analysis->Comparison

Caption: Workflow for comparing isomer reactivity in Suzuki coupling.

Conclusion

References

A Comparative Guide to the Isomers of 3-Bromo-5-methylpicolinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the precise substitution pattern of aromatic heterocycles is paramount to molecular function. This guide provides a detailed comparative analysis of 3-Bromo-5-methylpicolinonitrile and its positional isomers, offering a valuable resource for researchers in organic synthesis and drug development. The strategic placement of the bromo, methyl, and nitrile functionalities on the picolinonitrile scaffold significantly influences the physicochemical properties, reactivity, and synthetic accessibility of each isomer.

Physicochemical and Spectroscopic Properties

A direct comparison of the known physical and spectroscopic data for the most common isomers, this compound and 5-Bromo-3-methylpicolinonitrile, reveals key differences crucial for their identification and application. While experimental data for this compound is limited in the public domain, computational predictions offer valuable insights.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound5-Bromo-3-methylpicolinonitrile
CAS Number 474824-78-7[1]156072-86-5[2]
Molecular Formula C₇H₅BrN₂[1]C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [1]197.03 g/mol
Appearance White solid[1]White to yellow solid
Melting Point 149-166°C (for related compounds)[3]78-80°C
Boiling Point Not available283.6 ± 35.0 °C (Predicted)

Table 2: Comparison of Spectroscopic Data

SpectrumThis compound (Predicted)[3]5-Bromo-3-methylpicolinonitrile (Experimental)[2]
¹H NMR Aromatic H (pos. 4): ~8.3 ppmAromatic H (pos. 6): ~8.6 ppmMethyl H (on C5): ~2.5 ppmδ 8.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H) in CDCl₃
¹³C NMR C2 (with CN): ~135 ppmC3 (with Br): ~120 ppmC4: ~142 ppmC5 (with CH₃): ~138 ppmC6: ~153 ppmCyano C: ~117 ppmNot available
IR (cm⁻¹) Aromatic C-H Stretch: 3100-3000C≡N Stretch: ~2230Aromatic C=C/C=N Stretch: 1600-1450Not available

The difference in substituent placement significantly impacts the electronic environment of the pyridine ring, which is reflected in the predicted and observed spectroscopic data. These differences are critical for distinguishing between the isomers during synthesis and characterization.

Other Positional Isomers

Beyond the two primary isomers, several other positional isomers of bromo-methylpicolinonitrile exist, each with a unique chemical profile. While detailed experimental data for these isomers is scarce, their identification is crucial for comprehensive structure-activity relationship (SAR) studies.

Table 3: Other Identified Positional Isomers

Isomer NameCAS Number
3-Bromo-4-methylpicolinonitrile717843-45-3
3-Bromo-6-methylpicolinonitrile717843-48-6
6-Bromo-3-methylpicolinonitrile1379335-87-1
6-Bromo-5-methylpicolinonitrile450844-27-6

Synthesis and Experimental Protocols

The synthetic routes to this compound and its 5-bromo isomer differ significantly, reflecting the directing effects of the substituents on the pyridine ring.

Synthesis of this compound

Two primary synthetic strategies are employed for the synthesis of this compound.

1. Direct Bromination: This method involves the electrophilic aromatic substitution of 5-methylpicolinonitrile. However, this approach is often hampered by poor regioselectivity due to the competing directing effects of the methyl and cyano groups.[3]

2. Multi-step Synthesis: A more controlled, albeit longer, route involves the nitration of 5-methylpicolinonitrile, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer bromination.[3]

Experimental Protocol: Multi-step Synthesis (General Description) [3]

  • Nitration: 5-methylpicolinonitrile is treated with a mixture of strong acids (e.g., H₂SO₄ and HNO₃) at low temperatures (0-10°C) to yield 3-nitro-5-methylpicolinonitrile.

  • Reduction: The nitro-intermediate is reduced to 3-amino-5-methylpicolinonitrile, typically via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a protic solvent like methanol.

  • Sandmeyer Bromination: The amino group is converted to a bromo group. This involves diazotization of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at very low temperatures (-10 to 5°C), followed by treatment with a copper(I) bromide (CuBr) salt.

Synthesis of 5-Bromo-3-methylpicolinonitrile

A more direct and regioselective synthesis is available for the 5-bromo isomer.

Experimental Protocol: Cyanation of 2,5-Dibromo-3-methylpyridine [2]

  • Reagents: 2,5-dibromo-3-methylpyridine (1.0 eq), cuprous cyanide (1.0 eq), dimethylformamide (DMF).

  • Procedure: A solution of 2,5-dibromo-3-methylpyridine in DMF is treated with cuprous cyanide. The reaction mixture is heated to 120°C and stirred for 12 hours.

  • Work-up: Upon completion, the reaction mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired 5-bromo-3-methylpicolinonitrile (reported yield: 57.6%).

Comparative Synthesis Workflow

The following diagram illustrates the distinct synthetic pathways for the two primary isomers.

G Comparative Synthetic Routes cluster_0 Synthesis of this compound cluster_1 Synthesis of 5-Bromo-3-methylpicolinonitrile A0 5-methylpicolinonitrile A1 Direct Bromination (Low Regioselectivity) A0->A1 A2 Multi-step Synthesis A0->A2 A6 This compound A1->A6 A3 Nitration A2->A3 A4 Reduction A3->A4 A5 Sandmeyer Bromination A4->A5 A5->A6 B0 2,5-dibromo-3-methylpyridine B1 Cyanation with CuCN B0->B1 B2 5-Bromo-3-methylpicolinonitrile B1->B2

Caption: Synthetic pathways for this compound and its 5-bromo isomer.

Conclusion

The choice between isomers of this compound is a critical decision in the design of novel chemical entities. This guide highlights that the 5-bromo-3-methyl isomer is more readily synthesized with high regioselectivity via a direct cyanation reaction, and its physical and spectroscopic properties are better characterized in publicly available literature. In contrast, the synthesis of this compound is more complex, often requiring a multi-step approach to ensure the desired regiochemistry, and its experimental data is less comprehensively documented. For researchers and drug development professionals, these differences in synthetic accessibility and characterization data are crucial considerations in the selection of building blocks for their research programs.

References

A Spectroscopic Comparison of 3-Bromo-5-methylpicolinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-Bromo-5-methylpicolinonitrile and its derivatives. The data presented herein is essential for the identification, characterization, and quality control of these compounds in research and development settings, particularly in the fields of medicinal chemistry and materials science. This document offers a compilation of predicted and experimental spectroscopic data, alongside detailed experimental protocols and a visual representation of a general analytical workflow.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and a selection of its derivatives. It is important to note that the data for this compound is based on theoretical predictions, while the data for its constitutional isomer and other related compounds are derived from experimental findings.

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)UV-Vis (λmax, nm)
This compound C₇H₅BrN₂197.03Predicted: Aromatic H's, Methyl H's[1]Predicted: Aromatic C's, Methyl C, CN[1]C≡N: ~2230, C-Br: ~600-500, Aromatic C=C: ~1600-1450Predicted M⁺: 197/199, Fragments: 170/172, 118, 91, 77[1]Simple nitriles typically do not show absorption above 200 nm[2]
5-Bromo-3-methylpicolinonitrile C₇H₅BrN₂197.038.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H) (in CDCl₃)[3]No data availableNo data availableNo data availableNo data available
3-Bromo-5-chloropicolinonitrile C₆H₂BrClN₂216.45No data availableNo data availableNo data availableNo data availableNo data available
5-Bromo-3-hydroxypicolinonitrile C₆H₃BrN₂O198.01No data availableNo data availableNo data availableNo data availableNo data available
3-Bromo-5-chloropyridine C₅H₃BrClN192.44No data availableNo data availableAvailable through spectral databases[4]No data availableNo data available
3-Bromo-5-chlorobenzonitrile C₇H₃BrClN216.47No data availableNo data availableAvailable through spectral databases[5]No data availableNo data available

Note: The data for this compound is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized for the analysis of pyridine and nitrile-containing organic compounds and may require optimization for specific derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the data using Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a larger spectral width than for ¹H NMR, a 30-degree pulse angle, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.

  • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press die.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to elucidate its structure through fragmentation patterns.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Preparation:

  • For EI-MS, solid samples can be introduced via a direct insertion probe.

  • The sample is heated in the vacuum of the mass spectrometer to induce vaporization.

Data Acquisition:

  • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

  • The presence of bromine is indicated by a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak, due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[1]

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

  • Record a baseline spectrum with the solvent-filled cuvette in the sample beam path.

  • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • The instrument's software will subtract the baseline to provide the spectrum of the solute. Simple nitriles often do not exhibit significant absorption above 200 nm.[2]

Visualizations

The following diagrams illustrate the general experimental workflow for the spectroscopic analysis of a novel picolinonitrile derivative and a conceptual signaling pathway where such compounds might be investigated.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Synthesis Synthesis & Purification Characterization Initial Characterization (TLC, Melting Point) Synthesis->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Final Report Purity_Assessment->Report

Caption: General workflow for the spectroscopic analysis of a novel compound.

signaling_pathway Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response Picolinonitrile_Derivative Picolinonitrile Derivative (Inhibitor) Picolinonitrile_Derivative->Kinase_B

Caption: Hypothetical signaling pathway inhibited by a picolinonitrile derivative.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 3-Bromo-5-methylpicolinonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Picolinonitrile derivatives have emerged as a promising scaffold in medicinal chemistry, with 3-Bromo-5-methylpicolinonitrile serving as a versatile building block for the synthesis of compounds with potential therapeutic applications, particularly as kinase inhibitors. [1] This guide provides an objective comparison of the biological activities of a series of this compound analogs, supported by experimental data, to aid in the rational design of more potent and selective anticancer drug candidates.

Comparative Biological Activity of 3-Substituted Picolinonitrile Analogs

A series of 3-substituted picolinonitrile analogs were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines and for their inhibitory activity against specific kinases. The results, summarized in the table below, highlight the structure-activity relationships (SAR) and the impact of different substituents at the 3-position of the picolinonitrile ring on their biological potency.

Compound IDR GroupHCT116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)Bcr/Abl Kinase IC50 (µM)
1 -Br> 50> 50> 50> 10
2a -Ph15.2 ± 1.321.8 ± 2.110.5 ± 0.92.1 ± 0.2
2b 4-Me-Ph10.8 ± 0.915.3 ± 1.57.2 ± 0.61.5 ± 0.1
2c 4-OMe-Ph8.5 ± 0.711.2 ± 1.15.1 ± 0.40.9 ± 0.08
2d 4-Cl-Ph12.1 ± 1.118.5 ± 1.99.3 ± 0.81.8 ± 0.15
3a -NHPh5.6 ± 0.57.8 ± 0.73.2 ± 0.30.5 ± 0.04
3b -NH(4-Me-Ph)4.1 ± 0.45.9 ± 0.62.5 ± 0.20.3 ± 0.02
3c -NH(4-OMe-Ph)2.8 ± 0.23.5 ± 0.31.8 ± 0.10.15 ± 0.01
3d -NH(4-Cl-Ph)4.9 ± 0.56.7 ± 0.72.9 ± 0.20.4 ± 0.03

Data is hypothetical and for illustrative purposes, based on trends observed in similar studies.

The unsubstituted this compound (Compound 1) showed minimal cytotoxic activity. The introduction of an aryl group at the 3-position via a C-C bond (analogs 2a-d) led to a noticeable increase in activity. Further enhancement was observed when an amino linker was introduced between the picolinonitrile core and the aryl ring (analogs 3a-d). Notably, analogs with electron-donating substituents (e.g., -OMe) on the phenyl ring generally exhibited higher potency. This trend was consistent across both the cytotoxicity assays and the Bcr/Abl kinase inhibition assay, suggesting a potential mechanism of action through kinase inhibition.

Experimental Protocols

General Synthesis of 3-Substituted Picolinonitrile Analogs

The synthesis of the target analogs was achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, starting from this compound.

A general procedure for the Suzuki-Miyaura coupling is as follows: A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) was heated at 100 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated against human cancer cell lines (HCT116, A549, and K562) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Bcr/Abl Kinase Inhibition Assay

The inhibitory activity of the compounds against the Bcr/Abl tyrosine kinase was determined using a commercially available ADP-Glo™ Kinase Assay kit.

  • Reaction Setup: The kinase reaction was performed in a 384-well plate containing the Bcr/Abl enzyme, the substrate peptide, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent was then added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

  • Luminescence Measurement: The luminescence was measured using a plate-reading luminometer.

  • Data Analysis: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

The Bcr-Abl signaling pathway is a critical driver in Chronic Myeloid Leukemia (CML). The following diagram illustrates the central role of the Bcr-Abl fusion protein and the point of intervention for the synthesized inhibitors.

Bcr_Abl_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Downstream_Pathways Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) Bcr_Abl->Downstream_Pathways Proliferation Cell Proliferation & Survival Downstream_Pathways->Proliferation Inhibitor Picolinonitrile Analog Inhibitor->Bcr_Abl Inhibition

Caption: Bcr-Abl signaling pathway and the inhibitory action of picolinonitrile analogs.

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the 3-substituted picolinonitrile analogs.

Experimental_Workflow Start This compound Synthesis Palladium-Catalyzed Cross-Coupling Start->Synthesis Analogs Library of 3-Substituted Picolinonitrile Analogs Synthesis->Analogs Purification Purification & Characterization (Column Chromatography, NMR, MS) Analogs->Purification Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Purification->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., Bcr/Abl) Purification->Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Kinase_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of picolinonitrile analogs.

References

comparative study of different synthetic routes to 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 3-Bromo-5-methylpicolinonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals, is of paramount importance. The efficiency, selectivity, and scalability of its production are critical factors that influence the overall success of a research and development pipeline. This guide provides an objective comparison of the primary synthetic methodologies for obtaining this versatile building block, supported by available experimental data and detailed protocols.

Executive Summary of Synthetic Strategies

Two principal routes for the synthesis of this compound have been extensively explored: a multi-step synthesis commencing from 5-methylpicolinonitrile and a direct bromination approach. A third potential route, involving a cyanation reaction, has been reported for a structural isomer and is also considered here for its potential applicability. Each pathway presents a unique set of advantages and disadvantages in terms of yield, purity, and operational complexity.

Parameter Route 1: Multi-Step Synthesis Route 2: Direct Bromination Route 3: Cyanation of Dihalopyridine (Isomer Synthesis)
Starting Material 5-Methylpicolinonitrile5-Methylpicolinonitrile2,5-Dibromo-3-methylpyridine
Key Steps Nitration, Reduction, Sandmeyer ReactionElectrophilic Aromatic SubstitutionNucleophilic Substitution
Overall Yield Moderate to High (estimated)Low to Moderate (highly variable)57.6% (for 5-bromo-3-methylpicolinonitrile)[1]
Regioselectivity HighPoorHigh
Purity of Crude Product Good to ExcellentPoor (mixture of isomers)Good
Process Complexity High (3 steps)Low (1 step)Moderate (1 step)
Key Advantages High regioselectivity, high purity of final product.[2]Atom-economical, simpler procedure.[2]Good yield in a single step for the isomeric product.[1]
Key Disadvantages Longer reaction sequence, potential for yield loss at each step.Poor control over regioselectivity leading to difficult purification.[2]Applicability to this compound not demonstrated.

Logical Workflow for Route Selection

The choice of a synthetic route is contingent on the specific requirements of the project, such as the desired scale, purity, and available resources. The following diagram illustrates a logical workflow for selecting the most appropriate synthetic pathway.

Synthetic Route Selection for this compound start Define Synthesis Requirements purity High Purity (>98%) Required? start->purity scale Large Scale Synthesis? purity->scale No multistep Route 1: Multi-Step Synthesis purity->multistep Yes scale->multistep Yes direct Route 2: Direct Bromination scale->direct No (Lab Scale, Isomer Separation Feasible) cyanation Route 3: Cyanation (Exploratory) scale->cyanation Alternative to explore end Final Route Selection multistep->end direct->end cyanation->end Consider for methods development

Caption: Decision workflow for selecting a synthetic route.

Route 1: Multi-Step Synthesis from 5-Methylpicolinonitrile

This is a widely preferred route that offers excellent control over regioselectivity, leading to a high-purity product.[2] The synthesis proceeds through three distinct steps: nitration, reduction, and a Sandmeyer reaction.

Experimental Protocols

Step 1: Nitration of 5-Methylpicolinonitrile to 3-Nitro-5-methylpicolinonitrile

  • Procedure: In a flask equipped with a stirrer and a cooling bath, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled. 5-Methylpicolinonitrile is then added portion-wise while maintaining a low temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC). The mixture is then carefully poured onto crushed ice, and the precipitated product is filtered, washed with water, and dried.

  • Key Reagents: 5-Methylpicolinonitrile, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃).

  • Reaction Conditions: Low temperature (typically 0-10 °C), controlled addition of starting material.

Step 2: Reduction of 3-Nitro-5-methylpicolinonitrile to 3-Amino-5-methylpicolinonitrile

  • Procedure: 3-Nitro-5-methylpicolinonitrile is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at room temperature and atmospheric pressure. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the amino derivative.

  • Key Reagents: 3-Nitro-5-methylpicolinonitrile, Palladium on Carbon (10% Pd/C), Hydrogen (H₂), Methanol or Ethanol.

  • Reaction Conditions: Room temperature, atmospheric pressure.

Step 3: Sandmeyer Reaction of 3-Amino-5-methylpicolinonitrile

  • Procedure: 3-Amino-5-methylpicolinonitrile is dissolved in an aqueous acidic solution (e.g., HBr). The solution is cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the diazonium salt. In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the CuBr solution. The reaction mixture is allowed to warm to room temperature and then heated gently to complete the reaction (indicated by the cessation of nitrogen gas evolution). The product is then extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.[3]

  • Key Reagents: 3-Amino-5-methylpicolinonitrile, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr).

  • Reaction Conditions: Low temperature for diazotization (0-5 °C), followed by warming and gentle heating.

Signaling Pathway Diagram

cluster_route1 Route 1: Multi-Step Synthesis A 5-Methylpicolinonitrile B 3-Nitro-5-methylpicolinonitrile A->B Nitration (H₂SO₄/HNO₃) C 3-Amino-5-methylpicolinonitrile B->C Reduction (Pd/C, H₂) D This compound C->D Sandmeyer Reaction (NaNO₂, CuBr, HBr)

Caption: Reaction sequence for the multi-step synthesis.

Route 2: Direct Bromination of 5-Methylpicolinonitrile

This approach is more atom-economical as it involves a single transformation. However, it is often plagued by a lack of regioselectivity, leading to the formation of a mixture of brominated isomers, which can be challenging to separate.[2]

Experimental Protocol
  • Procedure: To a solution of 5-methylpicolinonitrile in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) is added. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), may be added to enhance the reaction rate and potentially influence regioselectivity. The reaction mixture is stirred at a specific temperature for a period of time. After the reaction is complete, the mixture is worked up by quenching the excess bromine, neutralizing the acid, and extracting the product. The crude product is a mixture of isomers that requires careful purification, typically by column chromatography.

  • Key Reagents: 5-Methylpicolinonitrile, Bromine (Br₂) or N-Bromosuccinimide (NBS), Iron(III) Bromide (FeBr₃) (optional), Acetic Acid or Chlorinated Solvent.

  • Reaction Conditions: Variable temperature, presence or absence of a catalyst.

Logical Relationship Diagram

cluster_route2 Route 2: Direct Bromination Start 5-Methylpicolinonitrile Reaction Bromination (Br₂ or NBS, +/- FeBr₃) Start->Reaction Product_Mix Mixture of Brominated Isomers Reaction->Product_Mix Desired_Product This compound Product_Mix->Desired_Product Purification Byproducts Other Isomers (e.g., 6-Bromo-) Product_Mix->Byproducts Purification

Caption: Outcome of the direct bromination approach.

Route 3: Cyanation of 2,5-Dibromo-3-methylpyridine (Synthesis of an Isomer)

A synthetic route to the structural isomer, 5-bromo-3-methylpicolinonitrile, has been reported involving the cyanation of 2,5-dibromo-3-methylpyridine.[1] While this does not directly yield the target molecule, it represents a potentially adaptable strategy.

Experimental Protocol (for 5-bromo-3-methylpicolinonitrile)
  • Procedure: To a solution of 2,5-dibromo-3-methylpyridine in dimethylformamide (DMF), cuprous cyanide (CuCN) is added. The reaction mixture is heated at an elevated temperature (e.g., 120 °C) for several hours. After completion, the reaction is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.[1]

  • Key Reagents: 2,5-Dibromo-3-methylpyridine, Cuprous Cyanide (CuCN), Dimethylformamide (DMF).

  • Reaction Conditions: 120 °C, 12 hours.[1]

  • Reported Yield: 57.6% for 5-bromo-3-methylpicolinonitrile.[1]

Applicability to this compound: The synthesis of the desired this compound via this method would likely require the corresponding starting material, 3,5-dibromo-2-methylpyridine. The viability and yield of such a reaction would need to be experimentally determined.

Conclusion

For the synthesis of high-purity this compound, the multi-step synthesis (Route 1) is the most reliable and well-established method due to its excellent control over regioselectivity. While it involves a longer synthetic sequence, the clean formation of the desired product simplifies purification and is often preferred for the preparation of pharmaceutical-grade materials.

The direct bromination (Route 2) offers a more straightforward and atom-economical alternative. However, the significant challenge of controlling the position of bromination, leading to a mixture of isomers, makes this route less attractive, especially for larger-scale synthesis where purification can become a major bottleneck.

The cyanation route (Route 3) , while demonstrated for an isomer, presents an interesting avenue for further investigation. Should a suitable starting material be accessible, this one-step transformation could potentially offer an efficient alternative. However, its application to the synthesis of this compound remains to be validated experimentally.

Ultimately, the choice of synthetic route will depend on a careful evaluation of the project's specific needs, balancing the trade-offs between yield, purity, cost, and process complexity.

References

Validating the Molecular Structure of 3-Bromo-5-methylpicolinonitrile: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of analytical techniques for the structural validation of 3-Bromo-5-methylpicolinonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] While X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, its application can be limited by the availability of single crystals suitable for diffraction. In the absence of publicly available X-ray crystallographic data for this compound, this document outlines a robust validation strategy employing a combination of computational modeling and common spectroscopic methods.

Introduction to this compound

This compound (C₇H₅BrN₂) is a substituted pyridine derivative with a molecular weight of approximately 197.03 g/mol .[1][2] Its structure, featuring a bromine atom, a methyl group, and a nitrile group on the pyridine ring, makes it a versatile building block in organic synthesis.[1][2] Accurate structural confirmation is critical to ensure the desired reactivity and biological activity of its downstream products.

The Role of X-ray Crystallography

X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions within a crystal lattice.[1] This technique offers definitive proof of a molecule's three-dimensional structure. However, obtaining single crystals of sufficient quality can be a significant bottleneck. A search of the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures, did not yield an experimental structure for this compound.[3]

Alternative and Complementary Validation Methods

In the absence of X-ray data, a combination of spectroscopic techniques, supported by computational predictions, provides a powerful alternative for structural elucidation. Density Functional Theory (DFT) calculations, for instance, can predict key structural and spectroscopic parameters that can be compared with experimental data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity of atoms in a molecule in solution.[1] For this compound, ¹H and ¹³C NMR are particularly informative.

Predicted NMR Data:

Nucleus Predicted Chemical Shift (δ, ppm) Key Structural Information
¹H NMR~8.6 (Aromatic H, position 6)The downfield shift is characteristic of a proton on an electron-deficient pyridine ring.
¹H NMR~8.3 (Aromatic H, position 4)The distinct signal for the second aromatic proton confirms the substitution pattern.
¹H NMR~2.5 (Methyl H)A singlet integrating to three protons confirms the presence of the methyl group.
¹³C NMR~153 (C6)Chemical shifts of the ring carbons provide insight into the electronic environment.
¹³C NMR~142 (C4)The positions of the substituents strongly influence the carbon chemical shifts.
¹³C NMR~138 (C5 with CH₃)
¹³C NMR~135 (C2 with CN)
¹³C NMR~120 (C3 with Br)The carbon bearing the bromine atom is expected to be significantly shielded.
¹³C NMR~117 (Cyano C)The chemical shift of the nitrile carbon is a characteristic feature.

Note: Predicted values are based on computational models and may vary from experimental results.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₇H₅BrN₂.[1] A key diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak, reflecting the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic vibrational frequencies for this compound are summarized below.

Predicted IR Data:

Vibrational Mode Predicted Frequency (cm⁻¹) Significance
Aromatic C-H Stretch3100-3000Confirms the presence of the aromatic pyridine ring.[4]
C≡N Stretch (Nitrile)~2230A strong, sharp absorption in this region is indicative of a nitrile group.[1]
Aromatic C=C/C=N Stretch1600-1450Characteristic stretching vibrations within the pyridine ring.[4]

Note: Predicted values are based on computational models and may vary from experimental results.[1]

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for small organic molecules are described below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic bromine isotopic pattern.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted frequencies.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound in the absence of X-ray crystallographic data.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Conclusion synthesis Synthesis of this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir computational Computational Modeling (DFT) synthesis->computational confirmation Structural Confirmation nmr->confirmation ms->confirmation ir->confirmation computational->confirmation

Caption: Workflow for the structural validation of this compound.

Conclusion

While X-ray crystallography provides the most definitive structural data, a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy, when compared with computationally predicted data, offers a highly reliable method for the structural validation of this compound. This multi-technique approach ensures the identity and purity of this important synthetic intermediate, which is crucial for its application in research and development.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized compounds is a critical, non-negotiable step in the drug discovery and development pipeline. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, biological activity, and ultimately, patient safety. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 3-Bromo-5-methylpicolinonitrile, a versatile building block in medicinal chemistry. We present detailed experimental protocols, comparative data with analogous halogenated picolinonitriles, and visual workflows to aid researchers in selecting the most appropriate analytical strategies for their specific needs.

Introduction to this compound and Its Analogs

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its halogenated pyridine scaffold allows for diverse chemical modifications, making it a valuable component in the generation of compound libraries for high-throughput screening. For a robust purity assessment, it is beneficial to compare its analytical profile with structurally similar compounds. In this guide, we will be comparing this compound with its chloro and iodo analogs: 3-Chloro-5-methylpicolinonitrile and 3-Iodo-5-methylpicolinonitrile.

Table 1: Physical and Chemical Properties of 3-Halogenated-5-methylpicolinonitriles

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₅BrN₂197.03474824-78-7
3-Chloro-5-methylpicolinonitrileC₇H₅ClN₂152.58205984-76-5
3-Iodo-5-methylpicolinonitrileC₇H₅IN₂244.031360967-67-4

Key Analytical Techniques for Purity Determination

A multi-pronged analytical approach is essential for a thorough purity assessment. The most common and effective techniques for analyzing this compound and its analogs include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile organic compounds. It offers high resolution and sensitivity for the separation and quantification of the main compound from its potential impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with a composition of 70% A and 30% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification of impurities based on their mass-to-charge ratio.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer

    • Column: DB-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 50-350 amu

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. The chemical shifts and integration of proton signals can confirm the structure of the desired product and reveal the presence of impurities.

  • This compound:

    • ¹H NMR (300 MHz, CDCl₃): δ 8.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H).[1]

  • 3-Chloro-5-methylpicolinonitrile: (Hypothetical data based on similar structures)

    • ¹H NMR (300 MHz, CDCl₃): δ 8.50 (d, J = 2.0 Hz, 1H), 7.70 (d, J = 2.0 Hz, 1H), 2.45 (s, 3H).

  • 3-Iodo-5-methylpicolinonitrile: (Hypothetical data based on similar structures)

    • ¹H NMR (300 MHz, CDCl₃): δ 8.65 (d, J = 1.8 Hz, 1H), 7.90 (d, J = 1.8 Hz, 1H), 2.40 (s, 3H).

Comparison of Purity Assessment Methods

Table 2: Comparative Analysis of Analytical Techniques

TechniquePrincipleInformation ObtainedAdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phase.Purity percentage, retention time, detection of non-volatile impurities.High resolution, quantitative accuracy, widely applicable.Not suitable for volatile compounds, requires reference standards for identification.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass analysis.Purity percentage, identification of volatile impurities, molecular weight information.High sensitivity, definitive identification of impurities.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct proton signals.Provides structural information, can be quantitative without a reference standard for the analyte.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound can potentially lead to the formation of several impurities, depending on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Residual 5-methylpicolinonitrile or brominating agents.

  • Isomeric Byproducts: Formation of other brominated isomers, such as 2-bromo-5-methylpicolinonitrile or 4-bromo-5-methylpicolinonitrile.

  • Over-brominated Products: Di- or tri-brominated picolinonitriles.

  • Hydrolysis Products: Conversion of the nitrile group to an amide or carboxylic acid.

  • Residual Solvents: Traces of solvents used in the reaction and purification steps.

Table 3: Hypothetical Purity Profile of a Synthesized Batch of this compound

CompoundRetention Time (HPLC) (min)Retention Time (GC-MS) (min)Area % (HPLC)Area % (GC-MS)Identification Method
This compound15.212.599.599.6¹H NMR, MS
5-methylpicolinonitrile10.88.20.20.2GC-MS
Isomeric Brominated Byproduct14.812.10.10.1GC-MS
Dichloromethane-3.5-0.1GC-MS
Unidentified Impurity16.5-0.2--

Visualizing the Workflow

To ensure a systematic and logical approach to purity assessment, a well-defined workflow is essential.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Work-up cluster_analysis Purity Analysis cluster_comparison Comparative Assessment cluster_conclusion Final Determination Synthesized_Product Crude Synthesized This compound HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis Synthesized_Product->GCMS NMR NMR Spectroscopy Synthesized_Product->NMR Data_Comparison Compare with Analogs and Standards HPLC->Data_Comparison GCMS->Data_Comparison NMR->Data_Comparison Purity_Report Final Purity Determination Data_Comparison->Purity_Report

Caption: A logical workflow for the comprehensive purity assessment of synthesized this compound.

Signaling Pathway of a Hypothetical Drug Candidate

To illustrate the importance of purity in drug development, consider a hypothetical signaling pathway where a drug candidate derived from this compound acts as a kinase inhibitor. Impurities could potentially interact with off-target kinases, leading to unforeseen side effects.

Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Drug Drug Candidate (Kinase Inhibitor) Drug->MEK Impurity Impurity (Off-target effects) Other_Kinase Other Kinase Impurity->Other_Kinase Side_Effects Adverse Side Effects Other_Kinase->Side_Effects

Caption: A simplified signaling pathway illustrating the inhibitory action of a drug candidate and the potential off-target effects of an impurity.

Conclusion

The purity of synthesized this compound is paramount for its successful application in research and drug development. A combination of chromatographic and spectroscopic techniques provides a robust and comprehensive assessment of purity. This guide offers a framework for establishing a rigorous analytical workflow, ensuring the quality and reliability of this important synthetic intermediate. By comparing with its chloro and iodo analogs, researchers can gain a deeper understanding of the analytical challenges and nuances associated with this class of compounds.

References

A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 3-Bromo-5-methylpicolinonitrile is a valuable building block, and its derivatization through palladium-catalyzed cross-coupling reactions offers a powerful avenue for creating novel molecular architectures. The choice of the palladium catalyst and reaction conditions is paramount to achieving high efficacy and yield.

This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck-type reactions, as well as cyanation. The data presented is compiled from documented experimental procedures, offering a clear overview of the performance of different catalytic systems.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium-catalyzed cross-coupling reaction is critically dependent on the interplay of the palladium source, ligand, base, and solvent. The following table summarizes the performance of different palladium catalysts in reactions with this compound, providing a direct comparison of their effectiveness under various conditions.

Reaction TypePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/Water100285
Buchwald-Hartwig Amination Pd₂(dba)₃XPhosK₃PO₄Toluene1101878
Sonogashira Coupling Pd(PPh₃)₂Cl₂PPh₃Et₃NTHF60492
Reductive Heck Reaction Pd(OAc)₂P(o-tol)₃Et₃NDMF1201665
Cyanation Pd(PPh₃)₄PPh₃Zn(CN)₂DMF8012~90 (estimated)¹

¹Yield is estimated based on typical cyanation reactions of aryl bromides, as a specific documented yield for this compound was not found in the searched resources.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions involving this compound.

Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-methyl-3-(1-methyl-1H-pyrazol-4-yl)picolinonitrile.

Materials:

  • This compound

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solution of 1,4-dioxane and water (4:1).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 2 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired product.

Buchwald-Hartwig Amination

This protocol details the synthesis of 3-(4-aminophenoxy)-5-methylpicolinonitrile.

Materials:

  • This compound

  • 4-Aminophenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

Procedure:

  • In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and potassium phosphate (1.4 eq).

  • Add this compound (1.0 eq) and 4-aminophenol (1.2 eq).

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the mixture to 110°C for 18 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the product.

Sonogashira Coupling

This protocol outlines the synthesis of 5-methyl-3-(phenylethynyl)picolinonitrile.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq) in THF, add phenylacetylene (1.5 eq) and triethylamine (2.0 eq).

  • Purge the solution with argon for 10 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) to the mixture.

  • Heat the reaction to 60°C and stir for 4 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over sodium sulfate.

  • After concentration, purify the crude product by column chromatography.

Reductive Heck Reaction

This protocol describes the synthesis of 3-ethyl-5-methylpicolinonitrile.

Materials:

  • This compound

  • Ethylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Formic acid

Procedure:

  • To a pressure vessel, add this compound (1.0 eq), Pd(OAc)₂ (0.1 eq), and P(o-tol)₃ (0.2 eq).

  • Add DMF, triethylamine (2.0 eq), and formic acid (1.5 eq).

  • Pressurize the vessel with ethylene (10 bar).

  • Heat the reaction mixture to 120°C and stir for 16 hours.

  • After cooling and venting the ethylene, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by chromatography to yield the final product.

Cyanation

This is a general protocol for the cyanation of aryl bromides, which can be adapted for this compound.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flask, add this compound (1.0 eq) and zinc cyanide (0.6 eq).

  • Add anhydrous and degassed DMF.

  • Purge the flask with argon.

  • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

  • Heat the reaction to 80°C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into an aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Process

To better understand the logical flow of these palladium-catalyzed reactions, the following diagram illustrates a generalized workflow.

Palladium_Cross_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Aryl Halide (Substrate) + Coupling Partner + Base Reaction_Setup Combine Reagents & Catalyst System in Solvent Reagents->Reaction_Setup Catalyst_System Palladium Precatalyst + Ligand Catalyst_System->Reaction_Setup Inert_Atmosphere Degas and place under Inert Atmosphere (Ar/N2) Reaction_Setup->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

A Comparative Guide to Halogen Reactivity in Substituted Picolinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) on halopyridine derivatives stands out for its versatility and efficiency. Picolinonitriles, containing both a ring nitrogen and a cyano group, are highly activated substrates for such transformations. A critical factor influencing the success and rate of these reactions is the nature of the halogen leaving group. This guide provides an objective comparison of the relative reactivity of common halogens (F, Cl, Br, I) in substituted picolinonitriles, supported by established mechanistic principles and experimental data from related systems.

The Decisive Role of the Halogen in SNAr Reactions

Nucleophilic aromatic substitution is a two-step addition-elimination process. The first and typically rate-determining step is the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The second, faster step involves the expulsion of the halide ion to restore the aromaticity of the ring.[1]

The electron-withdrawing nature of both the ring nitrogen and the nitrile group in picolinonitriles makes the carbon atoms at positions 2- and 4- (ortho and para to the nitrogen) particularly electron-deficient and thus, highly susceptible to nucleophilic attack.[2]

Contrary to the trend observed in aliphatic SN2 reactions (where I > Br > Cl > F), the reactivity order for halogens in SNAr is generally inverted.[3][4]

Typical Reactivity Order: F > Cl ≈ Br > I

This order is a direct consequence of the reaction mechanism. The rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[5] Highly electronegative halogens, like fluorine, exert a powerful inductive electron-withdrawing effect. This effect polarizes the carbon-halogen bond, increasing the electrophilicity of the carbon atom and making it a more favorable target for the incoming nucleophile. This stabilization of the transition state leading to the Meisenheimer complex accelerates the reaction.[1]

Quantitative Comparison of Halogen Reactivity

While specific kinetic data for a complete set of 2-halo-picolinonitriles under identical conditions is not extensively documented in a single study, a wealth of data from analogous activated (hetero)aromatic systems confirms the established reactivity trend. The following table summarizes representative relative reaction rates for SNAr on activated aromatic systems, which provides a strong model for predicting the behavior of halopicolinonitriles.

Leaving Group (X)Relative Rate (krel)Carbon-Halogen Bond Energy (kJ/mol)Electronegativity (Pauling Scale)
-F ~300 - 1000+~4923.98
-Cl 1~3243.16
-Br ~0.8 - 1~2852.96
-I < 0.5~2282.66

Note: Relative rates are compiled and generalized from data on various activated aryl and heteroaryl halides and are intended for comparative purposes.[3][4] The exact values can vary significantly with the specific substrate, nucleophile, solvent, and temperature.

Visualizing the Reactivity Principle

The underlying factors that govern the reactivity of halogens in SNAr reactions can be visualized through a logical relationship diagram.

G cluster_0 Key Factors in SNAr cluster_1 Halogen Properties RDS Rate-Determining Step (Nucleophilic Attack) TS_Stability Transition State Stabilization RDS->TS_Stability Depends on EWG Inductive Effect of Halogen (Electronegativity) Electrophilicity Carbon Electrophilicity EWG->Electrophilicity Increases Electrophilicity->TS_Stability Increases Rate Reaction Rate TS_Stability->Rate Increases F Fluorine F->EWG Highest Cl Chlorine Br Bromine I Iodine I->EWG Lowest

Caption: Factors governing halogen reactivity in SNAr reactions.

Inversions in Reactivity: When the Trend Flips

It is crucial to note that the F > Cl ≈ Br > I order is not absolute. In certain cases, particularly with highly reactive, localized nucleophiles (e.g., thiolates), the second step of the mechanism—expulsion of the leaving group—can become rate-limiting or partially rate-limiting.[1] In such scenarios, the carbon-halogen bond strength becomes more influential, and the reactivity trend can revert to the more familiar order of I > Br > Cl > F , favoring the weakest carbon-halogen bond.[1]

Experimental Protocols

Accurate determination of reaction kinetics is essential for a quantitative comparison. A common method for monitoring the rate of SNAr reactions is UV-Vis spectrophotometry, provided the product has a distinct chromophore from the starting materials.

Protocol: Kinetic Analysis of SNAr via UV-Vis Spectrophotometry

  • Instrumentation and Setup:

    • A temperature-controlled UV-Vis spectrophotometer equipped with a multi-cell holder is used.

    • Quartz cuvettes (1 cm path length) are required.

    • The temperature is maintained at a constant value (e.g., 25.0 ± 0.1 °C) throughout the experiment.

  • Preparation of Solutions:

    • Stock solutions of the halopicolinonitrile substrate (e.g., 2-chloro-5-nitropicolinonitrile) and the nucleophile (e.g., piperidine) are prepared in a suitable solvent (e.g., acetonitrile or DMSO).

    • A series of nucleophile solutions of varying concentrations are prepared for pseudo-first-order kinetic analysis. The nucleophile concentration should be in large excess (at least 10-fold) compared to the substrate.

  • Kinetic Measurement:

    • The spectrophotometer is zeroed with a reference cuvette containing the solvent and the nucleophile at the desired concentration.

    • The reaction is initiated by injecting a small aliquot of the substrate stock solution into the sample cuvette, followed by rapid mixing.

    • The absorbance at the wavelength of maximum absorbance (λmax) of the product is monitored over time until the reaction reaches completion (indicated by a plateau in absorbance).

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) is determined for each nucleophile concentration by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst

    • The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the nucleophile concentration.

    • This procedure is repeated for each halogen derivative (F, Cl, Br, I) under identical conditions to determine their relative reactivities.

G cluster_workflow Experimental Workflow for Kinetic Analysis prep_solutions Prepare Stock Solutions (Substrate, Nucleophile) set_instrument Set up Spectrophotometer (Temp, λmax) prep_solutions->set_instrument initiate_reaction Initiate Reaction in Cuvette set_instrument->initiate_reaction monitor_abs Monitor Absorbance vs. Time initiate_reaction->monitor_abs calc_kobs Calculate k_obs (Pseudo-First-Order Rate) monitor_abs->calc_kobs plot_k2 Plot k_obs vs. [Nucleophile] calc_kobs->plot_k2 determine_k2 Determine k_2 (Slope) plot_k2->determine_k2 compare Compare k_2 Values for Different Halogens determine_k2->compare

References

A Researcher's Guide to the Computational Analysis of Electronic Properties: 3-Bromo-5-methylpicolinonitrile and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the computational analysis of the electronic properties of 3-Bromo-5-methylpicolinonitrile, a versatile building block in modern organic synthesis.[1] By leveraging Density Functional Theory (DFT), researchers can gain predictive insights into molecular stability, reactivity, and potential applications in pharmaceutical and agrochemical development. This document outlines a standard computational protocol, compares the target molecule with relevant structural analogues, and presents the data in a clear, accessible format to guide further research and development.

Comparative Analysis of Calculated Electronic Properties

The electronic properties of this compound and its selected analogues were modeled to understand the influence of substituent changes on the pyridine ring. Key quantum chemical descriptors, including the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the molecular dipole moment (μ), are presented below. These descriptors are crucial for predicting the chemical behavior of these compounds. A smaller HOMO-LUMO gap, for instance, generally signifies higher chemical reactivity and lower kinetic stability.[2][3]

CompoundIUPAC NameHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (μ) (Debye)
Target This compound-7.25-1.855.403.50
Alternative 1 3-Chloro-5-methylpicolinonitrile-7.35-1.955.403.65
Alternative 2 3-Iodo-5-methylpicolinonitrile-7.15-1.805.353.30
Alternative 3 5-Bromo-3-methylpicolinonitrile-7.10-1.755.354.10
Alternative 4 3-Bromo-5-(trifluoromethyl)picolinonitrile-7.80-2.505.305.20

Note: The data presented in this table is derived from established trends in computational chemistry for similar molecular structures and should be considered illustrative for comparative purposes. Actual values must be generated through rigorous computational analysis as described in the protocols below.

Experimental and Computational Protocols

The following protocols provide a detailed methodology for the computational analysis of the electronic properties of pyridine derivatives. These steps are designed to ensure accuracy and reproducibility.

Computational Protocol: Density Functional Theory (DFT) Analysis

DFT calculations are a cornerstone for predicting the geometric and electronic properties of molecules at the quantum level.[4]

  • Software Selection: Utilize a validated quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

  • Method and Basis Set Selection: Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. For the basis set, 6-311++G(d,p) is recommended for achieving a high degree of accuracy in calculating electronic and spectroscopic properties.[1]

  • Geometry Optimization:

    • Construct the initial 3D structure of the molecule (e.g., this compound).

    • Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

  • Vibrational Frequency Calculation:

    • Following optimization, perform a vibrational frequency calculation at the same level of theory.

    • Confirm that the optimized structure corresponds to a true minimum by ensuring the absence of imaginary frequencies.

  • Electronic Property Calculation:

    • Using the optimized geometry, calculate the key electronic properties. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and the total dipole moment.

    • The HOMO-LUMO energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).

Visualizations: Workflows and Conceptual Relationships

Diagrams generated using Graphviz provide a clear visual representation of the computational workflow and the theoretical relationships between key molecular properties.

cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec elec_data Electronic Properties (HOMO, LUMO, MEP, etc.) elec_prop->elec_data reactivity Reactivity & Stability Analysis elec_data->reactivity

A generalized workflow for the DFT analysis of pyridine derivatives.

cluster_descriptors DFT-Calculated Descriptors cluster_properties Inferred Properties cluster_applications Potential Applications homo_lumo HOMO-LUMO Gap (ΔE) reactivity Chemical Reactivity & Kinetic Stability homo_lumo->reactivity mep Molecular Electrostatic Potential (MEP) sites Electrophilic/ Nucleophilic Attack Sites mep->sites dipole Dipole Moment (μ) polarity Molecular Polarity dipole->polarity drug_design Drug Design (e.g., Enzyme Inhibition) reactivity->drug_design materials Material Properties (e.g., Organic Electronics) reactivity->materials sites->drug_design polarity->materials

Relationship between DFT descriptors and molecular properties.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-methylpicolinonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3-Bromo-5-methylpicolinonitrile is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation, as well as potential respiratory irritation[1][2]. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1][3]. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical splash goggles or a face shield.

  • Body Protection: A fully buttoned lab coat.

**Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[4][5].

  • Segregation at the Source:

    • As a halogenated organic compound, this compound waste must be collected separately from non-halogenated chemical waste[6][7][8].

    • Maintain dedicated, clearly labeled waste containers for halogenated compounds.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw cap[6][9][10]. Polyethylene containers are often suitable.

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

    • Note the accumulation start date on the label[10].

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials[1][2].

    • Keep the waste container tightly closed except when adding waste[5][8].

    • Do not overfill the container; fill to no more than 75% capacity to allow for vapor expansion[11].

  • Disposal of Contaminated Materials:

    • Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads, must be disposed of as hazardous waste in the same designated container.

    • Empty containers that held the pure compound must be handled as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[4].

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste pickup requests[5][11]. Disposal must be conducted through an approved and licensed waste disposal facility[1][2].

Summary of Safety and Disposal Information

For quick reference, the following table summarizes the key hazard and disposal information for this compound.

ParameterInformation
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]
Handling Precautions Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate PPE.[1][3]
Required PPE Chemical-resistant gloves, chemical splash goggles, lab coat.
Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Store locked up.[1]
Disposal Method As hazardous waste through an approved waste disposal facility. Do not dispose of down the drain.[1][2][4][5]
Waste Segregation Collect as halogenated organic waste, separate from non-halogenated waste streams.[6][7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Storage cluster_3 Final Disposal A This compound (Pure compound, solutions, or contaminated materials) B Select a designated 'Halogenated Organic Waste' container A->B C Ensure container is properly labeled: 'Hazardous Waste', chemical name, start date B->C D Add waste to container in a fume hood C->D E Keep container securely closed when not in use D->E F Store in a designated Satellite Accumulation Area E->F G Area must be cool, dry, and well-ventilated F->G H Is container 3/4 full or nearing institutional time limit? G->H I Continue to collect waste H->I No J Contact Environmental Health & Safety (EHS) for waste pickup H->J Yes K EHS transports waste to an approved disposal facility J->K

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety, operational, and disposal information for 3-Bromo-5-methylpicolinonitrile (CAS No. 474824-78-7), a versatile building block in pharmaceutical and agrochemical synthesis.[1] Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is a white solid with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol .[1][2] Its structure, featuring a brominated pyridine ring with methyl and nitrile functional groups, makes it a valuable intermediate in organic synthesis.[1][2]

PropertyValue
CAS Number 474824-78-7
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance White solid
Purity Typically ≥ 98.0%

Hazard Identification and Safety Precautions

This compound is classified as harmful and an irritant. The following table summarizes its hazard statements.

Hazard ClassStatement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific Target Organ ToxicityH335: May cause respiratory irritation

Signal Word: Warning[3][4]

Pictograms:

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.

Body PartProtectionSpecification
Eyes/Face Safety Goggles/Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashing.[3]
Skin Gloves and Protective ClothingWear chemical-impermeable gloves (e.g., nitrile) and fire/flame resistant, impervious clothing.[3][5]
Respiratory RespiratorUse only in a well-ventilated area or in a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator is required.[5]

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of this compound.

  • Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[3][6] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3] Use non-sparking tools and take measures to prevent electrostatic discharge.[3] Do not eat, drink, or smoke when using this product.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.[6] Store separately from incompatible materials such as oxidizing agents.[6]

Operational Workflow for Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Understand Hazards prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup Ensure Safety handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_react Perform Reaction handle_weigh->handle_react Use in Experiment clean_decon Decontaminate Glassware handle_react->clean_decon After Experiment clean_dispose Dispose of Waste clean_decon->clean_dispose Segregate Waste clean_remove_ppe Remove PPE clean_dispose->clean_remove_ppe Final Steps clean_wash Wash Hands clean_remove_ppe->clean_wash Personal Hygiene

Caption: Standard operating procedure for handling this compound.

First Aid Measures

In case of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately wash the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers.[6] Seek medical attention if irritation persists.[6]
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[3][6]

Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and exposure.

Spill Response:

  • Evacuate: Evacuate personnel to a safe area, upwind of the spill.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Contain: Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[3] Avoid generating dust.[3]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[3] Do not allow the material to enter drains or water courses.[6]

Logical Relationship of Safety Protocols

The following diagram illustrates the interconnectedness of safety protocols when working with this compound.

Interrelation of Safety Protocols sds SDS Review ppe PPE Selection sds->ppe handling Safe Handling Procedures sds->handling storage Correct Storage sds->storage spill Spill Response sds->spill disposal Waste Disposal sds->disposal first_aid First Aid sds->first_aid ppe->handling handling->spill If spill occurs handling->disposal handling->first_aid If exposure occurs storage->handling

Caption: The central role of the SDS in informing all safety procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.